Product packaging for Kovanol(Cat. No.:CAS No. 145808-42-0)

Kovanol

Cat. No.: B1177660
CAS No.: 145808-42-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kovanol, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

145808-42-0

Molecular Formula

C6H10N2O

Synonyms

Kovanol

Origin of Product

United States

Foundational & Exploratory

Kovanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kovanol, a widely recognized fragrance ingredient also known by its trade name Lyral®, is a synthetic aldehyde prized for its fresh, floral, lily-of-the-valley scent. Chemically designated as 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, it has been extensively used in a variety of consumer products, including cosmetics, perfumes, and household cleaners. However, its classification as a skin sensitizer (B1316253) has led to regulatory restrictions on its use. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound. It details experimental protocols for its synthesis and analysis, and explores the molecular mechanisms underlying its skin sensitization effects, with a focus on relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical safety assessment.

Chemical Identity and Physicochemical Properties

This compound is a mixture of two constitutional isomers, with the 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde isomer being the major component.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
Preferred IUPAC Name 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde[2]
Other Names Lyral®, this compound, Mugonal, Landolal, Hydroxymethylpentylcyclohexenecarboxaldehyde (HMPCC)[2]
CAS Number 31906-04-4[2]
EC Number 250-863-4[2]
Molecular Formula C₁₃H₂₂O₂[2]
SMILES O=CC1C/C=C(/CCCC(O)(C)C)CC1[2]
InChI InChI=1S/C13H22O2/c1-13(2,15)9-3-4-11-5-7-12(10-14)8-6-11/h5,10,12,15H,3-4,6-9H2,1-2H3[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molar Mass 210.317 g·mol⁻¹[2]
Appearance Colorless liquid that can crystallize at room temperature[3]
Density 0.995 g/mL at 20 °C[2]
Boiling Point 121 °C[3]
Melting Point -20 °C[3]
Flash Point 105 °C[3]
Vapor Pressure 0.0075 mmHg at 20°C[3]
Log P 2.08[3]
Refractive Index 1.486 - 1.492 at 20°C[3]

Synthesis of this compound

The primary industrial synthesis of this compound involves a two-step process starting from myrcene (B1677589).[2] The first step is a Diels-Alder reaction between myrcene and acrolein to form a cyclohexenecarbaldehyde intermediate, often referred to as myrac aldehyde.[2] This is followed by an acid-catalyzed hydration of the double bond in the side chain to yield the tertiary alcohol, this compound.[2]

G Myrcene Myrcene Diels_Alder Diels-Alder Reaction Myrcene->Diels_Alder Acrolein Acrolein Acrolein->Diels_Alder Myrac_Aldehyde Myrac Aldehyde (Cyclohexenecarbaldehyde intermediate) Diels_Alder->Myrac_Aldehyde Acid_Hydration Acid-Catalyzed Hydration Myrac_Aldehyde->Acid_Hydration This compound This compound (4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde) Acid_Hydration->this compound

Figure 1: Synthesis workflow of this compound.
Experimental Protocol: Synthesis of this compound

The following protocol is based on information from patented industrial processes.[4]

Materials:

Procedure:

  • Reaction Setup: Heat myrcenol to a temperature between 50-130 °C in a suitable reaction vessel.[4]

  • Diels-Alder Reaction: Slowly add acrolein dropwise to the heated myrcenol. Maintain the reaction temperature between 50-130 °C during the addition.[4]

  • Reaction Completion: After the addition of acrolein is complete, continue the reaction for a specified period to ensure completion.[4]

  • Work-up: Wash the reaction mixture three times with deionized water to obtain the crude this compound product.[2]

  • Purification: Purify the crude product by vacuum distillation at a pressure below 2 mmHg, collecting the fraction between 120 °C and 125 °C.[2]

  • Analysis: Confirm the purity of the final product using gas chromatography. The expected purity should be above 99%.[2]

Biological Activity: Skin Sensitization

This compound is a well-documented skin sensitizer in humans and is listed as a fragrance allergen in the EU.[2][5] The process of skin sensitization is complex and is described by the Adverse Outcome Pathway (AOP), which outlines a sequence of key events from the molecular initiating event to the adverse outcome of allergic contact dermatitis.

Molecular Mechanism of Skin Sensitization

The molecular initiating event in skin sensitization by small molecules like this compound is the covalent binding to skin proteins, a process known as haptenation. The aldehyde functional group in this compound is reactive and can form Schiff bases with the amino groups of lysine (B10760008) residues in proteins. This modified protein is then recognized as foreign by the immune system.

Following haptenation, a cascade of cellular events is initiated, primarily involving keratinocytes and dendritic cells. While the precise signaling pathways activated by this compound are still under investigation, evidence suggests the involvement of cellular stress response pathways, such as the Keap1-Nrf2 and NF-κB pathways, which are known to be activated by electrophilic chemicals and play a crucial role in skin inflammation.[6][7]

  • Keap1-Nrf2 Pathway: Electrophilic compounds can react with cysteine residues in the Keap1 protein, leading to the release and activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes.[8][9] Persistent activation of this pathway can lead to inflammatory skin conditions.[8]

  • NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation. Various stressors, including reactive oxygen species generated by chemical sensitizers, can lead to the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines and chemokines in keratinocytes.[6]

G This compound This compound (Lyral) Protein_Binding Covalent Protein Binding (Haptenation) This compound->Protein_Binding Keratinocyte Keratinocyte Protein_Binding->Keratinocyte Keap1_Nrf2 Keap1-Nrf2 Pathway Keratinocyte->Keap1_Nrf2 Stress Response NF_kB NF-κB Pathway Keratinocyte->NF_kB Inflammatory Signal Inflammatory_Mediators Pro-inflammatory Cytokines & Chemokines Keap1_Nrf2->Inflammatory_Mediators NF_kB->Inflammatory_Mediators Dendritic_Cell_Activation Dendritic Cell Activation Inflammatory_Mediators->Dendritic_Cell_Activation T_Cell_Priming T-Cell Priming & Proliferation Dendritic_Cell_Activation->T_Cell_Priming ACD Allergic Contact Dermatitis (ACD) T_Cell_Priming->ACD

Figure 2: Hypothesized signaling pathway for this compound-induced skin sensitization.
Experimental Protocol: Patch Testing for Skin Sensitization

Patch testing is the standard clinical method for diagnosing contact allergy to substances like this compound.

Materials:

  • This compound (Lyral) at a concentration of 5% in petrolatum.[5]

  • Patch test chambers.

  • Adhesive tape.

  • Marking pen.

Procedure:

  • Application: Apply a small amount of the 5% this compound in petrolatum to a patch test chamber.[5]

  • Placement: Place the patch test chamber on the upper back of the subject.

  • Occlusion: Secure the patch test with adhesive tape.

  • Duration: Leave the patch test in place for 48 hours.

  • Reading: Remove the patch test after 48 hours and read the results at designated time points (e.g., 48 hours, 72 hours, and 96 hours).

  • Interpretation: A positive reaction is characterized by erythema, edema, papules, or vesicles at the application site.

Analytical Methods

The purity and concentration of this compound in various products are typically determined using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound in complex matrices such as cosmetics.[3]

Table 3: Example GC-MS Parameters for this compound Analysis

ParameterValueReference
Column vf-5ms capillary column (30m × 0.25 mm i.d., 0.25 μm film thickness)[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]
Injection Mode Pulsed splitless[3]
Oven Program 60°C to 125°C at 3°C/min, then to 230°C at 7°C/min, then to 300°C at 20°C/min, with initial and final holds[3]
MS Mode Selective Ion Monitoring (SIM)[3]
High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the purity determination of this compound, particularly for assessing the presence of non-volatile impurities. A stability-indicating HPLC method can also be developed to monitor the degradation of this compound over time and under various stress conditions.[2][10]

Table 4: General Parameters for a Stability-Indicating HPLC Method

ParameterDescription
Column C18 reversed-phase column
Mobile Phase A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Detector UV detector, as this compound possesses a chromophore
Forced Degradation The sample is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products
Validation The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines

Stability

As a fragrance ingredient, the stability of this compound in different product formulations and under various storage conditions is a critical factor. Aldehydes, in general, can be susceptible to oxidation. Stability testing is performed to determine the shelf-life of products containing this compound.

Stability Testing Protocol

A typical stability testing protocol involves subjecting the product to accelerated aging conditions.

Procedure:

  • Sample Preparation: Prepare samples of the final product containing this compound.

  • Storage Conditions: Store the samples under various conditions, including elevated temperatures (e.g., 40°C, 50°C), different humidity levels, and exposure to UV light.

  • Time Points: Analyze the samples at specified time intervals (e.g., 1, 3, 6 months).

  • Analysis: Use a validated stability-indicating analytical method (e.g., HPLC or GC-MS) to quantify the concentration of this compound and identify any degradation products.

  • Evaluation: Assess changes in the physical properties (e.g., color, odor) and chemical composition of the product over time.

Conclusion

This compound (Lyral) is a synthetic fragrance with a well-characterized chemical structure and a range of physicochemical properties that have made it a valuable ingredient in the fragrance industry. Its synthesis is a well-established industrial process. However, its potential to cause skin sensitization has necessitated a thorough understanding of its biological activity and has led to its regulation in consumer products. The molecular mechanisms underlying its sensitizing effects are beginning to be elucidated, with cellular stress and inflammatory pathways in the skin likely playing a key role. Robust analytical methods are essential for monitoring its presence and stability in products to ensure consumer safety. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for professionals in the fields of chemistry, toxicology, and product development. Further research into the specific molecular targets and signaling cascades activated by this compound will provide a more complete picture of its biological effects and may aid in the design of safer alternatives.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde (Lyral)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, a widely used fragrance ingredient commercially known as Lyral (B1673954). This document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in synthetic organic chemistry and fragrance manufacturing.

Introduction

4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde is a colorless, viscous liquid with a characteristic floral, lily-of-the-valley scent.[1] Its synthesis is a topic of significant interest in the fragrance industry. The most common and industrially viable method for its preparation involves a two-step process: a Diels-Alder reaction to form the cyclohexene (B86901) ring, followed by a hydration reaction to introduce the hydroxyl group.[2]

Core Synthesis Pathway

The primary route for the synthesis of 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde begins with the Diels-Alder reaction of myrcene (B1677589) with acrolein. This reaction yields an intermediate mixture of isomers known as myrac aldehyde. The subsequent step involves the acid-catalyzed hydration of myrac aldehyde to produce the final product, Lyral.[2]

Synthesis_Pathway cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Acid-Catalyzed Hydration Myrcene Myrcene Myrac_Aldehyde Myrac Aldehyde (4-(4-Methyl-3-pentenyl)cyclohex -3-ene-1-carbaldehyde) Myrcene->Myrac_Aldehyde Acrolein Acrolein Acrolein->Myrac_Aldehyde Lyral Lyral (4-(4-Hydroxy-4-methylpentyl)cyclohex -3-ene-1-carbaldehyde) Myrac_Aldehyde->Lyral H₂O, H⁺

Figure 1: Core Synthesis Pathway of Lyral.

An alternative starting material for the Diels-Alder reaction is myrcenol, which reacts with acrolein to directly form Lyral. This method avoids the separate hydration step.[3]

Experimental Protocols

Step 1: Diels-Alder Reaction - Synthesis of Myrac Aldehyde

The cycloaddition of myrcene and acrolein is a key step in forming the cyclohexene backbone of Lyral. This reaction can be performed under various conditions, including batch and continuous-flow processes.[4]

Batch Reaction Protocol:

  • Apparatus: A stainless steel autoclave or a sealed microwave vial is typically used for this high-temperature reaction.[4][5]

  • Reagents:

    • Myrcene (1.0 equivalent)

    • Acrolein (1.05-1.3 equivalents)[5]

    • Hydroquinone (polymerization inhibitor, e.g., 3.3 g for 2.8 mol of myrcene)[5]

  • Procedure: a. Charge the autoclave with myrcene, acrolein, and hydroquinone.[5] b. Seal the reactor and heat the mixture to 110-120°C with stirring.[5] c. Maintain the temperature for 4.5 hours.[5] d. Cool the reaction mixture to room temperature. e. The resulting crude myrac aldehyde can be purified by fractional distillation under reduced pressure (e.g., 136-138°C at 4 Torr).[2]

Continuous-Flow Reaction Protocol:

Continuous-flow reactors offer improved heat and mass transfer, leading to shorter reaction times and potentially higher yields.[4]

  • Apparatus: A tubular or plate-type continuous-flow reactor is employed.[4]

  • Reagent Preparation: Prepare two separate feed solutions. One containing myrcene in a suitable solvent (e.g., toluene (B28343) or ethyl acetate), and the other containing acrolein in the same solvent.[4]

  • Procedure: a. Pump the two feed solutions into a T-mixer to ensure continuous mixing.[4] b. Pass the reaction mixture through the heated flow reactor (e.g., 140°C).[4] c. The residence time in the reactor is optimized to maximize conversion. d. Collect the product stream at the reactor outlet. e. The solvent can be removed under reduced pressure to yield crude myrac aldehyde.

Experimental_Workflow_Diels_Alder start Start reactants Charge Reactor with Myrcene, Acrolein, and Hydroquinone start->reactants heat Heat to 110-120°C with Stirring reactants->heat react Maintain Temperature for 4.5 hours heat->react cool Cool to Room Temperature react->cool purify Fractional Distillation under Vacuum cool->purify product Myrac Aldehyde purify->product

Figure 2: Experimental Workflow for Batch Synthesis of Myrac Aldehyde.
Step 2: Acid-Catalyzed Hydration - Synthesis of Lyral

The conversion of myrac aldehyde to Lyral is achieved through an acid-catalyzed hydration of the terminal double bond of the pentenyl side chain.

Protocol using Sulfuric Acid:

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagents:

    • Myrac aldehyde (1.0 equivalent)

    • Aqueous sulfuric acid (e.g., 33% solution)[6]

  • Procedure: a. Place the aqueous sulfuric acid solution in the reaction flask and cool to 5-10°C in an ice bath.[6] b. Slowly add myrac aldehyde to the stirred acid solution over a period of 2.5 hours, maintaining the temperature between 5°C and 10°C.[6] c. After the addition is complete, continue stirring for an additional 1-2 hours at the same temperature. d. Quench the reaction by pouring the mixture into ice water. e. Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with water until neutral. f. Dry the organic layer over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure. h. The crude Lyral can be purified by vacuum distillation (e.g., 120-125°C at 2 mmHg).[3]

Protocol using a Solid Acid Catalyst:

The use of solid acid catalysts, such as ion-exchange resins, can simplify the workup procedure and allow for catalyst recycling.[7]

  • Apparatus: A stirred tank reactor.

  • Reagents:

    • Myrac aldehyde (e.g., 80g)[7]

    • Isopropanol and water (e.g., 100g of a 1:1 w/w mixture)[7]

    • Supported D61 resin catalyst (e.g., 15g of ZnCl₂ on D61 resin)[7]

  • Procedure: a. Charge the reactor with myrac aldehyde, the isopropanol/water mixture, and the solid acid catalyst.[7] b. Heat the mixture to 80°C and stir for 6 hours.[7] c. After the reaction is complete, cool the mixture and filter to remove the catalyst.[7] d. Allow the filtrate to stand and separate the layers. e. Dry the organic layer and purify by vacuum distillation to obtain Lyral.[7]

Quantitative Data

The following tables summarize the quantitative data from various synthesis protocols.

Table 1: Diels-Alder Reaction of Myrcene and Acrolein

RunMyrcene (mol)Acrolein (mol)Temperature (°C)Time (h)Yield of Myrac Aldehyde (%)Reference
12.83.59110-1204.5~76[5]
22.82.38110-1204.5~76[5]

Table 2: Acid-Catalyzed Hydration of Myrac Aldehyde

CatalystSolventTemperature (°C)Time (h)Myrac Aldehyde Conversion (%)Lyral Selectivity/Yield (%)Reference
ZnCl₂ on D61 resinIsopropanol/Water80654.896.7 (Selectivity)[7]
AlCl₃ on D61 resinIsopropanol/Water80659.697.2 (Yield)[7]
SnCl₄ on D61 resinIsopropanol/Water80664.498.8 (Yield)[7]
Sulfuric Acid-5-103.5--[6]

Table 3: Synthesis of Lyral from Myrcenol and Acrolein

Myrcenol (g)Acrolein (g)Temperature (°C)Time (h)Crude Lyral (g)Purity of Crude Lyral (%)Purified Lyral (g)Final Purity (%)Reference
500210110877193.161299.23[3]
500210100876392.060399.31[3]
500210120876195.260599.30[3]
50021070875587.451699.25[3]

Characterization of 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde

The final product and intermediates are typically characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This technique is used to determine the purity of the product and to identify any isomers or byproducts. The mass spectrum of Lyral shows characteristic fragmentation patterns that confirm its molecular structure.[8][9]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of the molecule, confirming the presence of the aldehyde, hydroxyl, and cyclohexene functional groups.

  • Physical Properties: The physical properties of Lyral are also important for its characterization.[10]

    • Appearance: Colorless viscous liquid[]

    • Molecular Formula: C₁₃H₂₂O₂

    • Molar Mass: 210.31 g/mol

    • Density: Approximately 0.995 g/mL at 20°C

    • Boiling Point: 120-125°C at 2 mmHg[3]

Conclusion

The synthesis of 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde is a well-established process in industrial chemistry. The choice of synthesis route and reaction conditions can be optimized to achieve high yields and purity. This guide provides a detailed framework for the laboratory-scale synthesis and analysis of this important fragrance compound, serving as a valuable resource for researchers and professionals in the field. Further research may focus on the development of more sustainable and efficient catalytic systems for both the Diels-Alder and hydration steps.

References

In Vitro Metabolism of Lyral in Skin Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyral®, chemically known as hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC), is a synthetic fragrance ingredient that has been widely used in a variety of consumer products. However, due to its potential to cause contact allergy, its use has been restricted in many regions. Understanding the metabolic fate of Lyral in the skin is crucial for assessing its sensitization potential and for the development of safer alternatives. This technical guide provides an in-depth overview of the anticipated in vitro metabolism of Lyral in skin models, drawing upon established metabolic pathways for structurally related fragrance aldehydes.

The skin is a metabolically active organ, capable of biotransforming xenobiotics through a variety of enzymatic reactions.[1][2] In vitro skin models, such as reconstructed human epidermis (RHE), have become valuable tools for studying the cutaneous metabolism of cosmetic and pharmaceutical ingredients in a controlled and ethically sound manner.[3][4] These models express a range of phase I and phase II metabolic enzymes, including alcohol dehydrogenases (ADHs), aldehyde dehydrogenases (ALDHs), and cytochrome P450 (CYP) enzymes, which are relevant for the metabolism of fragrance aldehydes.[5][6]

This guide will detail the probable metabolic pathways of Lyral, provide comprehensive experimental protocols for assessing its metabolism in RHE models, present quantitative data from analogous compounds in a structured format, and visualize key processes using Graphviz diagrams.

Postulated Metabolic Pathways of Lyral in Skin

Based on the metabolism of other fragrance aldehydes like cinnamaldehyde (B126680) and benzaldehyde, the in vitro metabolism of Lyral in skin models is likely to proceed through two main pathways: oxidation and reduction.[6][7]

  • Oxidation to a Carboxylic Acid (Detoxification): The primary detoxification pathway for aldehydes in the skin is oxidation to the corresponding carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[5][6] This transformation converts the reactive aldehyde group into a less reactive and more water-soluble carboxylate, facilitating its elimination.

  • Reduction to an Alcohol: Aldehydes can also be reduced to their corresponding primary alcohols by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs).[6] While this can be a detoxification step, the resulting alcohol may also have its own biological activity or be a substrate for further metabolism.

  • Cytochrome P450-Mediated Oxidation: While less predominant for aldehydes compared to other functional groups, cytochrome P450 enzymes present in the skin could potentially mediate oxidative metabolism at other sites of the Lyral molecule, such as hydroxylation of the cyclohexene (B86901) ring or the aliphatic side chain.[8]

These pathways are crucial in determining the overall toxicological profile of Lyral, as the balance between activation (formation of reactive metabolites) and detoxification pathways can influence its potential to act as a skin sensitizer.

Experimental Protocols

The following section outlines detailed methodologies for conducting in vitro metabolism studies of Lyral using reconstructed human epidermis (RHE) models. These protocols are based on established methods for studying the metabolism of fragrance aldehydes in similar systems.[4][5]

Reconstructed Human Epidermis (RHE) Model Culture and Treatment
  • RHE Model: Commercially available RHE models such as EpiSkin™, EpiDerm™, or SkinEthic™ RHE are commonly used. These models consist of normal human keratinocytes cultured on an inert polycarbonate filter at the air-liquid interface to form a multilayered, differentiated epidermis.

  • Culture Conditions: Upon receipt, the RHE tissues are typically equilibrated overnight in a serum-free keratinocyte growth medium at 37°C in a humidified 5% CO₂ incubator.

  • Test Substance Application: A solution of Lyral in a suitable vehicle (e.g., ethanol, acetone, or a formulation base) is applied topically to the stratum corneum of the RHE tissue. The applied dose should be carefully controlled and relevant to potential consumer exposure scenarios. A finite dose application is often preferred to mimic real-world exposure.

  • Incubation: The treated RHE tissues are incubated for a defined period (e.g., 4, 8, 24 hours) at 37°C and 5% CO₂. At the end of the incubation period, the culture medium (receptor fluid), the surface of the RHE (unpenetrated compound), and the tissue itself are collected for analysis.

Sample Preparation for Metabolite Analysis
  • Receptor Fluid: The culture medium is collected and can be directly analyzed or subjected to solid-phase extraction (SPE) to concentrate the metabolites.

  • RHE Surface Wash: The surface of the RHE is washed with a suitable solvent to recover any unabsorbed parent compound.

  • Tissue Homogenization and Extraction: The RHE tissue is removed from the filter, minced, and homogenized in a suitable buffer. The homogenate is then extracted with an organic solvent (e.g., acetonitrile (B52724), ethyl acetate) to precipitate proteins and extract the parent compound and its metabolites. The extract is then centrifuged, and the supernatant is collected for analysis.

Analytical Methods for Metabolite Identification and Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode array detection (DAD) is a standard technique for separating and quantifying the parent compound and its major metabolites.[6] A reverse-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For sensitive and specific detection and identification of metabolites, LC coupled with tandem mass spectrometry is the method of choice.[4] This technique allows for the determination of the molecular weight and fragmentation pattern of the metabolites, enabling their structural elucidation. Both targeted (using multiple reaction monitoring, MRM) and non-targeted (full scan) approaches can be employed.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of volatile and semi-volatile metabolites, often after derivatization to increase their volatility and thermal stability.[9]

Data Presentation

Due to the lack of specific published data on the in vitro metabolism of Lyral in skin models, the following table summarizes representative quantitative data for the metabolism of a structurally related fragrance aldehyde, cinnamaldehyde, in human skin subcellular fractions. This data provides an indication of the types of metabolic transformations and the relative enzyme activities that could be expected for Lyral.

Table 1: In Vitro Metabolism of Cinnamaldehyde in Human Skin Subcellular Fractions

ParameterCinnamaldehyde (Substrate)Cinnamic Acid (Metabolite)Cinnamyl Alcohol (Metabolite)Reference
Metabolizing System Human Skin CytosolHuman Skin CytosolHuman Skin Cytosol[6]
Enzyme(s) Involved Aldehyde Dehydrogenase (ALDH)Alcohol Dehydrogenase (ADH)Not applicable[6]
Metabolite Formation Rate Not directly measuredFormation observedFormation observed[6]
Inhibition Studies Disulfiram (ALDH inhibitor) significantly reduced cinnamic acid formation.4-Methylpyrazole (ADH/CYP inhibitor) significantly reduced cinnamyl alcohol formation.Not applicable[6]

Note: This table is illustrative and based on data for cinnamaldehyde. Specific quantitative data for Lyral would require dedicated experimental investigation.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the in vitro metabolism of Lyral in skin models.

G cluster_0 Lyral Metabolism in Keratinocytes Lyral Lyral (Hydroxyisohexyl 3-cyclohexene carboxaldehyde) Oxidation Oxidation Lyral->Oxidation Reduction Reduction Lyral->Reduction Carboxylic_Acid Carboxylic Acid Metabolite (Inactive) Oxidation->Carboxylic_Acid Alcohol Alcohol Metabolite Reduction->Alcohol ALDH ALDH ALDH->Oxidation ADH_AKR ADH/AKR ADH_AKR->Reduction

Caption: Postulated metabolic pathways of Lyral in skin keratinocytes.

G cluster_workflow Experimental Workflow start Start: Reconstructed Human Epidermis (RHE) Model application Topical Application of Lyral Solution start->application incubation Incubation (e.g., 4, 8, 24 hours) application->incubation collection Sample Collection: - Receptor Fluid - Surface Wash - RHE Tissue incubation->collection extraction Extraction of Metabolites collection->extraction analysis LC-MS/MS Analysis: - Identification - Quantification extraction->analysis data Data Analysis and Metabolic Profile analysis->data

Caption: General experimental workflow for in vitro skin metabolism studies.

G cluster_relationship Logical Relationship of Sensitization Potential Metabolism Metabolism in Skin Detoxification (e.g., Oxidation to Acid) Bioactivation (Formation of Reactive Metabolites) Sensitization Skin Sensitization Potential Metabolism:p1->Sensitization Decreases Metabolism:p2->Sensitization Increases

Caption: Relationship between metabolic pathways and sensitization potential.

Conclusion

References

The Toxicological Profile of Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde (HICC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC), commonly known as Lyral®, is a synthetic fragrance ingredient that has been widely used in a variety of consumer products, including cosmetics, personal care items, and household cleaners.[1][2] It is a mixture of two isomers: 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde and 3-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde.[3] Despite its pleasant floral scent, significant concerns regarding its toxicological profile, particularly its potent skin-sensitizing properties, have led to strict regulatory measures, including a ban on its use in cosmetic products in the European Union as of August 2021.[4][5] This technical guide provides an in-depth overview of the toxicological data for HICC, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its toxicity.

Chemical and Physical Properties

HICC is a clear, colorless liquid with a delicate, sweet, floral odor.[6] Key chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Name Hydroxyisohexyl 3-cyclohexene carboxaldehydeSCCS/1456/11
INCI Name Hydroxyisohexyl 3-Cyclohexene CarboxaldehydeSCCS/1456/11
CAS Numbers 31906-04-4 (for the 4-isomer and the mixture), 51414-25-6 (for the 3-isomer)SCCS/1456/11
Molecular Formula C13H22O2SCCS/1456/11
Molecular Weight 210.32 g/mol SCCS/1456/11
Log Pow (calculated) 3.6SCCS/1456/11

Toxicological Profile

The toxicological assessment of HICC has been extensively reviewed by the Scientific Committee on Consumer Safety (SCCS). The primary concern is its well-documented potential to cause skin sensitization, leading to allergic contact dermatitis.

Acute Toxicity

The acute toxicity of HICC via oral and dermal routes is low.

StudySpeciesGuidelineResults
Acute Oral Toxicity Rat (Sprague-Dawley)Not specifiedLD50 > 4 g/kg bw.[7] In a dose-range finding study, no deaths occurred at 0.5 and 1.6 g/kg, while one of four rats died at 5.0 g/kg.[8]
Acute Dermal Toxicity RabbitNot specifiedLD50 > 5 g/kg bw.[7]
Skin Irritation

In a primary skin irritation study in rabbits, HICC was applied to the skin for 4 hours under semi-occlusive conditions. The study reported signs of dermal irritation in all treated rabbits.[7][9]

Skin Sensitization

HICC is a well-established and potent skin sensitizer (B1316253) in humans.[7][8] This has been demonstrated in numerous clinical studies and through epidemiological data.

Study TypeSpeciesKey Findings
Human Repeated Insult Patch Test (HRIPT) HumanSeveral HRIPTs have been conducted with fragrance compounds containing HICC. In one study with HICC at 15% in alcohol/DEP, no significant irritant or allergic reactions were observed in 109 volunteers.[10] However, other data clearly demonstrate that current use levels have caused both the induction and elicitation of contact allergy.[8]
Epidemiological Data HumanIn European surveys of eczema patients, 1.9 – 2.7% showed allergic reactions to HICC 5% in petrolatum during routine patch testing.[8][11]
Genotoxicity

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of HICC. Overall, the evidence suggests that HICC is not genotoxic.

TestSystemGuidelineMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strains TA98, TA100, TA1535, TA1537OECD 471With and without S9Negative
In vitro Mammalian Chromosome Aberration Test Human LymphocytesOECD 473With and without S9Negative
In vivo Mammalian Erythrocyte Micronucleus Test MouseOECD 474N/ANegative
Reproductive and Developmental Toxicity

A one-generation reproduction toxicity study was conducted in rats. The parental generation was dosed with HICC, and effects on the F1 generation were observed. Skin peeling, acanthosis, and hyperkeratosis were noted in the offspring of female rats at doses of 100 and 500 mg/kg bw/day.[7]

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below, based on the relevant OECD guidelines and available study information.

Acute Oral Toxicity (based on OECD 401)
  • Test System: Sprague-Dawley rats, 2 per sex per dose group.

  • Test Substance Administration: HICC administered orally by gavage. The vehicle used was not specified in the available summary.

  • Dose Levels: 0.5, 1.6, and 5.0 g/kg body weight.

  • Observations: Animals were observed for clinical signs of toxicity and mortality for a period of 14 days. Observations included changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weights were recorded weekly.

  • Pathology: A gross necropsy was performed on all animals at the end of the study.

In vitro Mammalian Chromosome Aberration Test (based on OECD 473)
  • Test System: Cultured human peripheral blood lymphocytes.

  • Test Substance Preparation: HICC was dissolved in a suitable solvent and added to the cell cultures at a range of concentrations.

  • Metabolic Activation: The assay was performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Procedure:

    • Cell cultures were exposed to HICC for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) in the absence of S9 mix.

    • Following the exposure period, the cells were washed and incubated in fresh medium.

    • A spindle inhibitor (e.g., colcemid) was added to arrest cells in metaphase.

    • Cells were harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • Chromosomes were stained, and metaphase cells were analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Analysis: The number of cells with aberrations and the types of aberrations were recorded for each concentration and control group.

In vivo Mammalian Erythrocyte Micronucleus Test (based on OECD 474)
  • Test System: Mice.

  • Test Substance Administration: HICC was administered to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Procedure:

    • Animals were treated with HICC, and bone marrow or peripheral blood was collected at appropriate time points (e.g., 24 and 48 hours after treatment).

    • For bone marrow analysis, animals were euthanized, and bone marrow was flushed from the femurs.

    • The cells were prepared on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

    • A large number of PCEs (e.g., at least 2000 per animal) were scored for the presence of micronuclei.

  • Analysis: The frequency of micronucleated PCEs was calculated for each animal. The ratio of PCEs to NCEs was also determined as an indicator of cytotoxicity.

Signaling Pathways and Experimental Workflows

Mechanism of Skin Sensitization by HICC

HICC, like many chemical allergens, is a hapten.[12] This means it is a small molecule that can elicit an immune response only when it binds to a larger carrier molecule, typically a protein. The process of skin sensitization can be visualized as a multi-step pathway.

G HICC HICC Protein Protein HICC->Protein Haptenation (Covalent Binding) Hapten_Protein Hapten_Protein LC LC Hapten_Protein->LC Uptake & Processing KC KC Hapten_Protein->KC Stress Response LC_activated LC_activated LC->LC_activated Maturation & Migration KC->LC Release of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) T_cell_naive T_cell_naive LC_activated->T_cell_naive Antigen Presentation (MHC-II) T_cell_activated T_cell_activated T_cell_naive->T_cell_activated Proliferation & Differentiation

Experimental Workflow for the Local Lymph Node Assay (LLNA)

The LLNA is a widely accepted in vivo method for assessing the skin sensitization potential of chemicals. The workflow involves topical application of the test substance to the ears of mice and measuring the subsequent lymphocyte proliferation in the draining lymph nodes.

G start Day 0: Animal Acclimatization & Grouping day1_3 Days 1-3: Topical Application of HICC (or vehicle/positive control) to the dorsum of each ear start->day1_3 day6_a Day 6: Intravenous injection of radiolabeled thymidine (e.g., 3H-TdR) day1_3->day6_a day6_b Day 6: Euthanasia and excision of draining auricular lymph nodes day6_a->day6_b processing Lymph node cell suspension preparation and measurement of radioactivity day6_b->processing analysis Calculation of Stimulation Index (SI) processing->analysis result SI ≥ 3 indicates a positive sensitization response analysis->result

Conclusion

The toxicological profile of hydroxyisohexyl 3-cyclohexene carboxaldehyde is dominated by its potent skin-sensitizing properties. While it exhibits low acute toxicity and is not considered genotoxic, its ability to act as a hapten and induce allergic contact dermatitis is a significant human health concern. This has led to its prohibition in cosmetic products in the European Union. The data summarized in this guide, compiled from extensive reviews by regulatory bodies, underscores the importance of thorough toxicological evaluation of fragrance ingredients. For researchers and professionals in drug development and consumer product safety, the case of HICC serves as a critical example of how a substance's immunotoxic potential can be the determining factor in its risk assessment and regulatory status.

References

Unveiling the Environmental Journey of Kovanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the environmental fate and degradation of Kovanol (also known as Lyral, CAS No. 31906-04-4), a widely used synthetic fragrance ingredient, has been compiled for researchers, scientists, and drug development professionals. This document synthesizes available data on the environmental persistence, degradation, and ecotoxicity of this substance, providing a foundational resource for environmental risk assessment and sustainable chemical development.

This compound, chemically known as 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, has been a staple in the formulation of a vast array of consumer products, including perfumes, soaps, and cosmetics.[1] Its pleasant floral scent has made it a popular choice in the fragrance industry. However, understanding its environmental impact is crucial for responsible product stewardship.

Environmental Fate Profile

The environmental behavior of a chemical substance dictates its distribution, persistence, and potential for causing harm to ecosystems. For this compound, the available data, though not exhaustive, provides preliminary insights into its environmental profile.

Biodegradability: Multiple sources indicate that this compound is biodegradable.[2][3][4] It has been reported to be "readily biodegradable" according to OECD (Organisation for Economic Co-operation and Development) test guidelines, specifically OECD 301F.[3][5][6][7][8] While specific degradation rates are not consistently publicly available, compliance with these standardized tests suggests that this compound is not expected to persist indefinitely in the environment. One technical data file classifies it as "Inherently biodegradable".[5]

Abiotic Degradation: Information regarding the abiotic degradation of this compound through processes such as hydrolysis and photolysis is currently limited in publicly accessible literature. One safety data sheet indicated a hydrolytic half-life of greater than 60 days for a different component in a mixture containing this compound, but not for this compound itself.[3][11]

Ecotoxicological Profile

The ecotoxicity of this compound has been evaluated in several studies, providing insights into its potential effects on aquatic organisms.

Test OrganismEndpointResult (mg/L)Test GuidelineReference
DaphniaEC50 (48h)7.6[1]
AlgaeErC50 (72h)13.8OECD 201[1]
Daphnia magnaEC50 (48h)41[5]
Fathead Minnow (Pimephales promelas)LC50 (96h)0.28[5]

Based on these findings, this compound is classified as harmful to aquatic life, with some data suggesting it is very toxic to aquatic life with long-lasting effects (H410/H412).[3][12]

Experimental Methodologies

The data presented in this guide are derived from studies that have largely followed internationally recognized protocols.

Biodegradability Testing: The assessment of this compound's biodegradability has referenced the OECD 301 series of tests for ready biodegradability, specifically the Manometric Respirometry Test (OECD 301F).[3][5][6][7][8] The BLUE ANGEL ecolabel criteria also refer to the OECD 302 C test for inherent biodegradability.[9] These tests are designed to evaluate the potential for microorganisms to break down a chemical substance in an aerobic environment.

Diagram of a typical OECD 301F workflow:

cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Data Analysis Test_Substance This compound Test_Flask Sealed Flask Test_Substance->Test_Flask Mineral_Medium Mineral Medium Mineral_Medium->Test_Flask Inoculum Microbial Inoculum Inoculum->Test_Flask Incubation_Conditions Dark, 20-25°C, 28 days Test_Flask->Incubation_Conditions Measurement Oxygen Consumption Measurement Incubation_Conditions->Measurement Continuous Calculation Calculate % Biodegradation Measurement->Calculation Comparison Compare to Pass Level Calculation->Comparison

Figure 1: Generalized workflow for an OECD 301F ready biodegradability test.

Aquatic Toxicity Testing: The ecotoxicity data for aquatic organisms have been generated following standardized test guidelines, such as OECD Test Guideline 201 for algal growth inhibition.[1] These protocols ensure the reliability and comparability of the results.

Diagram of a typical aquatic toxicity testing workflow:

cluster_prep Preparation cluster_exposure Exposure cluster_endpoint Endpoint Determination Test_Organisms e.g., Daphnia, Algae Exposure_Period Standardized Duration (e.g., 48h, 72h) Test_Organisms->Exposure_Period Test_Concentrations Range of this compound Concentrations Test_Concentrations->Exposure_Period Control Control Group (No this compound) Control->Exposure_Period Observation Monitor for Effects (e.g., Immobilization, Growth Inhibition) Exposure_Period->Observation Data_Collection Record Observations Observation->Data_Collection Statistical_Analysis Calculate EC50/LC50 Data_Collection->Statistical_Analysis

Figure 2: Generalized workflow for determining aquatic toxicity endpoints.

Degradation Pathways

Currently, there is a lack of publicly available information on the specific degradation pathways of this compound and the identity of its degradation products. Further research in this area would provide a more complete understanding of its environmental fate.

Logical diagram illustrating potential degradation routes:

cluster_biotic Biotic Degradation cluster_abiotic Abiotic Degradation This compound This compound Biodegradation Microbial Action This compound->Biodegradation Photolysis Photolysis (Sunlight) This compound->Photolysis Hydrolysis Hydrolysis (Water) This compound->Hydrolysis Metabolites Primary Metabolites Biodegradation->Metabolites Mineralization CO2 + H2O + Biomass Metabolites->Mineralization Transformation_Products Transformation Products Photolysis->Transformation_Products Hydrolysis->Transformation_Products

Figure 3: Potential biotic and abiotic degradation pathways for this compound.

Conclusion

This technical guide provides a summary of the current understanding of the environmental fate and degradation of this compound. While the data indicates that this compound is biodegradable and has a low potential for bioaccumulation, it also highlights its toxicity to aquatic organisms. The lack of comprehensive data on soil mobility, abiotic degradation pathways, and degradation products underscores the need for further research to complete a thorough environmental risk assessment. This information is vital for the fragrance industry and regulatory bodies to ensure the continued safe use of this and similar chemical substances.

References

Kovanol (Lyral): A Technical Whitepaper on the Structure-Activity Relationship for Allergenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC), widely known by its trade names Kovanol or Lyral, is a synthetic fragrance ingredient formerly used extensively in cosmetic and household products.[1][2] Despite its popular lily-of-the-valley scent, Lyral has been identified as a significant contact allergen, leading to its inclusion in dermatological patch test series and eventual regulatory restrictions.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) that governs Lyral's allergenic potential. It details the underlying molecular mechanisms, summarizes key quantitative data from in vivo and human studies, and outlines the modern non-animal testing protocols used to assess skin sensitization within the Adverse Outcome Pathway (AOP) framework.

The Mechanism of Allergic Contact Dermatitis: The Adverse Outcome Pathway

Allergic contact dermatitis (ACD) is a Type IV delayed hypersensitivity reaction initiated by small, reactive chemicals known as haptens.[5] this compound (Lyral) acts as a prohapten/hapten. The currently accepted framework for understanding skin sensitization is the Adverse Outcome Pathway (AOP), which outlines a sequence of causally linked key events from the molecular level to the whole organism response.

The AOP for skin sensitization consists of four main key events:

  • Key Event 1: Molecular Initiating Event (MIE). The chemical (hapten) must first penetrate the stratum corneum and then covalently bind to skin proteins. This process, known as haptenation, transforms the small molecule into a recognizable immunogen.[6][7][8]

  • Key Event 2: Keratinocyte Activation. The haptenated proteins or the chemical itself can induce a stress response in skin cells (keratinocytes), leading to the upregulation of inflammatory mediators and cytoprotective gene pathways, such as the Keap1-Nrf2-ARE pathway.

  • Key Event 3: Dendritic Cell Activation. Dendritic cells (DCs), the skin's resident antigen-presenting cells, recognize and process the haptenated proteins. This triggers their activation and maturation, characterized by the increased expression of surface markers like CD54 and CD86.

  • Key Event 4: T-Cell Activation and Proliferation. Activated dendritic cells migrate to the draining lymph nodes, where they present the hapten-protein complex to naive T-cells. This leads to the activation and clonal expansion of allergen-specific T-lymphocytes, resulting in sensitization.

Subsequent exposure to the same allergen will elicit a more rapid and robust inflammatory response from these memory T-cells, leading to the clinical manifestation of ACD.

Adverse Outcome Pathway for Skin Sensitization cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event (Key Event 1) Covalent Protein Binding (Haptenation) KE2 Keratinocyte Activation (Key Event 2) Inflammatory signals, Nrf2 activation MIE->KE2 KE3 Dendritic Cell Activation (Key Event 3) Upregulation of CD54, CD86 KE2->KE3 KE4 T-Cell Proliferation (Key Event 4) Activation and proliferation of specific T-cells in lymph nodes KE3->KE4 AO Adverse Outcome Allergic Contact Dermatitis (ACD) KE4->AO

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.

Structure-Activity Relationship (SAR) of this compound (Lyral)

The allergenic potential of Lyral is intrinsically linked to its chemical structure. The key "structural alert" is the aldehyde functional group .

  • Chemical Structure: Lyral is a mixture of two isomers, with the major one being 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde.[9]

  • Mechanism of Haptenation: The aldehyde group is electrophilic and can react with nucleophilic primary amine groups, such as the ε-amino group of lysine (B10760008) residues present in skin proteins. This condensation reaction forms a Schiff base (an imine), establishing a covalent bond between Lyral and the protein.[10] This haptenation event is the molecular initiating step (Key Event 1) in the AOP. While other mechanisms can contribute, Schiff base formation is considered the primary pathway for the sensitization potential of saturated aldehydes like Lyral.[10][11]

  • Role of Other Structural Features:

    • Lipophilicity: The cyclohexene (B86901) ring and the long alkyl side chain contribute to the molecule's lipophilicity, which facilitates its penetration through the lipid-rich stratum corneum of the skin to reach viable epidermal cells.

    • Tertiary Alcohol: The hydroxyl group on the side chain influences the molecule's polarity and solubility but is not directly involved in the primary haptenation reaction.

The SAR for fragrance aldehydes suggests that their allergenic potency can be predicted by modeling their chemical reactivity and hydrophobicity.[10][11]

Quantitative Allergenicity Data

The allergenic potential of a chemical can be quantified using a variety of assays that align with the AOP framework.

In Vivo Potency Data: Local Lymph Node Assay (LLNA)

The murine Local Lymph Node Assay (LLNA) is the accepted in vivo method for assessing skin sensitization potential and potency. It measures T-cell proliferation (Key Event 4) in the lymph nodes draining the application site. The result is expressed as an EC3 value, the effective concentration required to produce a three-fold increase in lymphocyte proliferation compared to a control, with lower values indicating higher potency.[12][13]

CompoundAssayEndpointResultPotency ClassificationReference
This compound (Lyral)LLNAEC317.1%Weak Sensitizer (B1316253)[14]

Potency Classification based on ECETOC guidelines: <0.1% (Extreme), ≥0.1% to <1% (Strong), ≥1% to <10% (Moderate), ≥10% (Weak).

Human Allergenicity Data: Patch Testing

Patch testing in human subjects with existing dermatitis provides real-world evidence of a substance's allergenic relevance. Numerous studies have confirmed Lyral as a frequent contact allergen in Europe.

Study PopulationNumber of PatientsPositive Patch Test Rate (%)Reference
European Dermatology Patients95,6372.24%[15]
Spanish Dermatology Patients12,0290.8%[4]
European Eczema Patients-1.9 - 2.7%[14]
In Chemico & In Vitro Assay Data

Table 3: In Chemico Reactivity (Example Data) The Direct Peptide Reactivity Assay (DPRA) measures peptide depletion following incubation with the test chemical, quantifying the Molecular Initiating Event (Key Event 1).

CompoundAssayCysteine Depletion (%)Lysine Depletion (%)Reactivity Class
Cinnamaldehyde (Example)DPRA91.2%59.6%High

Table 4: In Vitro Keratinocyte Activation (Example Data) The KeratinoSens™ assay measures the activation of the Keap1-Nrf2 pathway in keratinocytes (Key Event 2), providing an EC1.5 value (concentration for 1.5-fold gene induction).

CompoundAssayEC1.5 (µM)Prediction
Cinnamaldehyde (Example)KeratinoSens™4.7Positive

Table 5: In Vitro Dendritic Cell Activation (Example Data) The human Cell Line Activation Test (h-CLAT) measures the upregulation of CD86 and CD54 on a monocytic cell line (Key Event 3), providing EC150 (for CD86) and EC200 (for CD54) values.

CompoundAssayEC150 (CD86) (µg/mL)EC200 (CD54) (µg/mL)Prediction
Cinnamaldehyde (Example)h-CLAT1.32.4Positive

Key Experimental Protocols & Workflows

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

This in chemico assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.

Methodology:

  • Preparation: Prepare a model cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH).

  • Incubation: Incubate the test chemical with each peptide solution at a specified molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine) for 24 hours at 25°C.

  • Analysis: Following incubation, quench the reaction and analyze the concentration of the remaining non-depleted peptide using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.

  • Calculation: Calculate the percent peptide depletion for both cysteine and lysine relative to a reference control.

  • Prediction: The mean of cysteine and lysine depletion is used to classify the chemical into one of four reactivity classes (No, Low, Moderate, High), which correlates with its sensitization potential.

DPRA Workflow cluster_DPRA DPRA Workflow (OECD TG 442C) A Prepare Cysteine & Lysine Peptide Solutions B Incubate Peptides with Test Chemical (24h) A->B C Analyze Remaining Peptide by HPLC-UV B->C D Calculate % Peptide Depletion C->D E Classify Reactivity (Low, Moderate, High) D->E

Caption: A simplified workflow for the Direct Peptide Reactivity Assay (DPRA).

KeratinoSens™ Assay - OECD TG 442D

This in vitro assay uses a modified human keratinocyte cell line (HaCaT) to measure the activation of the Keap1-Nrf2-ARE pathway.

Methodology:

  • Cell Culture: Culture the KeratinoSens™ cells (stably transfected with a luciferase gene under the control of an Antioxidant Response Element - ARE) in 96-well plates.

  • Exposure: Expose the cells to a range of concentrations of the test chemical for 48 hours.

  • Luminescence Measurement: After exposure, lyse the cells and measure the activity of the induced luciferase enzyme using a luminometer.

  • Viability Assay: Concurrently, assess cell viability (e.g., using an MTT assay) to ensure that gene induction is not a result of cytotoxicity.

  • Data Analysis: A chemical is considered a sensitizer if it induces a statistically significant gene induction of 1.5-fold or greater (Imax ≥ 1.5) at a concentration where cell viability is above 70%. The EC1.5 value (the concentration required for 1.5-fold induction) is calculated to indicate potency.

KeratinoSens Workflow cluster_KeratinoSens KeratinoSens™ Workflow (OECD TG 442D) A Culture ARE-Luciferase Reporter Cells B Expose Cells to Test Chemical (48h) A->B C Measure Luciferase Activity (Luminescence) B->C D Assess Cell Viability (MTT Assay) B->D E Determine EC1.5 & Imax for Positive Prediction C->E D->E

Caption: A simplified workflow for the KeratinoSens™ Assay.

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

This in vitro assay uses the human monocytic leukemia cell line THP-1 as a surrogate for dendritic cells to measure the expression of maturation markers.

Methodology:

  • Cell Culture: Culture THP-1 cells and expose them to at least eight concentrations of the test chemical for 24 hours.

  • Staining: After exposure, stain the cells with fluorescently-labeled antibodies specific for the cell surface markers CD86 and CD54. A viability dye (e.g., Propidium Iodide) is also included.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the expression levels of CD86 and CD54 on viable cells.

  • Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for each marker compared to a vehicle control. A chemical is classified as a sensitizer if the RFI for CD86 is ≥ 150% or the RFI for CD54 is ≥ 200% at a concentration that maintains >50% cell viability. The effective concentrations (EC150 and EC200) are calculated as a measure of potency.

h-CLAT Workflow cluster_hCLAT h-CLAT Workflow (OECD TG 442E) A Culture THP-1 Cells B Expose Cells to Test Chemical (24h) A->B C Stain with Fluorescent Antibodies (anti-CD86, anti-CD54) and Viability Dye B->C D Analyze Marker Expression by Flow Cytometry C->D E Determine EC150/EC200 for Positive Prediction D->E

Caption: A simplified workflow for the human Cell Line Activation Test (h-CLAT).

Signaling Pathway: The Keap1-Nrf2-ARE System

The Keap1-Nrf2-ARE pathway is a major cellular defense mechanism against oxidative and electrophilic stress and is central to Key Event 2 of the AOP.

  • Under Normal Conditions: The transcription factor Nrf2 is held inactive in the cytoplasm by being bound to its repressor protein, Keap1. Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2.

  • Upon Exposure to Sensitizers: Electrophilic chemicals like Lyral (or its metabolites) can covalently modify reactive cysteine residues on the Keap1 protein. This modification changes Keap1's conformation, preventing it from marking Nrf2 for degradation.

  • Nrf2 Activation: Stabilized Nrf2 is then free to accumulate and translocate into the nucleus.

  • Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. The KeratinoSens™ assay leverages this by linking the ARE to a luciferase reporter gene.

Nrf2-Keap1 Signaling Pathway cluster_pathway Keap1-Nrf2-ARE Pathway in Skin Sensitization Electrophile Electrophile (e.g., Lyral) Keap1_Nrf2 Keap1-Nrf2 Complex Electrophile->Keap1_Nrf2 Covalent Modification Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 (stabilized) Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nucleus Nucleus Nrf2_free->Nucleus Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nucleus->ARE Binding Gene Cytoprotective Gene Expression ARE->Gene

Caption: The activation of the Nrf2 pathway by electrophilic sensitizers.

Conclusion

The allergenic activity of this compound (Lyral) is a direct consequence of its chemical structure, specifically the presence of an electrophilic aldehyde group. This functional group enables covalent binding to skin proteins (haptenation) via Schiff base formation, initiating the cascade of events in the Adverse Outcome Pathway that leads to skin sensitization. Quantitative in vivo data from the Local Lymph Node Assay categorizes Lyral as a weak sensitizer (EC3 of 17.1%), a classification supported by extensive human patch test data showing a significant prevalence of allergy in the population. While specific data for Lyral in modern non-animal assays is not publicly available, the methodologies of the DPRA, KeratinoSens™, and h-CLAT provide a robust, mechanistically based framework for identifying such hazards without the use of animals. The case of Lyral serves as a clear example of how understanding the structure-activity relationship is fundamental to chemical risk assessment and the protection of consumer health.

References

Physical and chemical characteristics of Kovanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Kovanol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a synthetic fragrance ingredient also known by its trade name Lyral and its IUPAC name, 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde.[1][2] Given that this compound is commercially supplied as a mixture of isomers, this document places a strong emphasis on the nature of these isomers and the importance of their individual characterization.[3][4] Detailed experimental protocols for determining key physicochemical parameters are provided to support research and development efforts.

Physicochemical Properties of this compound

This compound (CAS: 31906-04-4) is a viscous liquid recognized for its floral, lily-of-the-valley scent profile.[2][4][5] Its stability and pleasant odor have made it a common ingredient in various consumer products, including perfumes, soaps, and cosmetics.[4] A summary of its key physical and chemical properties is presented in Table 1. It is important to note that as a mixture of isomers, these values represent the bulk properties of the commercial product. Variations in reported data may stem from differences in the isomeric composition of the tested batches.

Table 1: Summary of Physical and Chemical Properties of this compound (Lyral)

PropertyValueReference(s)
IUPAC Name 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde[1][6]
Synonyms Lyral, HMPCC, Mugonal, Landolal[1][2]
CAS Number 31906-04-4[1][4]
Molecular Formula C₁₃H₂₂O₂[1][4][6]
Molecular Weight 210.32 g/mol [2][4]
Appearance Colorless to pale yellow, clear viscous liquid[2][3]
Density 0.995 g/mL at 20 °C[1][2]
Boiling Point 121 °C[2]
318.65 °C (estimated at 760 mmHg)[3]
Refractive Index 1.486 - 1.493 at 20 °C[2][3]
Vapor Pressure 0.0075 mmHg at 20 °C[2]
0.000029 mmHg at 25 °C[3]
Flash Point 105 °C (221 °F)[2]
Log P (Octanol/Water) 2.08[2]
Acid Value 5.00 max. KOH/g[3]
Toxicity (LD₅₀) Oral (rat): >5 g/kg; Dermal (rabbit): >5 g/kg[4]

Isomerism in this compound

Isomers are compounds that share the same molecular formula but have different arrangements of atoms.[7][8] This structural difference can lead to significant variations in physical, chemical, and biological properties, a critical consideration in drug development and toxicology. This compound's structure contains two key features that give rise to isomerism: a chiral center and a carbon-carbon double bond within the cyclohexene (B86901) ring. This allows for both constitutional isomers and stereoisomers.

  • Constitutional Isomers : These isomers have different atomic connectivity. The synthesis of this compound can produce positional isomers, and other compounds like Geranyl Propionate share the same molecular formula but have entirely different structures.[2]

  • Stereoisomers : These isomers have the same connectivity but differ in the spatial arrangement of atoms. For this compound, this includes:

    • Enantiomers : Non-superimposable mirror images that arise from the chiral carbon at the C1 position of the cyclohexene ring (the carbon bearing the aldehyde group).

    • Diastereomers : Stereoisomers that are not mirror images. These arise from the combination of the chiral center and the cis/trans isomerism around the ring's double bond.

G cluster_constitutional Types of Constitutional Isomers cluster_stereoisomers Types of Stereoisomers Isomers Isomers (Same Molecular Formula) Constitutional Constitutional Isomers (Different Connectivity) Isomers->Constitutional Stereoisomers Stereoisomers (Same Connectivity, Different Spatial Arrangement) Isomers->Stereoisomers Positional Positional (e.g., this compound Isomer) Constitutional->Positional Functional Functional (e.g., Geranyl Propionate) Constitutional->Functional Enantiomers Enantiomers (Non-superimposable mirror images) Stereoisomers->Enantiomers Diastereomers Diastereomers (Not mirror images, e.g., cis/trans) Stereoisomers->Diastereomers

Caption: Logical relationship of this compound isomer types.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental in drug discovery and development.[9] The following sections detail standard experimental protocols applicable to the characterization of this compound and its isolated isomers.

Determination of Octanol-Water Partition Coefficient (Log P)

The Log P value is a critical measure of a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the gold-standard technique.[10]

Methodology: Shake-Flask Method

  • Preparation : Prepare a stock solution of the analyte (this compound isomer) in a suitable solvent. Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by separation.

  • Partitioning : Add a small, accurately measured volume of the analyte stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel or glass vial. Add an equal volume of pre-saturated n-octanol.

  • Equilibration : Seal the container and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for complete partitioning equilibrium.

  • Phase Separation : Centrifuge the mixture to ensure complete separation of the octanol (B41247) and aqueous phases.

  • Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the analyte in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

G start Start prep Prepare Pre-Saturated n-Octanol and Aqueous Buffer start->prep add_analyte Add Analyte to Aqueous Phase prep->add_analyte add_octanol Add n-Octanol (Equal Volume) add_analyte->add_octanol shake Shake to Equilibrate add_octanol->shake centrifuge Centrifuge to Separate Phases shake->centrifuge quantify Quantify Analyte in Each Phase (e.g., HPLC) centrifuge->quantify calculate Calculate P = [Octanol]/[Aqueous] and Log P quantify->calculate end_node End calculate->end_node

Caption: Workflow for Log P determination via the shake-flask method.

Determination of Aqueous Solubility

Solubility is a key factor affecting a drug's bioavailability. The shake-flask method is also a reliable approach for determining the intrinsic solubility of a compound.[10]

Methodology: Shake-Flask Method

  • Preparation : Add an excess amount of the solid or liquid analyte to a known volume of aqueous buffer (e.g., pH 7.4) in a glass vial.

  • Equilibration : Seal the vial and agitate it at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation : After equilibration, allow the suspension to settle. Filter the solution through a low-binding membrane filter (e.g., 0.22 µm) or centrifuge at high speed to remove all undissolved particles.

  • Quantification : Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved analyte using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Result : The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Synthesis of this compound

The typical synthesis of this compound (Lyral) begins with myrcene (B1677589) and acrolein.[1] The process involves two main steps:

  • Diels-Alder Reaction : Myrcene reacts with acrolein in a Diels-Alder cycloaddition to form an intermediate cyclohexenecarbaldehyde, commonly known as myrac aldehyde.

  • Hydration : The myrac aldehyde undergoes an acid-catalyzed hydration of one of the double bonds in the side chain to form the tertiary alcohol, yielding the final this compound structure.[1]

G Myrcene Myrcene DielsAlder Diels-Alder Reaction Myrcene->DielsAlder Acrolein Acrolein Acrolein->DielsAlder MyracAldehyde Myrac Aldehyde (Intermediate) DielsAlder->MyracAldehyde Hydration Acid-Catalyzed Hydration MyracAldehyde->Hydration This compound This compound (Lyral) (Isomer Mixture) Hydration->this compound

Caption: Simplified reaction workflow for the synthesis of this compound.

Conclusion

This compound is a complex synthetic fragrance composed of multiple isomers, each potentially possessing unique physical, chemical, and biological properties. The data and protocols presented in this guide serve as a foundational resource for researchers. A thorough characterization of individual isomers is crucial for any application in drug development or toxicology to ensure a comprehensive understanding of the material's behavior, efficacy, and safety profile. Standardized methodologies, such as those detailed herein, are essential for generating reliable and comparable data across different studies.

References

Kovanol (Lyral) and its Bioaccumulation Potential in Aquatic Environments: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential for bioaccumulation of Kovanol, a common fragrance ingredient also known as Lyral, in aquatic ecosystems. Due to a lack of direct experimental data on its bioconcentration factor (BCF) in aquatic organisms, this paper synthesizes available physicochemical data and employs established Quantitative Structure-Activity Relationship (QSAR) models to estimate its bioaccumulation potential. A detailed methodology for a key experimental protocol, the OECD 305 fish bioconcentration test, is provided to guide future empirical studies. This document aims to equip researchers and professionals in drug development and environmental science with the necessary information to assess the environmental risk profile of this compound and similar fragrance compounds.

Introduction

This compound, chemically known as Hydroxymethylpentylcyclohexenecarboxaldehyde (HMPCC) and often referred to by its trade name Lyral, is a synthetic fragrance widely used in a variety of consumer products, including cosmetics, soaps, and detergents.[1] Its widespread use leads to its continuous release into wastewater systems, and subsequently, into aquatic environments.[2] Understanding the potential for bioaccumulation of such compounds in aquatic organisms is crucial for assessing their environmental risk, as substances that accumulate in organisms can be transferred through the food web, potentially leading to adverse effects at higher trophic levels.

This guide reviews the available data on this compound's properties relevant to bioaccumulation, provides an estimated bioconcentration factor (BCF) based on these properties, and outlines the standard experimental procedure for determining the BCF in fish.

Physicochemical Properties and Bioaccumulation Potential

The tendency of a chemical to bioaccumulate is influenced by its physicochemical properties, primarily its hydrophobicity, which is often expressed as the octanol-water partition coefficient (Log Kow or Log P), and its water solubility.

Table 1: Physicochemical Properties of this compound (Lyral)

PropertyValueSource
Chemical Name4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde[3]
SynonymsThis compound, Lyral, HMPCC[3]
CAS Number31906-04-4[3]
Molecular FormulaC13H22O2[3]
Molecular Weight210.32 g/mol [3]
Log P (Octanol-Water Partition Coefficient)2.08 - 2.1[4]
Water Solubility184.6 mg/L (estimated)[4]

The Log P value of this compound, being in the range of 2.08-2.1, suggests a moderate potential for bioaccumulation. Generally, substances with a Log P between 2 and 6 are considered to have some potential to bioaccumulate in aquatic organisms.[5]

Estimated Bioconcentration Factor (BCF)

In the absence of experimental data, the Bioconcentration Factor (BCF) can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical models that relate the chemical structure of a substance to its biological activity or environmental fate. A common approach for neutral organic compounds is to use linear correlations between Log BCF and Log P.[5]

Using the regression equation from Meylan et al. (1999) for non-ionic organic compounds, the BCF can be estimated as follows:

log BCF = 0.5 * log Kow - 0.7

Given a Log P of approximately 2.1 for this compound:

log BCF = 0.5 * (2.1) - 0.7 = 1.05 - 0.7 = 0.35

BCF = 10^0.35 ≈ 2.24 L/kg

Table 2: Estimated Bioaccumulation Potential of this compound (Lyral)

ParameterEstimated ValueMethod
Bioconcentration Factor (BCF)~ 2.24 L/kgQSAR based on Log P

This estimated BCF value is low, suggesting that this compound is not expected to significantly bioaccumulate in the fatty tissues of aquatic organisms. However, it is crucial to note that this is a theoretical estimation, and experimental verification is necessary for a definitive assessment.

Experimental Protocol: OECD Test Guideline 305 - Bioaccumulation in Fish

To experimentally determine the bioconcentration factor of this compound, the internationally recognized OECD Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure" is the standard method.[6][7][8][9][10] This test measures the uptake of a substance from water by fish and its subsequent elimination when the fish are transferred to clean water.

Principle of the Test

The test consists of two phases:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a defined period (typically 28 days).

  • Depuration Phase: The fish are then transferred to a substance-free environment for a period during which the elimination of the substance from their tissues is monitored.

The concentration of the test substance in the fish and in the water is measured at regular intervals throughout both phases.

Test Organisms

A variety of fish species can be used, with the Zebrafish (Danio rerio) being a common choice.[9] The fish should be healthy, from a known stock, and acclimated to the test conditions.

Test Conditions
  • Water: The test water should be of known quality (e.g., reconstituted water, dechlorinated tap water).

  • Temperature: Maintained at a constant, appropriate temperature for the chosen fish species.

  • Loading: The biomass of fish per volume of water should be kept low to avoid stress and depletion of the test substance.

  • Feeding: Fish are fed daily with a standard diet.

  • Test Concentrations: At least two concentrations of the test substance are used, along with a control group. The concentrations should be well below the acute lethal concentration.

Data Collection and Analysis
  • Sampling: Water and fish samples are taken at predetermined intervals during both the uptake and depuration phases.

  • Chemical Analysis: The concentration of this compound in water and fish tissue is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the substance in the fish (Cf) to its concentration in the water (Cw) at steady state. The uptake and depuration rate constants can also be determined to calculate a kinetic BCF.

Visualization of Processes

Environmental Fate and Bioaccumulation Pathway

The following diagram illustrates the potential pathway of this compound from its release into the environment to its uptake by aquatic organisms.

Consumer Products Consumer Products Wastewater Wastewater Consumer Products->Wastewater Release Aquatic Environment Aquatic Environment Wastewater->Aquatic Environment Discharge Aquatic Organisms Aquatic Organisms Aquatic Environment->Aquatic Organisms Uptake Sediment Sediment Aquatic Environment->Sediment Partitioning Bioaccumulation Bioaccumulation Aquatic Organisms->Bioaccumulation Process cluster_0 Preparation cluster_1 Uptake Phase (28 days) cluster_2 Depuration Phase cluster_3 Analysis Acclimation Acclimation Test Solution Preparation Test Solution Preparation Acclimation->Test Solution Preparation Exposure Exposure Test Solution Preparation->Exposure Sampling_U Water & Fish Sampling Exposure->Sampling_U Transfer to Clean Water Transfer to Clean Water Sampling_U->Transfer to Clean Water Chemical Analysis Chemical Analysis Sampling_U->Chemical Analysis Sampling_D Water & Fish Sampling Transfer to Clean Water->Sampling_D Sampling_D->Chemical Analysis BCF Calculation BCF Calculation Chemical Analysis->BCF Calculation

References

Spectroscopic Profile of 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the synthetic fragrance compound 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, commonly known as Lyral®. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed spectral data, experimental protocols, and a workflow for spectroscopic analysis.

Introduction

4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde is a widely used fragrance ingredient with a characteristic floral, lily-like scent.[1][2][3] Its molecular formula is C₁₃H₂₂O₂, and its molecular weight is approximately 210.31 g/mol .[4][5][6][7][8] The compound typically exists as a mixture of isomers, primarily the 4-substituted (major) and 3-substituted (minor) cyclohexene (B86901) derivatives.[9] A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and quality control in various applications.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)MultiplicityAssignment (Tentative)
9.6 - 9.7sAldehydic proton (-CHO)
5.3 - 5.4mVinylic proton (=CH-)
1.0 - 2.5mCyclohexene and pentyl chain protons
1.1 - 1.2sMethyl protons (-C(CH₃)₂)
~1.5s (broad)Hydroxyl proton (-OH)

Note: This data is based on predicted values and general knowledge of similar structures. Experimental data should be consulted for precise assignments.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)Assignment (Tentative)
203 - 205Aldehydic carbon (-CHO)
120 - 135Vinylic carbons (-C=C-)
70 - 72Quaternary carbon (-C(CH₃)₂OH)
20 - 50Aliphatic carbons (cyclohexene and pentyl chain)
28 - 30Methyl carbons (-C(CH₃)₂)

Note: This data is based on predicted values and general knowledge of similar structures. Experimental data should be consulted for precise assignments.[10][11]

Table 3: FTIR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (alcohol)
2920 - 2960StrongC-H stretch (aliphatic)
~2720WeakC-H stretch (aldehydic)
~1725StrongC=O stretch (aldehyde)
~1670MediumC=C stretch (cyclohexene)
1300 - 1450MediumC-H bend (aliphatic)
1050 - 1150MediumC-O stretch (tertiary alcohol)

Note: The FTIR spectrum is available on public databases such as PubChem.[12]

Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment (Tentative)
210LowMolecular Ion [M]⁺
192Moderate[M - H₂O]⁺
152Moderate[M - C₄H₈O]⁺ (McLafferty rearrangement)
119High[C₉H₁₅]⁺
59High (Base Peak)[C₃H₇O]⁺
41High[C₃H₅]⁺

Note: Fragmentation patterns can be complex. The assignments are based on common fragmentation pathways for aldehydes and alcohols.[13]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution should be free of any particulate matter.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As the compound is a liquid, it can be analyzed directly as a thin film between two IR-transparent salt plates (e.g., NaCl or KBr) or, more conveniently, using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer equipped with a suitable detector (e.g., DTGS).

  • ATR-FTIR Acquisition:

    • Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Ensure good contact between the sample and the crystal.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

  • Data Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the compound based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST/Wiley).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Interpretation & Reporting Sample Compound of Interest Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Direct Application (Neat) Sample->Prep_FTIR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_FTIR FTIR Spectrometer Prep_FTIR->Acq_FTIR Acq_GCMS GC-MS System Prep_GCMS->Acq_GCMS Proc_NMR Fourier Transform, Phasing, Baseline Correction Acq_NMR->Proc_NMR Proc_FTIR Background Subtraction, Absorbance Calculation Acq_FTIR->Proc_FTIR Proc_GCMS Chromatogram Generation, Mass Spectrum Extraction Acq_GCMS->Proc_GCMS Interp_NMR Chemical Shift & Coupling Constant Analysis Proc_NMR->Interp_NMR Interp_FTIR Functional Group Identification Proc_FTIR->Interp_FTIR Interp_GCMS Retention Time & Fragmentation Pattern Analysis Proc_GCMS->Interp_GCMS Report Final Spectroscopic Report Interp_NMR->Report Interp_FTIR->Report Interp_GCMS->Report

Caption: General workflow for spectroscopic analysis.

References

Prohapten Theory and the Activation of Kovanol in Skin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prohapten theory in the context of skin sensitization, with a specific focus on the fragrance ingredient Kovanol (also known as Lyral or hydroxyisohexyl 3-cyclohexene carboxaldehyde). It delves into the molecular mechanisms underlying the activation of this prohapten into a reactive hapten, its interaction with skin proteins, and the subsequent activation of cellular signaling pathways, particularly the Keap1-Nrf2 pathway. This document summarizes quantitative data from key in vitro assays, provides detailed experimental protocols, and utilizes visualizations to elucidate complex biological processes, serving as a critical resource for professionals in toxicology, dermatology, and drug development.

Introduction to the Prohapten Theory of Skin Sensitization

The prohapten theory is an extension of the hapten hypothesis, which posits that small chemical molecules (haptens) must covalently bind to larger carrier proteins in the skin to become immunogenic and elicit an allergic contact dermatitis (ACD) response.[1][2] Prohaptens are chemically inert substances that are not capable of binding to proteins in their native state.[3][4] They require metabolic or abiotic activation to be converted into reactive electrophilic intermediates, which can then act as haptens.[5][6][7] This activation process is a critical molecular initiating event in the Adverse Outcome Pathway (AOP) for skin sensitization.[8]

The skin possesses a range of xenobiotic-metabolizing enzymes, including cytochrome P450s (CYPs), flavin-containing monooxygenases, and various phase II enzymes, that can facilitate the bioactivation of prohaptens.[9][10][11] Once activated, the resulting hapten can covalently modify nucleophilic residues (e.g., cysteine, lysine) on skin proteins, forming hapten-protein adducts. These modified proteins are recognized as foreign by the immune system, leading to the activation of dendritic cells and subsequent T-cell proliferation, culminating in sensitization.[12]

This compound: A Case Study in Prohapten Activation

This compound, chemically known as hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC), has been widely used as a fragrance ingredient and is a well-documented skin sensitizer (B1316253).[13][14][15] While its sensitizing potential is established, the exact mechanism of action has been a subject of investigation. Evidence suggests that this compound functions as a prohapten, requiring metabolic activation to exert its sensitizing effects. Regulatory documents have noted that in genotoxicity studies, a liver S9 fraction was used for metabolic activation of this compound, indicating its potential to be transformed into reactive species.[16]

The activation of this compound is thought to involve enzymatic oxidation of its aldehyde group or other susceptible moieties within its structure, leading to the formation of a more reactive electrophile. This reactive metabolite can then readily form covalent bonds with skin proteins, initiating the sensitization cascade.

Key In Vitro Assays for Assessing Prohapten Sensitization

Several in vitro and in chemico assays have been developed and validated to assess the skin sensitization potential of chemicals, including prohaptens. These methods are crucial for replacing traditional animal testing and for providing mechanistic insights into the sensitization process.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that measures the reactivity of a chemical with synthetic peptides containing either cysteine or lysine, mimicking the nucleophilic targets in skin proteins.[17][18] For prohaptens, the standard DPRA protocol is often modified to include a metabolic activation system, such as a liver S9 fraction or a peroxidase-based system, to facilitate the conversion of the prohapten into a reactive hapten.[19][20]

KeratinoSens™ Assay

The KeratinoSens™ assay is a cell-based reporter gene assay that utilizes a human keratinocyte cell line (HaCaT) to measure the activation of the Keap1-Nrf2 signaling pathway.[19][21][22] This pathway is a major cellular defense mechanism against oxidative and electrophilic stress.[7][23][24] Sensitizers, including activated prohaptens, can induce this pathway, leading to the expression of a luciferase reporter gene. Similar to the DPRA, the KeratinoSens™ assay can be modified to include an S9 fraction to assess the sensitizing potential of prohaptens.[13][25]

Quantitative Data on Prohapten Activation

Table 1: Representative DPRA Results for a Prohapten with Metabolic Activation

CompoundMetabolic ActivationMean Cysteine Depletion (%)Mean Lysine Depletion (%)Reactivity ClassPrediction
Prohapten X Without S9 5.21.8MinimalNon-sensitizer
Prohapten X With S9 45.715.3HighSensitizer
Control Hapten Without S9 85.130.5HighSensitizer

Table 2: Representative KeratinoSens™ Results for a Prohapten with Metabolic Activation

CompoundMetabolic ActivationEC1.5 (µM)IC50 (µM)Prediction
Prohapten Y Without S9 > 2000> 2000Non-sensitizer
Prohapten Y With S9 75.31500Sensitizer
Control Sensitizer Without S9 9.865Sensitizer

*EC1.5: Concentration at which a 1.5-fold induction of the luciferase reporter gene is observed. *IC50: Concentration at which cell viability is reduced by 50%.

Detailed Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) with S9 Metabolic Activation

This protocol is a modification of the OECD Test Guideline 442C.[26]

  • Preparation of S9 Mix: Prepare a cofactor-supplemented S9 mix containing rat liver S9 fraction, NADP+, glucose-6-phosphate, and a suitable buffer (e.g., phosphate (B84403) or TRIS-HCl). The final concentration of S9 protein should be optimized (typically 1-2 mg/mL).

  • Pre-incubation (Activation Step): Dissolve the test chemical (e.g., this compound) in a suitable solvent and add it to the S9 mix. Incubate at 37°C for a defined period (e.g., 1-4 hours) to allow for metabolic activation.

  • Peptide Reaction: Following pre-incubation, add the activated test chemical solution to solutions of cysteine- and lysine-containing peptides. The final concentrations are typically 0.5 mM for the peptides and a 1:10 (cysteine) or 1:50 (lysine) molar ratio for the test chemical.

  • Incubation: Incubate the reaction mixtures for 24 hours at 25°C with shaking.

  • Analysis: Quench the reaction and analyze the remaining peptide concentrations using high-performance liquid chromatography with UV detection (HPLC-UV) at 220 nm.

  • Data Calculation: Calculate the percentage of peptide depletion relative to a reference control containing the solvent and S9 mix without the test chemical.

KeratinoSens™ Assay with S9 Metabolic Activation

This protocol is a modification of the OECD Test Guideline 442D.[19]

  • Cell Culture: Culture KeratinoSens™ cells (HaCaT cells stably transfected with a luciferase reporter construct under the control of an Antioxidant Response Element) in 96-well plates until they reach 80-90% confluency.

  • Preparation of Test Solutions and S9 Mix: Prepare serial dilutions of the test chemical (e.g., this compound). Prepare the S9 mix as described in the DPRA protocol.

  • Exposure: Remove the culture medium and expose the cells to the test chemical dilutions in the presence of the S9 mix for 48 hours at 37°C in a CO2 incubator. Controls should include solvent with and without the S9 mix.

  • Cell Viability Assay: After the exposure period, assess cell viability using a standard method such as the MTT assay.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the solvent control and determine the EC1.5 value. A compound is classified as a sensitizer if it induces a statistically significant increase in luciferase activity of 1.5-fold or greater at a concentration where cell viability is at least 70%.

Signaling Pathways and Visualizations

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a central mechanism for cellular protection against electrophilic and oxidative stress.[7][23][24] Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds, such as activated prohaptens, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those involved in detoxification and antioxidant defense.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prohapten Prohapten (e.g., this compound) Metabolism Metabolic Activation (e.g., S9) Prohapten->Metabolism Hapten Reactive Hapten (Electrophile) Metabolism->Hapten Keap1_Nrf2 Keap1-Nrf2 Complex Hapten->Keap1_Nrf2 Cysteine Modification Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_free Nrf2 Keap1_mod->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Ub Ubiquitin Ub->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Cytoprotective Gene Expression ARE->Genes

Figure 1. Activation of the Keap1-Nrf2 pathway by a prohapten.

Experimental Workflow for Prohapten Assessment

The assessment of a potential prohapten like this compound involves a tiered approach, starting with in chemico methods and progressing to cell-based assays, both with and without metabolic activation.

Prohapten_Workflow cluster_dpra DPRA cluster_keratinosens KeratinoSens™ Test_Chemical Test Chemical (e.g., this compound) DPRA_no_S9 DPRA (without S9) Test_Chemical->DPRA_no_S9 DPRA_S9 DPRA (with S9) Test_Chemical->DPRA_S9 KS_no_S9 KeratinoSens™ (without S9) Test_Chemical->KS_no_S9 KS_S9 KeratinoSens™ (with S9) Test_Chemical->KS_S9 Result Sensitization Potential DPRA_S9->Result Peptide Depletion KS_S9->Result Nrf2 Activation

Figure 2. Experimental workflow for prohapten sensitization assessment.

Conclusion

The prohapten theory is fundamental to understanding the skin sensitization potential of chemically inert substances like this compound. Metabolic activation is a prerequisite for their ability to form hapten-protein adducts and initiate an immune response. In vitro assays such as the DPRA and KeratinoSens™, when modified to include a metabolic activation system, are invaluable tools for identifying and characterizing prohapten sensitizers. While specific quantitative data on the metabolic activation of this compound remains a key area for further public research, the methodologies and mechanistic understanding presented in this guide provide a robust framework for the assessment of prohaptens. A deeper understanding of these processes is essential for the development of safer chemicals and for accurate risk assessment in the cosmetics, pharmaceutical, and chemical industries.

References

Methodological & Application

Application Note: Quantitative Analysis of Kovanol in Cosmetics by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific method for the determination of Kovanol (4-(4-hydroxy-4-methylpentyl)cyclohex-3-enecarbaldehyde), a common fragrance ingredient and potential allergen, in cosmetic products using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol provides a reliable framework for quality control and regulatory compliance in the cosmetics industry.

Introduction

This compound, also known commercially as Lyral®, is a synthetic fragrance ingredient widely used in a variety of cosmetic and personal care products to impart a floral, lily-like scent.[1] While valued for its olfactory properties, this compound has been identified as a skin allergen in susceptible individuals.[2] Consequently, regulatory bodies in various regions have set limits on its concentration in consumer products to minimize the risk of contact dermatitis. Accurate and reliable analytical methods are therefore essential for manufacturers to ensure product safety and comply with these regulations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices.[3][4] Its high sensitivity and selectivity make it the method of choice for analyzing fragrance components in intricate cosmetic formulations.[5][6][7] This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound in cosmetic samples.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in cosmetics is depicted below.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Cosmetic Sample (Cream, Lotion, etc.) Extraction Solvent Extraction (e.g., with Ethanol) Sample->Extraction Vortex Vortex & Centrifuge Extraction->Vortex Filter Filter Supernatant (0.45 µm PTFE filter) Vortex->Filter GC_MS GC-MS System Filter->GC_MS Data_Acquisition Data Acquisition (Scan or SIM Mode) GC_MS->Data_Acquisition Chromatogram Chromatogram Analysis Data_Acquisition->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Report Final Report Quantification->Report

Figure 1: General workflow for the determination of this compound in cosmetics.

Methodology

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Ethanol (B145695) (HPLC grade)

  • Internal Standard (IS), e.g., Tetradecane or Hexadecane

  • Helium (99.999% purity)

  • 0.45 µm PTFE syringe filters

  • Glass vials with PTFE-lined septa

Instrumentation

A gas chromatograph coupled with a mass spectrometer is utilized. The following are representative instrument conditions.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial: 70 °C, hold for 1 min
Ramp: 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeScan (m/z 40-350) and/or Selected Ion Monitoring (SIM)
SIM Ions for this compoundTo be determined from the mass spectrum of the standard (e.g., m/z 59, 81, 95, 121, 136)
SIM Ion for ISe.g., m/z 57, 71, 85 for Tetradecane
Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound (1000 µg/mL) in ethanol.

  • Perform serial dilutions of the stock solution to prepare working standards in the concentration range of 0.1 - 20 µg/mL.

  • Spike each working standard with the internal standard to a final concentration of 5 µg/mL.

Sample Preparation:

  • Accurately weigh approximately 1 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 10 mL of ethanol and the internal standard (to a final concentration of 5 µg/mL).

  • Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

Results and Discussion

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[8][9][10][11][12] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity
Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD)
Intra-day (n=6)< 5%
Inter-day (n=6)< 10%
Accuracy (Recovery %) 90 - 110%
Specificity No interference from blank matrix

Note: The values presented in this table are representative and should be experimentally determined during method validation.

Quantification

Quantification is performed by constructing a calibration curve of the peak area ratio of this compound to the internal standard versus the concentration of the this compound standards. The concentration of this compound in the cosmetic samples can then be calculated from this curve.

Conclusion

The described GC-MS method provides a robust and reliable approach for the quantitative determination of this compound in cosmetic products. The method is sensitive, specific, and accurate, making it suitable for routine quality control analysis and for ensuring compliance with regulatory limits for allergenic fragrance compounds.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical parameters in the GC-MS method.

GC-MS Method Relationships cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Column Column (Stationary Phase) Separation Compound Separation Column->Separation Oven_Temp Oven Temperature Program Oven_Temp->Separation Carrier_Gas Carrier Gas Flow Carrier_Gas->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Identification Compound Identification Detector->Identification Quantification Quantification Detector->Quantification

Figure 2: Inter-relationships of key GC-MS parameters.

References

Application Note: Quantification of Lyral in Cosmetic Formulations using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lyral (hydroxyisohexyl 3-cyclohexene carboxaldehyde) in cosmetic products. Lyral is a common fragrance ingredient and a known skin sensitizer, making its accurate quantification crucial for regulatory compliance and consumer safety. The described method utilizes reverse-phase HPLC coupled with ultraviolet (UV) detection, providing a reliable and efficient means for the simultaneous determination of Lyral among other fragrance allergens. This protocol is intended for researchers, scientists, and quality control professionals in the cosmetics and pharmaceutical industries.

Introduction

Lyral, chemically known as 4-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde, has been widely used in a variety of consumer products for its fresh, floral scent. However, due to its potential to cause contact dermatitis, its use has been restricted in many regions. Accurate and sensitive analytical methods are therefore essential for monitoring the concentration of Lyral in finished products. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation, identification, and quantification of individual components in complex matrices like cosmetic formulations.[1][2] This application note is based on established methodologies for the analysis of fragrance allergens.[1][3]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

  • Column: A C18 reverse-phase column is recommended for the separation.

  • Solvents: HPLC grade acetonitrile (B52724) and water are necessary for the mobile phase.

  • Standards: A certified reference standard of Lyral is required for calibration.

Chromatographic Conditions

A reverse-phase HPLC method with a diode array detector (DAD) has been shown to be effective for the simultaneous determination and quantification of 24 common fragrance allergens, including Lyral.[1][3] The analytes can be separated on a C18 column using a gradient elution of acetonitrile and water over a 40-minute run time.[1][3] The flow rate is typically maintained between 0.7 and 1.0 ml/min, and UV detection is performed at 210, 254, and 280 nm for comprehensive analysis.[1][3]

Table 1: HPLC Method Parameters

ParameterValue
Column C18 Reverse-Phase
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of 24 allergens
Flow Rate 0.7 - 1.0 mL/min
Run Time 40 minutes
Detection UV at 210, 254, and 280 nm
Standard Preparation

A stock solution of Lyral should be prepared in a suitable solvent such as acetonitrile or methanol (B129727). A series of working standard solutions should then be prepared by serial dilution of the stock solution to cover the expected concentration range of Lyral in the cosmetic samples.

Sample Preparation

A generic sample preparation workflow for cosmetic products is as follows:

  • Weigh a representative portion of the cosmetic sample (e.g., 0.2 g).

  • Add 2.5 mL of water and 2.5 mL of methanol containing 20 mM ammonium (B1175870) formate.

  • Vortex the mixture for 2 minutes.

  • Extract the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract for 5 minutes at 10,000 rpm.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Linearity: The method has demonstrated good linearity with a correlation coefficient (r²) of greater than 0.99 within the tested concentration ranges.[1][3]

  • Limit of Quantification (LOQ): The proposed method has shown limits of quantification in the range of 0.2–20 mg/kg.[3]

  • Accuracy and Precision: Recoveries have been reported to be in the range of 79.8% to 115.2%, with a relative standard deviation (n=5) varying from 0.6% to 9.9%.[3]

Table 2: Method Validation Summary

ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 0.2 - 20 mg/kg
Recovery 79.8 - 115.2%
Precision (RSD) 0.6 - 9.9%

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Cosmetic Sample add_solvent Add Water & Methanol sample->add_solvent vortex Vortex add_solvent->vortex ultrasonicate Ultrasonic Extraction vortex->ultrasonicate centrifuge Centrifuge ultrasonicate->centrifuge filter Filter centrifuge->filter hplc HPLC System filter->hplc Inject Sample standard_stock Prepare Lyral Stock Solution standard_working Prepare Working Standards standard_stock->standard_working standard_working->hplc Inject Standards column C18 Column hplc->column detector UV/DAD Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Lyral calibrate->quantify

Caption: Experimental workflow for the HPLC quantification of Lyral.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of Lyral in cosmetic products. The method is based on a validated procedure for the simultaneous analysis of multiple fragrance allergens, ensuring its robustness and applicability in a quality control setting. Adherence to this protocol will enable manufacturers to monitor the levels of Lyral in their products, ensuring compliance with regulatory limits and promoting consumer safety.

References

Application Notes and Protocols for Kovanol-Induced Contact Dermatitis Patch Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kovanol, also known by its chemical name Hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC) and the trade name Lyral®, is a synthetic fragrance ingredient formerly used widely in a variety of consumer products, including soaps, deodorants, and perfumes.[1] It has been identified as a significant contact allergen, responsible for inducing Type IV delayed hypersensitivity reactions, manifesting as allergic contact dermatitis (ACD).[2][3] Accurate diagnosis of this compound-induced ACD is crucial for patient management and is achieved through epicutaneous patch testing.

These application notes provide detailed protocols for performing patch testing with this compound, guidelines for the interpretation of results, and a summary of reported prevalence data. The information is intended to assist researchers, clinicians, and professionals in the pharmaceutical and cosmetic industries in understanding and implementing standardized testing for this allergen.

Data Presentation: Prevalence of this compound (Lyral) Contact Allergy

The prevalence of contact allergy to this compound has been documented in numerous studies. The following table summarizes the findings from various multicenter and national studies, providing a quantitative overview of sensitization rates in dermatitis patients.

Study (Year)Test Population (n)This compound (Lyral) ConcentrationPositive Reactions (%)
Frosch et al. (1999)[3]18555% in petrolatum2.7%
German Contact Dermatitis Research Group (2002)[4]32455% in petrolatum1.9%
Johansen et al. (2008)[5]Multiple European Centers5% w/w in petrolatum1.5% - 3%
Swedish Contact Dermatitis Group (2014)[6]100105.0% in petrolatum1.7%
Engfeldt et al. (2015)[7]21185% in petrolatum1.5% - 1.9%

Experimental Protocols

Patch Test Allergen Preparation
  • Allergen: Hydroxyisohexyl 3-cyclohexene carboxaldehyde (this compound/Lyral).

  • Recommended Concentration: 5.0% (w/w).[3][5][7]

  • Vehicle: Petrolatum (pet.) is the standard and recommended vehicle.[3][5][7][8]

Preparation Procedure:

  • Ensure accurate weighing of both this compound and petrolatum to achieve the target 5.0% concentration.

  • Thoroughly mix the components to ensure a homogenous distribution of the allergen within the vehicle.

  • Store the prepared allergen in airtight containers, protected from light and at a controlled room temperature or as specified by the manufacturer. Note that fragrance allergens can be volatile, and concentrations may decrease over time if not stored properly.[9]

Patient Selection and Preparation
  • Inclusion Criteria: Patients with a clinical history suggestive of allergic contact dermatitis, particularly with reactions linked to fragranced products.

  • Exclusion Criteria: Patients with active dermatitis on the test site (upper back), those on systemic corticosteroids or immunosuppressants (which may suppress the reaction), and pregnant women.

  • Patient Instructions: Advise patients to avoid applying topical corticosteroids to the test area for at least one week prior to testing and to avoid extensive sun exposure on the back.

Patch Test Application Protocol
  • Test Site Selection: The upper back is the preferred site for patch testing due to its large, flat surface and minimal friction. The skin should be clean, dry, and free of hair and any signs of dermatitis.

  • Patch Test Units: Utilize standardized patch test chambers (e.g., Finn Chambers® or IQ Chambers®).

  • Allergen Application:

    • Dispense a small, standardized amount of the 5% this compound in petrolatum into the chamber. For an 8mm Finn chamber, approximately 20mg of the petrolatum-based allergen is recommended.[5]

    • For liquid allergens, which is less common for this compound in standard series, application should occur just before placing the patches on the patient to prevent evaporation.[10]

  • Patch Placement:

    • Carefully apply the patch test panels to the patient's upper back, ensuring good adhesion.

    • Mark the location of the panels on the skin with a skin-safe marker for accurate reading upon removal.

  • Patient Post-Application Instructions:

    • Instruct the patient to keep the back dry and avoid activities that may cause excessive sweating or detachment of the patches.

    • The patches should remain in place for 48 hours.

Reading and Interpretation of Results
  • First Reading (Day 2 / 48 Hours):

    • Carefully remove the patch test panels.

    • Allow approximately 20-30 minutes for any pressure-induced erythema to subside.[11]

    • Read the test sites and grade any reactions according to a standardized scale.

  • Second Reading (Day 3 or Day 4 / 72-96 Hours):

    • A second reading is mandatory as delayed-type hypersensitivity reactions can develop or intensify after the initial 48-hour reading.[11] A reading at 96 hours is often considered optimal.[11]

  • Late Readings (Day 5-7):

    • In some cases, particularly for certain allergens, a later reading at Day 5 or Day 7 may be beneficial to capture late-appearing reactions.[12][13]

Grading of Patch Test Reactions (International Contact Dermatitis Research Group - ICDRG):

GradeScoreDescription
-NTNegative Reaction
?+IRDoubtful reaction; faint macular erythema only
++Weak (non-vesicular) positive reaction: Erythema, infiltration, possibly papules
++++Strong (vesicular) positive reaction: Erythema, infiltration, papules, vesicles
++++++Extreme positive reaction: Intense erythema, infiltration, coalescing vesicles, bullae

Mandatory Visualizations

Experimental Workflow for this compound Patch Testing

G cluster_prep Preparation Phase cluster_app Application Phase cluster_read Reading & Interpretation Phase Patient_Selection Patient Selection & History Allergen_Prep Prepare 5% this compound in Petrolatum Patient_Selection->Allergen_Prep Apply_Chambers Apply Allergen to Patch Test Chambers Allergen_Prep->Apply_Chambers Place_Patches Place Patches on Patient's Upper Back (Leave for 48h) Apply_Chambers->Place_Patches Reading_1 Day 2 (48h): Remove Patches & First Reading Place_Patches->Reading_1 48 hours Reading_2 Day 3/4 (72-96h): Second Reading Reading_1->Reading_2 Reading_3 Optional Day 5-7: Late Reading Reading_2->Reading_3 Interpretation Grade Reactions (ICDRG Scale) & Determine Clinical Relevance Reading_2->Interpretation Reading_3->Interpretation

Caption: Workflow for this compound patch testing.

Signaling Pathway in this compound-Induced Allergic Contact Dermatitis (Type IV Hypersensitivity)

G cluster_sensitization Sensitization Phase (First Exposure) cluster_elicitation Elicitation Phase (Re-exposure) This compound This compound (Hapten) Penetrates Skin Protein Skin Proteins Hapten_Protein Hapten-Protein Complex (Immunogen) This compound->Hapten_Protein Protein->Hapten_Protein Langerhans Langerhans Cells (APCs) Uptake Complex Hapten_Protein->Langerhans Migration APC Migration to Lymph Node Langerhans->Migration T_Cell_Priming Antigen Presentation to Naive T-Cells Migration->T_Cell_Priming Memory_T_Cell Generation of this compound-Specific Memory T-Cells (Th1/Tc1) T_Cell_Priming->Memory_T_Cell Kovanol2 This compound Re-exposure Hapten_Protein2 Hapten-Protein Complex Formation Kovanol2->Hapten_Protein2 Memory_T_Cell2 Memory T-Cells Recognize Antigen Hapten_Protein2->Memory_T_Cell2 Cytokine_Release Cytokine & Chemokine Release (e.g., IFN-γ, TNF-α) Memory_T_Cell2->Cytokine_Release Inflammation Recruitment of Inflammatory Cells (Macrophages, T-Cells) Cytokine_Release->Inflammation Dermatitis Clinical Symptoms of ACD: Erythema, Edema, Vesicles Inflammation->Dermatitis

Caption: Type IV hypersensitivity in ACD.

References

Application Notes and Protocols for In Vitro Skin Sensitization Assays of Fragrance Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to In Vitro Skin Sensitization Testing of Fragrance Chemicals

Fragrance ingredients are ubiquitous in consumer products, and their potential to cause skin sensitization is a critical endpoint in safety assessment. Skin sensitization is an allergic response initiated by skin contact with a chemical substance, defined as a sensitizer (B1316253) by the United Nations Globally Harmonized System of Classification and Labelling of Chemicals (UN GHS).[1][2] Traditionally, animal models have been used for skin sensitization testing. However, a combination of ethical considerations, regulatory changes (e.g., REACH), and advancements in our understanding of the underlying biological mechanisms have driven the development and adoption of non-animal, in vitro testing strategies.[3]

These in vitro methods are based on the Adverse Outcome Pathway (AOP) for skin sensitization, which outlines the key biological events from the initial molecular interaction to the adverse outcome of allergic contact dermatitis.[4][5][6] The AOP for skin sensitization consists of four key events:

  • Molecular Initiating Event (MIE): Covalent binding of the chemical (hapten) to skin proteins.

  • Key Event 2: Activation of keratinocytes, leading to an inflammatory response and induction of cytoprotective gene pathways.[7][8]

  • Key Event 3: Activation and maturation of dendritic cells (DCs).[9][10][11]

  • Key Event 4: T-cell proliferation and activation.

This document provides detailed protocols for three validated and internationally recognized in vitro assays that address the first three key events of the skin sensitization AOP:

  • Direct Peptide Reactivity Assay (DPRA): An in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing cysteine and lysine (B10760008), mimicking the MIE.[4][5][6][12]

  • KeratinoSens™ Assay: A cell-based assay that measures the activation of the Keap1-Nrf2-antioxidant response element (ARE) pathway in human keratinocytes, addressing Key Event 2.[2][7][8][13]

  • human Cell Line Activation Test (h-CLAT): A cell-based assay that quantifies the expression of cell surface markers associated with dendritic cell activation, addressing Key Event 3.[11][14][15]

By combining data from these assays in a "2 out of 3" defined approach, a robust assessment of the skin sensitization hazard of fragrance chemicals like Kovanol can be achieved without the use of animals.[16][17]

Adverse Outcome Pathway for Skin Sensitization

AOP_Skin_Sensitization cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event (KE1: Protein Binding) KE2 Keratinocyte Activation (KE2) MIE->KE2 Haptenated Proteins KE3 Dendritic Cell Activation (KE3) KE2->KE3 Inflammatory Signals KE4 T-Cell Proliferation (KE4) KE3->KE4 Antigen Presentation AO Adverse Outcome (Allergic Contact Dermatitis) KE4->AO Immune Response

Adverse Outcome Pathway for Skin Sensitization.

I. Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[4][5][6][12][18] This reactivity serves as a surrogate for the covalent binding of electrophilic substances to nucleophilic centers in skin proteins, the molecular initiating event in the skin sensitization AOP.[4]

Experimental Workflow: DPRA

DPRA_Workflow cluster_DPRA DPRA Experimental Workflow prep Prepare Test Chemical and Peptide Solutions incubate Incubate Chemical with Cysteine and Lysine Peptides (24h) prep->incubate hplc HPLC Analysis to Quantify Remaining Peptide incubate->hplc calc Calculate Percent Peptide Depletion hplc->calc predict Predict Sensitization Potential based on Reactivity calc->predict

DPRA Experimental Workflow Diagram.
Quantitative Data for a Representative Fragrance Sensitizer (Cinnamaldehyde)

ParameterCysteine Peptide Depletion (%)Lysine Peptide Depletion (%)Mean Depletion (%)Reactivity ClassPrediction
Cinnamaldehyde (B126680) 98.28.553.35HighSensitizer
Non-Sensitizer Control < 6.38< 6.38< 6.38MinimalNon-sensitizer

Note: Data for cinnamaldehyde is representative of a known sensitizer and is used here for illustrative purposes due to the lack of publicly available, specific quantitative data for this compound in this assay format.

Detailed Experimental Protocol: DPRA

1. Materials and Reagents:

  • Test chemical (e.g., this compound)

  • Positive control (e.g., cinnamaldehyde)

  • Negative control (e.g., lactic acid)

  • Cysteine-containing peptide (Ac-RFAACAA-COOH)

  • Lysine-containing peptide (Ac-RFAAKAA-COOH)

  • Acetonitrile (ACN), HPLC grade

  • Phosphate buffer (pH 7.5)

  • Ammonium acetate (B1210297) buffer (pH 10.2)

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Prepare a 100 mM stock solution of the test chemical in a suitable solvent (typically ACN).

  • Prepare 0.5 mM solutions of the cysteine and lysine peptides in their respective buffers.

3. Incubation:

  • For the cysteine peptide, mix the test chemical solution, ACN, and peptide solution to achieve final concentrations of 5 mM test chemical and 0.5 mM peptide (1:10 molar ratio).

  • For the lysine peptide, mix the test chemical solution and peptide solution to achieve final concentrations of 25 mM test chemical and 0.5 mM peptide (1:50 molar ratio).

  • Prepare reference controls (peptide and solvent) and co-elution controls (test chemical and buffer).

  • Incubate all samples for 24 ± 1 hours at 25 ± 1 °C in the dark.

4. HPLC Analysis:

  • Analyze the samples by reverse-phase HPLC with UV detection at 220 nm.

  • Integrate the peak area corresponding to the cysteine or lysine peptide in each chromatogram.

5. Data Analysis and Prediction:

  • Calculate the percent peptide depletion for cysteine and lysine using the formula: % Depletion = [1 - (Peptide Peak Area in Test Sample / Peptide Peak Area in Reference Control)] x 100

  • Calculate the mean of the cysteine and lysine depletion percentages.

  • Classify the reactivity and predict the sensitization potential based on the OECD TG 442C criteria:

Mean Peptide Depletion (%)Reactivity ClassPrediction
0 ≤ mean depletion < 6.38MinimalNon-sensitizer
6.38 ≤ mean depletion < 22.62LowSensitizer
22.62 ≤ mean depletion < 42.47ModerateSensitizer
42.47 ≤ mean depletion ≤ 100HighSensitizer

II. KeratinoSens™ Assay - OECD TG 442D

The KeratinoSens™ assay utilizes a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an antioxidant response element (ARE).[8][13] Skin sensitizers can induce oxidative stress, leading to the activation of the Keap1-Nrf2 transcription factor pathway.[13] Nrf2 then binds to the ARE, driving the expression of the luciferase reporter gene.[13] The resulting luminescence is measured as an indicator of keratinocyte activation.[19]

Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_pathway Keap1-Nrf2 Signaling Pathway in Keratinocytes sensitizer Sensitizer (e.g., this compound) keap1_nrf2 Keap1-Nrf2 Complex sensitizer->keap1_nrf2 modifies Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 release nucleus Nucleus nrf2->nucleus translocation are ARE luciferase Luciferase Gene Expression are->luciferase Nrf2 binding luminescence Luminescence luciferase->luminescence

Keap1-Nrf2 Signaling Pathway in the KeratinoSens™ Assay.
Quantitative Data for a Representative Fragrance Sensitizer (Cinnamaldehyde)

ParameterValue (µM)
EC1.5 13
IC50 100
  • EC1.5: The concentration at which a 1.5-fold induction of luciferase activity is observed.[20]

  • IC50: The concentration at which cell viability is reduced by 50%.

Note: Data for cinnamaldehyde is representative of a known sensitizer and is used here for illustrative purposes.

Detailed Experimental Protocol: KeratinoSens™

1. Materials and Reagents:

  • KeratinoSens™ cell line

  • Cell culture medium (DMEM supplemented with serum and antibiotics)

  • Test chemical (e.g., this compound)

  • Positive control (e.g., cinnamaldehyde)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • MTT reagent for cytotoxicity assessment

  • Luminometer and plate reader

2. Cell Culture and Seeding:

  • Culture KeratinoSens™ cells according to standard procedures.

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

3. Exposure to Test Chemical:

  • Prepare a series of dilutions of the test chemical in the appropriate solvent. The final concentration typically ranges from 0.98 to 2000 µM.[13]

  • Expose the cells to the test chemical, positive control, and vehicle control for 48 hours.[21]

4. Luciferase Assay:

  • After the 48-hour incubation, lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

5. Cytotoxicity Assay (MTT):

  • In a parallel plate, after the 48-hour incubation, add MTT reagent and incubate.

  • Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.

6. Data Analysis and Prediction:

  • Calculate the fold induction of luciferase activity relative to the vehicle control for each concentration.

  • Determine the EC1.5 value by linear interpolation.

  • Calculate the IC50 value from the cytotoxicity data.

  • A chemical is predicted as a sensitizer if:

    • The EC1.5 value is less than 1000 µM.

    • The maximum fold induction (Imax) is statistically significant and greater than 1.5.

    • Cell viability is greater than 70% at the EC1.5 concentration.

III. human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT is an in vitro assay that measures the expression of cell surface markers CD86 and CD54 on the human monocytic leukemia cell line THP-1.[11][14][15] These markers are associated with the activation and maturation of dendritic cells, a key event in the skin sensitization AOP.[14][15]

Experimental Workflow: h-CLAT

hCLAT_Workflow cluster_hCLAT h-CLAT Experimental Workflow culture Culture and Seed THP-1 Cells expose Expose Cells to Test Chemical (24h) culture->expose stain Stain with Fluorescently Labeled CD86 and CD54 Antibodies expose->stain flow Analyze by Flow Cytometry stain->flow analyze Calculate Relative Fluorescence Intensity (RFI) flow->analyze predict Predict Sensitization Potential analyze->predict

h-CLAT Experimental Workflow Diagram.
Quantitative Data for a Representative Fragrance Sensitizer (Cinnamaldehyde)

ParameterValue
CV75 1% (v/v)
EC150 (CD86) 0.69% (v/v)
EC200 (CD54) > 1% (v/v)
  • CV75: The concentration at which cell viability is 75%.[4]

  • EC150 (CD86): The concentration that gives a relative fluorescence intensity (RFI) of 150% for CD86.

  • EC200 (CD54): The concentration that gives an RFI of 200% for CD54.

Note: Data for cinnamaldehyde is representative of a known sensitizer and is used here for illustrative purposes.[4]

Detailed Experimental Protocol: h-CLAT

1. Materials and Reagents:

  • THP-1 cell line

  • Cell culture medium (RPMI-1640 supplemented with serum and antibiotics)

  • Test chemical (e.g., this compound)

  • Positive control (e.g., dinitrochlorobenzene)

  • Vehicle control (e.g., DMSO)

  • 24-well cell culture plates

  • Fluorescently labeled anti-CD86 and anti-CD54 antibodies

  • Propidium iodide (PI) for viability staining

  • Flow cytometer

2. Cell Culture and Exposure:

  • Culture THP-1 cells in suspension.

  • Determine the CV75 of the test chemical in a preliminary cytotoxicity assay.

  • Based on the CV75, prepare a series of eight concentrations of the test chemical.

  • Expose the THP-1 cells to the test chemical, controls, and vehicle for 24 hours.[15]

3. Staining and Flow Cytometry:

  • After incubation, harvest the cells and wash them.

  • Stain the cells with fluorescently labeled antibodies against CD86 and CD54.

  • Add PI just before analysis to exclude non-viable cells.

  • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

4. Data Analysis and Prediction:

  • Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the vehicle control.

  • A chemical is predicted as a sensitizer if, in at least two of three independent experiments, either of the following conditions is met at a concentration with ≥50% cell viability:

    • RFI of CD86 ≥ 150%

    • RFI of CD54 ≥ 200%[22]

Conclusion

The DPRA, KeratinoSens™, and h-CLAT assays provide a powerful, mechanistically based, non-animal approach to assessing the skin sensitization potential of fragrance chemicals. By evaluating three distinct key events in the skin sensitization AOP, these assays, when used in an integrated testing strategy, offer a reliable and scientifically robust alternative to traditional animal testing methods, ensuring the safety of consumer products while adhering to modern ethical and regulatory standards.

References

Application Notes and Protocols for Developing Experimental Models for Kovanol Allergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kovanol, also known by its chemical name Hydroxymethylpentylcyclohexenecarboxaldehyde (HMPCC) and trade name Lyral®, is a synthetic fragrance ingredient that has been identified as a significant contact allergen in cosmetic and consumer products.[1][2] Understanding the immunological mechanisms underlying this compound-induced allergy is crucial for risk assessment, the development of safer alternatives, and the design of therapeutic interventions. These application notes provide detailed protocols for in vitro and in vivo models to study both immediate (Type I) and delayed (Type IV) hypersensitivity reactions to this compound.

The experimental models described herein are designed to investigate key events in the allergic cascade, including mast cell degranulation and T-lymphocyte proliferation, as well as the associated signaling pathways and cytokine profiles.

Data Presentation: Quantitative Analysis of this compound-Induced Allergic Reactions

The following tables summarize quantitative data from studies on this compound (Lyral) to provide a reference for designing and interpreting experimental models.

Table 1: Dose-Response Relationship of this compound (Lyral) in Human Patch Testing

This table presents data from patch testing in eczema patients with a known allergy to Lyral, demonstrating the concentration-dependent elicitation of allergic contact dermatitis.[3]

This compound (Lyral) Concentration in EthanolPercentage of Patients with a Positive Reaction
6%Data Not Available
3%Elicited reactions in 5 out of 18 patients
0.5%Elicited reactions in 11 out of 18 patients
Serial dilutions down to 6 ppmTested to determine individual thresholds

Table 2: Elicitation Thresholds for this compound (Lyral) in Sensitized Individuals

This table provides calculated elicitation thresholds from a dose-response curve in patients with known Lyral allergy.[4]

Elicitation EndpointThis compound (Lyral) Concentration (ppm)Dose per Unit Area (µg/cm²)
Reaction in 10% of sensitized individuals290.9
Reaction in 50% of sensitized individuals66220

Experimental Protocols

In Vitro Model: Lymphocyte Transformation Test (LTT) for Type IV Hypersensitivity

The Lymphocyte Transformation Test (LTT) is a well-established in vitro method to assess drug-specific memory T-cell responses, which are characteristic of delayed-type hypersensitivity.[1][5]

Objective: To quantify the proliferative response of peripheral blood mononuclear cells (PBMCs) from this compound-sensitized individuals upon in vitro re-exposure to this compound.

Methodology:

  • PBMC Isolation:

    • Isolate PBMCs from heparinized venous blood of this compound-allergic patients and non-allergic controls using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).

  • Cell Culture and Stimulation:

    • Seed the PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then dilute it in culture medium to achieve a range of final concentrations for stimulation (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the final DMSO concentration is non-toxic (typically <0.1%).

    • Add the this compound dilutions to the respective wells in triplicate.

    • Include a negative control (vehicle control, i.e., medium with the same concentration of DMSO) and a positive control (e.g., phytohemagglutinin - PHA, or anti-CD3/CD28 antibodies).

    • Incubate the plate for 6 days at 37°C in a humidified 5% CO2 incubator.

  • Assessment of Proliferation:

    • On day 5, add a proliferation marker to each well. Common methods include:

      • [³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

      • Ki-67 Staining: Ki-67 is a nuclear protein associated with cell proliferation.[6][7] After 6 days of culture, harvest the cells, stain for surface markers (e.g., CD3, CD4, CD8) and intracellular Ki-67, and analyze by flow cytometry.[6]

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each this compound concentration:

      • SI = (Mean counts per minute (CPM) of this compound-stimulated wells) / (Mean CPM of negative control wells)

    • An SI ≥ 3 is generally considered a positive result, indicating a specific T-cell sensitization to this compound.

Expected Results: PBMCs from this compound-allergic individuals are expected to show a dose-dependent increase in the Stimulation Index upon stimulation with this compound, while PBMCs from non-allergic controls should not show a significant increase (SI < 3).

In Vitro Model: Mast Cell Degranulation Assay for Type I Hypersensitivity

This assay measures the release of pre-formed mediators, such as β-hexosaminidase, from mast cells upon exposure to an allergen.[8] The rat basophilic leukemia (RBL-2H3) cell line is a common model for these studies.[9]

Objective: To determine if this compound can induce degranulation of mast cells, either through IgE-mediated or non-IgE-mediated pathways.

Methodology:

  • Cell Culture:

    • Culture RBL-2H3 cells in complete medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C and 5% CO2.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Sensitization (for IgE-mediated pathway):

    • To study the IgE-mediated pathway, sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours. This compound, as a hapten, would need to be conjugated to a carrier protein (e.g., human serum albumin - HSA) to cross-link IgE.

  • Stimulation:

    • Wash the cells twice with Tyrode's buffer.

    • Prepare dilutions of this compound (or this compound-HSA conjugate) in Tyrode's buffer over a range of concentrations.

    • Add the this compound solutions to the wells.

    • Include the following controls:

      • Negative Control (Spontaneous Release): Tyrode's buffer only.

      • Positive Control (Maximum Release): 0.1% Triton X-100 to lyse the cells.

      • Positive Control (Degranulation): A known mast cell degranulating agent like compound 48/80, or for IgE-sensitized cells, DNP-BSA.[8]

  • β-Hexosaminidase Assay:

    • Incubate the plate for 30-60 minutes at 37°C.

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution.

    • Incubate for 1-2 hours at 37°C.

    • Stop the reaction by adding 150 µL of a stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release:

      • % Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of maximum release control - Absorbance of negative control)] x 100

Expected Results: An increase in the percentage of β-hexosaminidase release in the presence of this compound (or this compound-HSA) would indicate its ability to induce mast cell degranulation.

Cytokine Profiling

Objective: To characterize the cytokine secretion profile of PBMCs from this compound-allergic individuals in response to this compound stimulation. Fragrance allergies can involve both Th1 (IFN-γ, IL-2) and Th2/Th22 (IL-4, IL-5, IL-13) responses.

Methodology:

  • Cell Culture and Stimulation:

    • Follow the LTT protocol for PBMC isolation and stimulation with this compound.

    • Collect the cell culture supernatants on day 6.

  • Cytokine Measurement:

    • Measure the concentrations of key cytokines in the supernatants using a multiplex immunoassay (e.g., Luminex-based technology) or individual ELISAs.

    • Recommended cytokines to analyze include:

      • Th1: IFN-γ, IL-2, TNF-α

      • Th2: IL-4, IL-5, IL-13

      • Regulatory: IL-10

      • Pro-inflammatory: IL-1β, IL-6

Expected Results: PBMCs from this compound-allergic individuals may show a mixed Th1/Th2 cytokine profile upon this compound stimulation, with elevated levels of IFN-γ, IL-5, and IL-13 compared to non-allergic controls.

Mandatory Visualizations

G Experimental Workflow for this compound Allergy Studies cluster_0 In Vitro Models cluster_1 Type IV Hypersensitivity cluster_2 Type I Hypersensitivity cluster_3 In Vivo Model (Illustrative) LTT Lymphocyte Transformation Test (LTT) PBMC_Isolation PBMC Isolation from Allergic and Control Donors Stimulation_LTT In Vitro Stimulation with this compound PBMC_Isolation->Stimulation_LTT Proliferation_Assay Proliferation Assessment (e.g., Ki-67) Stimulation_LTT->Proliferation_Assay Cytokine_Profiling Cytokine Profile Analysis Stimulation_LTT->Cytokine_Profiling Proliferation_Assay->LTT Cytokine_Profiling->LTT MCDA Mast Cell Degranulation Assay RBL_Culture RBL-2H3 Cell Culture Sensitization Sensitization with IgE (optional) RBL_Culture->Sensitization Stimulation_MCDA Stimulation with this compound/Kovanol-conjugate RBL_Culture->Stimulation_MCDA Non-IgE pathway Sensitization->Stimulation_MCDA Beta_Hex_Assay β-Hexosaminidase Release Assay Stimulation_MCDA->Beta_Hex_Assay Beta_Hex_Assay->MCDA Patch_Test Patch Testing in Sensitized Subjects Dose_Response Dose-Response Assessment Patch_Test->Dose_Response Clinical_Evaluation Clinical Evaluation of Skin Reaction Dose_Response->Clinical_Evaluation

Experimental Workflow for this compound Allergy Studies

G T-Cell Activation Signaling Pathway (Type IV Hypersensitivity) This compound This compound (Hapten) APC Antigen Presenting Cell (APC) This compound->APC Haptenation MHC MHC-Peptide Complex APC->MHC T_Cell T-Cell APC->T_Cell Presentation B7 B7 APC->B7 TCR T-Cell Receptor (TCR) MHC->TCR Signal 1 PLCg PLCγ TCR->PLCg T_Cell->TCR CD28 CD28 T_Cell->CD28 B7->CD28 Signal 2 (Co-stimulation) IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFAT_NFkB_AP1 NFAT, NF-κB, AP-1 Activation Ca_PKC->NFAT_NFkB_AP1 Gene_Expression Gene Expression NFAT_NFkB_AP1->Gene_Expression Cytokines Cytokine Production (IFN-γ, IL-2, etc.) Gene_Expression->Cytokines Proliferation T-Cell Proliferation Gene_Expression->Proliferation

T-Cell Activation Signaling Pathway

G Mast Cell Activation and Degranulation Pathway (Type I Hypersensitivity) Kovanol_Conj This compound-Protein Conjugate (Allergen) IgE IgE Kovanol_Conj->IgE Cross-linking FcεRI FcεRI Receptor IgE->FcεRI Mast_Cell Mast Cell FcεRI->Mast_Cell Lyn_Syk Lyn, Syk Activation FcεRI->Lyn_Syk Receptor Aggregation PLCg PLCγ Activation Lyn_Syk->PLCg IP3_DAG IP3 & DAG Production PLCg->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Degranulation Degranulation Ca_PKC->Degranulation Lipid_Mediators Synthesis of Prostaglandins & Leukotrienes Ca_PKC->Lipid_Mediators Cytokine_Prod Cytokine Production (TNF-α, IL-4, etc.) Ca_PKC->Cytokine_Prod Mediator_Release Release of Histamine, β-Hexosaminidase, etc. Degranulation->Mediator_Release

Mast Cell Activation and Degranulation Pathway

References

Application Notes and Protocols: Kovanol in Molecular Modeling of Olfactory Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olfactory Receptors (ORs) represent the largest subfamily of G protein-coupled receptors (GPCRs) and are the primary mediators of our sense of smell.[1] Understanding the interactions between specific odorant molecules and these receptors is crucial for the fragrance industry, toxicology, and the development of novel therapeutics targeting ectopic ORs (receptors found outside the nasal cavity).[2] Due to the significant challenges in crystallizing membrane-bound ORs, computational methods such as molecular modeling have become indispensable tools for investigating their structure and function.[1][3]

Kovanol, also known by its chemical name 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde and trade name Lyral (B1673954), is a synthetic fragrance ingredient with a characteristic floral, lily-of-the-valley scent.[4][5] It has been the subject of molecular modeling studies to elucidate its binding mechanism with specific ORs. Notably, computational studies have explored the interaction of this compound (Lyral) with the rat OR5 and the human OR10J5 receptors, providing insights into the molecular determinants of odor recognition.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the in silico analysis of this compound's interaction with olfactory receptors, using the human OR10J5 as a primary example.

Data Presentation: Predicted this compound-OR Interactions

The following table summarizes the predicted binding interactions between this compound (Lyral) and a homology model of the human Olfactory Receptor 10J5. This data is derived from molecular docking simulations aimed at identifying the key amino acid residues that form the receptor's binding pocket for this ligand.[7]

Target ReceptorLigandInteracting Amino Acid ResiduePredicted Location of Residue
Human OR10J5This compound (Lyral)Phenylalanine 104 (Phe104)Transmembrane Domain 3 (TM3)
Human OR10J5This compound (Lyral)Valine 105 (Val105)Transmembrane Domain 3 (TM3)
Human OR10J5This compound (Lyral)Cysteine 178 (Cys178)Extracellular Loop 2 (EL2)
Human OR10J5This compound (Lyral)Isoleucine 180 (Ile180)Extracellular Loop 2 (EL2)
Human OR10J5This compound (Lyral)Tyrosine 258 (Tyr258)Transmembrane Domain 6 (TM6)

Table 1: Summary of predicted amino acid residues in the human OR10J5 binding site interacting with this compound (Lyral).[7]

Visualized Pathways and Workflows

Canonical Olfactory Signaling Pathway

The binding of an odorant like this compound to an Olfactory Receptor initiates a well-characterized intracellular signaling cascade. This process transforms the chemical signal into an electrical signal that is transmitted to the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_Protein Gαolfβγ (Inactive) OR->G_Protein Activation G_Active Gαolf-GTP (Active) G_Protein->G_Active GTP for GDP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion CNG Cyclic Nucleotide- Gated (CNG) Channel Ions Na+ / Ca2+ Influx CNG->Ions Odorant Odorant (e.g., this compound) Odorant->OR Binding G_Active->AC Stimulation ATP ATP ATP->AC cAMP->CNG Opening Depolarization Neuron Depolarization Ions->Depolarization Leads to

Canonical Olfactory Receptor Signaling Cascade.
Molecular Modeling Experimental Workflow

The following diagram outlines the comprehensive in silico workflow for modeling the interaction between this compound and a target olfactory receptor like OR10J5.

Modeling_Workflow cluster_receptor Part 1: Receptor Modeling cluster_ligand Part 2: Ligand Preparation cluster_docking Part 3: Molecular Docking cluster_analysis Part 4: Analysis & Refinement arrow arrow Seq 1. Obtain Target OR Sequence (e.g., human OR10J5) Template 2. Identify Structural Template (e.g., solved GPCR structure) Seq->Template Align 3. Sequence Alignment Template->Align Build 4. Build 3D Homology Model Align->Build Validate 5. Model Validation (e.g., Ramachandran Plot) Build->Validate Receptor_Prep 8. Prepare Receptor Model (Add hydrogens, assign charges) Validate->Receptor_Prep Kovanol_2D 6. Obtain this compound Structure Kovanol_3D 7. Generate 3D Conformation & Energy Minimization Kovanol_2D->Kovanol_3D Dock 10. Perform Docking Simulation Kovanol_3D->Dock Site_ID 9. Predict Binding Site Receptor_Prep->Site_ID Site_ID->Dock Analyze 11. Analyze Docking Poses (Scoring, visual inspection) Dock->Analyze MD_Sim 12. (Optional) Refine with Molecular Dynamics (MD) Analyze->MD_Sim Final 13. Final this compound-OR Complex MD_Sim->Final

In Silico Workflow for this compound-OR Interaction Modeling.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for modeling the interaction between this compound and a target olfactory receptor for which no experimental structure is available.

Protocol 1: Homology Modeling of the Olfactory Receptor (e.g., human OR10J5)

Objective: To generate a high-quality three-dimensional structural model of the target OR using the structure of a related, experimentally solved protein as a template.

Materials:

  • Target OR amino acid sequence in FASTA format (e.g., UniProt ID for human OR10J5).

  • Protein Data Bank (PDB) for template searching.

  • Homology modeling software (e.g., MODELLER, SWISS-MODEL, AlphaFold).[8]

  • Model quality assessment tools (e.g., ProSA-web, Ramachandran plot analysis).

Methodology:

  • Template Identification: a. Obtain the FASTA sequence of the target OR (e.g., human OR10J5). b. Perform a BLAST search against the PDB database to find suitable templates. Ideal templates are high-resolution crystal structures of related GPCRs (e.g., beta-2 adrenergic receptor, rhodopsin) with the highest possible sequence identity.[2] c. Alternatively, utilize AI-based structure prediction tools like AlphaFold, which can provide high-quality initial models.[9]

  • Sequence Alignment: a. Perform a structure-based sequence alignment between the target OR sequence and the chosen template(s). This step is critical as it determines the positioning of the transmembrane helices and loops.[1] b. Manually inspect and refine the alignment, particularly in the less conserved loop regions, ensuring that conserved GPCR motifs (e.g., DRY motif) are correctly aligned.

  • Model Generation: a. Submit the aligned sequences and template structure(s) to the homology modeling software (e.g., MODELLER). b. The software will generate multiple 3D models by satisfying spatial restraints derived from the alignment and the template structure.

  • Loop and Side-Chain Refinement: a. The extracellular and intracellular loop regions, which often have low sequence identity to the template, may be poorly modeled. Use loop refinement algorithms to sample different loop conformations. b. Optimize the side-chain conformations of the amino acid residues.

  • Model Validation: a. Evaluate the stereochemical quality of the generated models using a Ramachandran plot to check for residues in disallowed regions. b. Assess the overall model quality using scoring functions like DOPE (in MODELLER) or QMEAN (in SWISS-MODEL). c. Select the highest-scoring, most stereochemically sound model for subsequent docking studies.

Protocol 2: Ligand Preparation and Molecular Docking

Objective: To predict the most likely binding pose and interaction energy of this compound within the binding pocket of the modeled OR.

Materials:

  • High-quality 3D model of the target OR from Protocol 4.1.

  • 2D or 3D structure of this compound (e.g., from PubChem CID 91604).

  • Molecular docking software (e.g., AutoDock Vina, Glide, GOLD).[10]

  • Molecular visualization software (e.g., PyMOL, ChimeraX).

Methodology:

  • Ligand Preparation: a. Obtain the 3D structure of this compound in SDF or MOL2 format. b. Use a computational chemistry tool to assign appropriate atom types, add hydrogen atoms, and calculate partial charges (e.g., Gasteiger charges). c. Perform an energy minimization of the ligand structure to obtain a low-energy conformation.

  • Receptor Preparation: a. Load the selected OR model into the docking software's preparation wizard. b. Add polar hydrogen atoms and assign atomic partial charges using a standard force field (e.g., CHARMM, AMBER). c. Perform a constrained energy minimization on the receptor to relieve any structural strain, keeping the backbone atoms fixed.

  • Binding Site Identification: a. If the binding site is unknown, use a pocket detection algorithm (e.g., SiteMap, CASTp) to identify potential binding cavities. For ORs, the binding site is typically located within the transmembrane helical bundle.[7] b. Define a docking grid box that encompasses this predicted binding site. The box should be large enough to allow the ligand to rotate and translate freely.

  • Docking Simulation: a. Configure the docking parameters, allowing for ligand flexibility. Receptor side-chain flexibility can be incorporated using induced-fit docking (IFD) for higher accuracy.[9] b. Run the docking simulation. The algorithm will generate a series of possible binding poses for this compound and score them based on a scoring function that estimates the binding affinity.

  • Pose Analysis and Selection: a. Analyze the top-scoring docking poses. The best pose is typically the one with the lowest predicted binding energy (most negative value). b. Visually inspect the top poses using molecular visualization software. A plausible pose should exhibit favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with chemically sensible residues in the binding pocket. c. Compare the identified interacting residues with published data (e.g., Table 1) or mutagenesis studies, if available.

Protocol 3: (Optional) Molecular Dynamics Simulation

Objective: To refine the docked this compound-OR complex and assess its stability in a simulated biological environment.

Materials:

  • The best docked this compound-OR complex from Protocol 4.2.

  • MD simulation software (e.g., GROMACS, AMBER, NAMD).[11]

  • A suitable force field (e.g., CHARMM36m for proteins and lipids).

  • High-performance computing resources.

Methodology:

  • System Setup: a. Embed the this compound-OR complex into a pre-equilibrated lipid bilayer (e.g., POPC) that mimics a cell membrane. b. Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.

  • Energy Minimization: a. Perform a series of energy minimization steps to remove steric clashes, first with the protein and ligand restrained, and then with the entire system unrestrained.

  • Equilibration: a. Gradually heat the system to the target temperature (e.g., 310 K) while keeping the protein and ligand restrained (NVT ensemble). b. Equilibrate the system pressure (NPT ensemble), gradually releasing the restraints on the protein and ligand. This allows the lipids and water to settle around the protein complex.

  • Production MD: a. Run the production simulation for a sufficient duration (e.g., 100-500 nanoseconds) without restraints. b. Save the trajectory (atomic coordinates over time) at regular intervals.

  • Trajectory Analysis: a. Analyze the stability of the simulation by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. b. Investigate the persistence of key interactions (e.g., hydrogen bonds) between this compound and the receptor over time. c. Calculate binding free energies using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of binding affinity.[11]

References

Application Notes: Kovanol as a Positive Control and Reference Substance in Skin Sensitization Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kovanol, a trade name for the chemical 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde (CAS No. 31906-04-4), also widely known as Lyral, is a synthetic fragrance ingredient with a soft, floral, lily-of-the-valley scent.[1][2][3] Due to its widespread use in cosmetics, perfumes, and other consumer products, its potential to induce skin sensitization has been thoroughly investigated. This compound is a well-documented skin allergen and is recognized as such by regulatory bodies.[1]

These application notes provide a comprehensive overview of the use of this compound as a positive control or reference substance in key skin sensitization assays. The protocols and data presented are intended for researchers, scientists, and drug development professionals involved in the safety assessment of chemicals.

Principle of Positive Controls in Skin Sensitization Testing

In skin sensitization testing, a positive control is a substance with known and reproducible sensitizing properties. It is run concurrently with the test substance to verify the experimental procedure's validity, sensitivity, and reliability. A valid response from the positive control confirms that the test system is performing as expected and is capable of detecting a sensitizing agent. While substances like hexyl cinnamic aldehyde or cinnamic aldehyde are common positive controls in OECD test guidelines,[4] a well-characterized sensitizer (B1316253) like this compound can serve as a valuable reference substance, especially when evaluating other fragrance ingredients or substances with a similar chemical profile.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

Modern skin sensitization testing is based on the understanding of the Adverse Outcome Pathway (AOP), which outlines the sequence of biological events from the initial molecular interaction to the final adverse effect of allergic contact dermatitis.[5][6] The key events (KEs) are:

  • KE1: Covalent Binding to Proteins (Haptenation): The chemical (or its metabolite) acts as an electrophile and covalently binds to nucleophilic residues on skin proteins, forming a hapten-protein complex.[5]

  • KE2: Keratinocyte Activation: The haptenated proteins trigger stress responses in keratinocytes, leading to the activation of inflammatory pathways and gene expression, such as the Keap1-Nrf2-ARE pathway.[6][7]

  • KE3: Dendritic Cell Activation: Langerhans and other dendritic cells are activated by the signals from keratinocytes and by direct interaction with the hapten-protein complexes. This involves the upregulation of co-stimulatory molecules (e.g., CD54, CD86) and cell migration.

  • KE4: T-Cell Proliferation: Activated dendritic cells migrate to the draining lymph nodes and present the haptenated peptide to naive T-cells, leading to their proliferation and differentiation into allergen-specific memory T-cells.[4]

The assays described in these notes target the initial key events of this pathway.

cluster_AOP Skin Sensitization Adverse Outcome Pathway (AOP) MIE KE1: Molecular Initiating Event Covalent Binding to Proteins KE2 KE2: Keratinocyte Activation (ARE-Nrf2 Pathway) MIE->KE2 Haptenation KE3 KE3: Dendritic Cell Activation (CD54/CD86 Upregulation) KE2->KE3 Inflammatory Signals KE4 KE4: T-Cell Proliferation (Lymph Node Activation) KE3->KE4 Migration & Antigen Presentation AO Adverse Outcome Allergic Contact Dermatitis KE4->AO Immune Response cluster_DPRA DPRA Experimental Workflow prep Prepare Reagents - Cysteine Peptide (pH 7.5) - Lysine Peptide (pH 10.2) - 100mM this compound in ACN incubate Incubate this compound + Peptide (24h at 25°C) prep->incubate hplc HPLC Analysis (UV detection at 220nm) incubate->hplc calc Calculate % Peptide Depletion hplc->calc predict Prediction Model (Mean Depletion ≥ 6.38% = Positive) calc->predict cluster_KeratinoSens KeratinoSens™ Experimental Workflow seed Seed KeratinoSens™ Cells in 96-well plates (24h) expose Expose Cells to this compound (12 concentrations, 48h) seed->expose measure Measure Luminescence & Viability (MTT) expose->measure calc Calculate EC1.5 and Imax measure->calc predict Prediction Model (Imax ≥ 1.5, Viability >70%, EC1.5 < 1000µM) calc->predict

References

Analytical Standards for 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde (Lyral)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, commonly known by its trade name Lyral®, is a synthetic fragrance ingredient widely used in a variety of consumer products, including perfumes, soaps, detergents, and cosmetics.[1][2][3] It is a colorless, viscous liquid with a soft, sweet, floral scent reminiscent of lily of the valley.[4] Chemically, Lyral is a mixture of two isomers: 4-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carbaldehyde and 3-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carbaldehyde.[1][5][6] Due to its potential to cause skin sensitization and allergic contact dermatitis in some individuals, the use of Lyral in cosmetic products has been restricted and, in some jurisdictions, banned.[7][8][9] Accurate and reliable analytical methods are therefore crucial for monitoring its presence and ensuring compliance with regulatory limits.

These application notes provide an overview of the analytical standards and detailed protocols for the determination of 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde in various matrices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde is presented in the table below. This data is essential for the development and validation of analytical methods.

PropertyValueReference(s)
Chemical Name 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde[10][11]
Common Name Lyral, Hydroxyisohexyl 3-cyclohexene carboxaldehyde[10][12][13]
CAS Number 31906-04-4 (for the 4-isomer and mixture)[10][11][14]
51414-25-6 (for the 3-isomer)[9][15][16]
Molecular Formula C₁₃H₂₂O₂[10][14][17]
Molar Mass 210.31 g/mol [10][14][17]
Appearance Colorless to pale yellow viscous liquid[1][4]
Density 0.995 g/mL at 20 °C[14][18]
Boiling Point Approximately 289.85 °C (rough estimate)[1]
Flash Point 93 °C to 135.1 °C[1][14]
Solubility Slightly soluble in benzene, chloroform, DMSO, and methanol. Soluble in ethanol (B145695) and oil.[1]
Storage Conditions 2-8°C[14][18]

Analytical Standards and Reference Materials

Certified reference materials (CRMs) are essential for the accurate quantification of 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde. Several chemical suppliers offer analytical standards of Lyral, typically as a mixture of isomers with a purity of ≥97.0% as determined by Gas Chromatography (GC).[14][18][19]

SupplierProduct Name/DescriptionPurity
Sigma-Aldrich4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde, mixture of isomers, analytical standard-
Sigma-Aldrich4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde, mixture of isomers≥97.0% (GC)
LGC Standards4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde reference standards-
TCI ChemicalLiralmin. 95.0 %

Experimental Protocols

The primary analytical technique for the identification and quantification of 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde is Gas Chromatography coupled with Mass Spectrometry (GC-MS). The European Standard EN 16274 provides a standardized method for the analysis of 57 fragrance allergens, including Lyral, in ready-to-inject fragrance materials using GC-MS.[14][20][21] This often involves the use of two GC columns of different polarities to ensure robust separation and identification.[20]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Lyral in Cosmetic Products

This protocol is a general guideline based on published methods for the analysis of fragrance allergens in cosmetic matrices.[9][22][23]

1. Sample Preparation: Liquid-Liquid Extraction

  • Weigh 1 g of the cosmetic sample into a centrifuge tube.

  • Add a suitable internal standard (e.g., 1,4-dibromobenzene (B42075) or 4,4'-dibromobiphenyl).

  • Add 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of acetonitrile (B52724) and n-hexane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge the mixture to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • The extract may be further concentrated or diluted as necessary before GC-MS analysis.

2. GC-MS Instrumentation and Conditions

ParameterCondition 1 (Non-polar column)Condition 2 (Polar column)Reference(s)
GC System Agilent 8890 GC or equivalentAgilent 8890 GC or equivalent[17]
MS System Agilent 7000E GC/TQ, Shimadzu GCMS-QP2020 NX, or equivalentAgilent 7000E GC/TQ, Shimadzu GCMS-QP2020 NX, or equivalent[17][24]
Column Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalentAgilent J&W DB-WAX Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent[17]
Injector Temperature 280 °C280 °C[4]
Injection Mode SplitlessSplitless[4][22]
Injection Volume 1 µL1 µL[4]
Carrier Gas HeliumHelium[22]
Oven Program 60 °C (2 min hold), ramp at 3 °C/min to 125 °C, then 7 °C/min to 230 °C, then 20 °C/min to 300 °C (5 min hold)50 °C (1 min hold), ramp at 2 °C/min to 210 °C, then 10 °C/min to 280 °C (10 min hold)[2][22]
MS Interface Temp. 250 °C250 °C[1]
Ion Source Temp. 200 °C200 °C[1]
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-330) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.Full Scan (m/z 40-330) or SIM/MRM[1][4][22]
Quantifier Ions for Lyral To be determined from the mass spectrum of the analytical standard (e.g., m/z 43, 67, 81, 95, 109, 121, 136)To be determined from the mass spectrum of the analytical standard

3. Data Analysis

  • Identify the peaks corresponding to the Lyral isomers by comparing their retention times and mass spectra with those of the certified reference material.

  • Quantify the concentration of Lyral using a calibration curve prepared from the analytical standard. The use of an internal standard is recommended to correct for variations in sample preparation and injection.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, standardized protocols for the routine quantification of Lyral by NMR are less common in the literature compared to GC-MS, NMR spectroscopy is an invaluable tool for the structural elucidation and confirmation of the analytical standard's identity. 1H and 13C NMR spectra can provide unambiguous confirmation of the molecular structure of the Lyral isomers. Spectral data for 4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carbaldehyde is available in spectral databases.

A general procedure for acquiring NMR data would involve:

  • Dissolving a small amount of the analytical standard in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquiring 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Comparing the obtained chemical shifts, coupling constants, and integration values with published data or theoretically predicted spectra to confirm the structure.

Signaling Pathways and Biological Interactions

As 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde is primarily known as a fragrance ingredient and a contact allergen, there is no established signaling pathway in the context of drug development or cellular signaling research. Its primary biological effect of concern is the induction of allergic contact dermatitis, which is a Type IV hypersensitivity reaction involving T-cells. The mechanism of sensitization is complex and involves the compound acting as a hapten, binding to skin proteins to form an immunogenic complex.

Visualizations

Analytical Workflow for Lyral Determination

The following diagram illustrates a typical workflow for the analysis of 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde in a cosmetic product.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Weighing Weighing Sample->Weighing Extraction Liquid-Liquid Extraction (e.g., MTBE) Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Collect Organic Layer Centrifugation->Collection Injection GC Injection Collection->Injection Separation Chromatographic Separation (Dual Column: Non-polar & Polar) Injection->Separation Detection Mass Spectrometric Detection (Full Scan / SIM / MRM) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of Lyral.

Logical Relationship of Isomers

The commercial product known as Lyral is a mixture of two primary positional isomers.

Lyral_Isomers Lyral Lyral (Mixture of Isomers) Isomer4 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde (CAS: 31906-04-4) Lyral->Isomer4 comprises Isomer3 3-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde (CAS: 51414-25-6) Lyral->Isomer3 comprises

Caption: Isomeric composition of Lyral.

References

Application Notes and Protocols for the Extraction of Lyral from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyral (Hydroxyisohexyl 3-cyclohexene carboxaldehyde) is a synthetic fragrance ingredient that has been widely used in a variety of consumer products, including cosmetics, perfumes, and cleaning agents, for its characteristic floral, lily-like scent. However, due to its potential to cause contact dermatitis and allergic reactions, its use has been restricted in many regions.[1] Accurate and reliable quantification of Lyral in complex matrices is therefore crucial for regulatory compliance, quality control, and safety assessment.

This document provides detailed application notes and protocols for the extraction of Lyral from complex matrices, primarily focusing on cosmetic formulations. Two common and effective extraction techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME), are presented, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction Methodologies

The choice of extraction method depends on several factors, including the nature of the sample matrix, the required sensitivity, sample throughput, and the availability of instrumentation. Both LLE and SPME have proven to be effective for the analysis of fragrance allergens in cosmetics.

Liquid-Liquid Extraction (LLE) is a conventional and robust technique that involves the partitioning of the analyte between two immiscible liquid phases. It is a versatile method suitable for a wide range of cosmetic matrices, including creams, lotions, and shampoos.

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based extraction technique that utilizes a coated fiber to adsorb analytes from the sample headspace or directly from the liquid phase.[2] It is considered a greener alternative to LLE, requiring smaller sample volumes and eliminating the need for organic solvents. Headspace SPME (HS-SPME) is particularly suitable for the analysis of volatile and semi-volatile compounds like Lyral in complex matrices, as it minimizes matrix interference.

Quantitative Data Summary

The following table summarizes the quantitative performance of LLE and SPME for the analysis of Lyral and other fragrance allergens in cosmetic products. The data is compiled from validated methods and provides a basis for comparison.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Microextraction (SPME)
Recovery 84.4% - 119%Not explicitly reported for Lyral, but the method showed good repeatability
Limit of Detection (LOD) Not explicitly reported0.007 to 2.7 µg/mL (for 24 allergens)
Limit of Quantification (LOQ) 2 - 20 µg/g (for 27 allergens)Not explicitly reported
**Linearity (R²) **> 0.995> 0.999
Precision (RSD) < 13.5% (Intra-day and Inter-day)Repeatability and inter-day precision were determined to be good
Primary Reference Lu et al., 2021[3][4]Vítová et al., 2013[3][4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-MS

This protocol is adapted from the validated method described by Lu et al. (2021) for the analysis of fragrance allergens in cosmetics.[3][4]

1. Sample Preparation:

  • Weigh 0.5 g of the cosmetic sample (e.g., cream, lotion) into a 50 mL centrifuge tube.
  • For liquid samples like perfumes, an appropriate dilution with a suitable solvent may be necessary.

2. Extraction:

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE) to the centrifuge tube.
  • Vortex the mixture for 2 minutes to ensure thorough mixing.
  • Place the tube on a shaker for 30 minutes for complete extraction.
  • Add 5 g of anhydrous sodium sulfate (B86663) to remove water and vortex briefly.
  • Centrifuge the sample at 3000 x g for 10 minutes to separate the phases.

3. Sample Analysis:

  • Carefully collect the upper organic layer (MTBE).
  • Filter the extract through a 0.45 µm syringe filter.
  • Transfer 1 µL of the filtered extract into a GC-MS vial for analysis.

4. GC-MS Parameters:

  • GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is recommended.
  • Injector Temperature: 250°C
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp to 150°C at 10°C/min.
  • Ramp to 250°C at 20°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.
  • Identification: Based on retention time and comparison of the mass spectrum with a reference standard of Lyral.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

This protocol is based on the validated method by Vítová et al. for the determination of fragrance allergens in cosmetics.[3][4]

1. Sample Preparation:

  • Weigh 0.2 g of the cosmetic sample into a 20 mL headspace vial.
  • Add 1 mL of a suitable solvent (e.g., a mixture of ethanol (B145695) and water) to dissolve or disperse the sample.
  • Add a magnetic stir bar to the vial.
  • Seal the vial with a PTFE-faced silicone septum.

2. Headspace SPME:

  • Place the vial in a heating block or autosampler with agitation.
  • Equilibrate the sample at 40°C for 5 minutes.
  • Expose a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 40°C with continuous agitation.

3. Sample Analysis:

  • Retract the SPME fiber and immediately insert it into the GC injector for thermal desorption.
  • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.

4. GC-MS Parameters:

  • GC Column: A suitable capillary column, such as a DB-WAX (30 m x 0.25 mm, 0.25 µm), is recommended.
  • Injector Temperature: 250°C
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 240°C at 5°C/min, hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-350.
  • Identification: Based on retention time and comparison of the mass spectrum with a reference standard of Lyral.

Visualizations

LLE_Workflow Sample Sample Weighing (0.5 g cosmetic) Extraction Addition of Water & MTBE (5 mL each) Sample->Extraction Mixing Vortexing & Shaking (2 min & 30 min) Extraction->Mixing Drying Addition of Na2SO4 Mixing->Drying Centrifugation Phase Separation (3000 x g, 10 min) Drying->Centrifugation Collection Collect Organic Layer Centrifugation->Collection Filtration Filtration (0.45 µm) Collection->Filtration Analysis GC-MS Analysis Filtration->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Lyral Analysis.

SPME_Workflow Sample Sample Preparation (0.2 g cosmetic in vial) Equilibration Equilibration (40°C, 5 min) Sample->Equilibration Extraction HS-SPME (DVB/PDMS fiber, 40°C, 20 min) Equilibration->Extraction Desorption Thermal Desorption (GC Injector, 250°C, 5 min) Extraction->Desorption Analysis GC-MS Analysis Desorption->Analysis

Caption: Headspace Solid-Phase Microextraction (HS-SPME) Workflow.

Method_Comparison cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPME Solid-Phase Microextraction (SPME) LLE_Adv Advantages: - Robust & Versatile - High Recovery LLE_Disadv Disadvantages: - Solvent Intensive - More Laborious SPME_Adv Advantages: - Solvent-Free (Greener) - High Sensitivity - Amenable to Automation SPME_Disadv Disadvantages: - Fiber Cost & Durability - Matrix Effects can be a concern Lyral_Analysis Lyral Analysis in Complex Matrices Lyral_Analysis->LLE_Adv Lyral_Analysis->SPME_Adv

References

Application Notes and Protocols for Assessing the Cytotoxicity of Kovanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kovanol, a novel natural product, has emerged as a compound of interest for its potential therapeutic applications. A critical initial step in the preclinical evaluation of this compound is the comprehensive assessment of its cytotoxic effects on various cell types. These application notes provide a detailed overview and step-by-step protocols for a panel of cell-based assays to characterize the cytotoxic profile of this compound. The recommended multi-parametric approach ensures a thorough understanding of this compound's impact on cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).

The following protocols are designed to be adaptable to a variety of cancer cell lines and primary cells, enabling a broad assessment of this compound's cytotoxic potential.

Assessment of Cell Viability via Metabolic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound (stock solution of known concentration, e.g., in DMSO)

  • Target cells (e.g., cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm[2]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light, to allow for formazan crystal formation.

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation: MTT Assay
This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0794.4
50.950.0676.0
100.630.0550.4
250.310.0424.8
500.150.0312.0
1000.080.026.4

Assessment of Cell Membrane Integrity: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[4][5][6] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[6][7] The amount of LDH released is proportional to the number of dead cells.

Experimental Protocol: LDH Assay

Materials:

  • This compound

  • Target cells

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)[3]

  • Lysis buffer (for maximum LDH release control)[3]

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 490 nm[8]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).[3]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[3] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3][8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[3][8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of stop solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[3] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Hypothetical Data Presentation: LDH Assay
This compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Spontaneous Release0.210.020
Maximum Release1.850.10100
10.250.032.4
50.480.0416.5
100.890.0641.5
251.350.0869.5
501.680.0989.6
1001.800.1197.0

Assessment of Apoptosis: Annexin V & Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[9][10]

Experimental Protocol: Annexin V & PI Staining

Materials:

  • This compound

  • Target cells

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates or T25 flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[10]

Hypothetical Data Presentation: Annexin V & PI Staining
This compound Concentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)95.22.52.3
1070.818.910.3
2545.135.619.3
5015.750.234.1

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Outcome cell_culture Cell Seeding in 96-well plates treatment Treatment with this compound (serial dilutions) cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apop Annexin V/PI Staining (Apoptosis) incubation->apop data_acq Data Acquisition (Absorbance/Fluorescence) mtt->data_acq ldh->data_acq apop->data_acq ic50 IC50 Determination data_acq->ic50 mechanism Mechanism of Cell Death data_acq->mechanism

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of other natural flavonoids like Kaempferol, this compound may induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) This compound->death_receptor bax Bax This compound->bax caspase8 Caspase-8 death_receptor->caspase8 caspase8->bax (via Bid) caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release bax->mitochondrion permeabilization caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Stability Testing of Kovanol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kovanol, with the INCI name Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde and also known by its trade name Lyral, is a synthetic fragrance ingredient that has been used in a variety of cosmetic products to impart a soft, floral, lily-of-the-valley scent.[1][2][3] Chemically, it is a mixture of isomers, primarily 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde.[4]

The stability of any cosmetic ingredient is paramount to ensure the final product's safety, efficacy, and aesthetic appeal throughout its shelf life. For fragrance ingredients like this compound, instability can lead to a loss of scent, changes in color and viscosity of the formulation, and potentially the formation of degradation products that could be irritants or sensitizers.

Regulatory Note: It is crucial to note that the use of this compound (Lyral) in cosmetic products is now banned in the European Union as of August 23, 2021, due to its classification as a skin sensitizer.[5][6] These application notes are provided for research, developmental, and informational purposes.

Chemical and Physical Properties of this compound

A foundational understanding of this compound's properties is essential for designing and interpreting stability studies.

PropertyValueReference
INCI Name Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde[5]
Trade Names This compound, Lyral, Mugonal, Landolal[7]
CAS Number 31906-04-4[4]
Molecular Formula C13H22O2[4]
Molecular Weight 210.32 g/mol [1]
Appearance Colorless to pale yellow viscous liquid[1]
Odor Soft, delicate floral, lily, cyclamen[4]

Stability Testing Protocols

A comprehensive stability testing program for a cosmetic formulation containing this compound should encompass physical, chemical, and microbiological assessments.

Physical Stability

This assesses the maintenance of the formulation's physical characteristics over time.

Experimental Protocol: Physical Stability Assessment

  • Sample Preparation: Prepare three batches of the cosmetic formulation containing this compound. Package the samples in the intended final packaging and in inert glass containers to differentiate between formulation and packaging instability.

  • Storage Conditions: Store the samples under the conditions outlined in the table below.

  • Evaluation Intervals: Evaluate the samples at time 0, 1, 2, 4, 8, and 12 weeks for accelerated studies, and at 0, 3, 6, 9, 12, 18, and 24 months for real-time studies.

  • Parameters to Evaluate:

    • Appearance: Visual inspection for any changes.

    • Color: Use a colorimeter for quantitative measurement.

    • Odor: Olfactory assessment by a trained panel.

    • pH: Measure using a calibrated pH meter.

    • Viscosity: Measure using a viscometer at a controlled temperature.

    • Phase Separation: Visual inspection and centrifugation (e.g., 3000 rpm for 30 minutes).

    • Weight Loss: Gravimetrically determine any loss of product.

Table of Physical Stability Testing Conditions and Parameters

ParameterStorage ConditionAcceptance Criteria
Appearance 5°C, 25°C/60% RH, 40°C/75% RH, Freeze-Thaw Cycles (-10°C to 25°C)No change in homogeneity or texture
Color 25°C/60% RH, 40°C/75% RH, Photostability ChamberNo significant change from initial reading
Odor 5°C, 25°C/60% RH, 40°C/75% RHNo significant deviation from the characteristic scent
pH 25°C/60% RH, 40°C/75% RHWithin ±0.5 of the initial value
Viscosity 25°C/60% RH, 40°C/75% RHWithin ±10% of the initial value
Phase Separation 40°C/75% RH, CentrifugationNo visible separation or creaming
Weight Loss 25°C/60% RH, 40°C/75% RHLess than 1% loss
Chemical Stability

This focuses on the degradation of this compound within the formulation.

Experimental Protocol: Quantification of this compound using GC-MS

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.

  • Sample Extraction:

    • For emulsions (creams, lotions): Disperse a known amount of the formulation in a suitable solvent system and perform liquid-liquid extraction.

    • For aqueous solutions: Direct injection after appropriate dilution may be possible.

  • GC-MS Analysis:

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Injector Temperature: 250°C

    • Oven Program: Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.

    • MS Detection: Use selected ion monitoring (SIM) mode for higher sensitivity and selectivity, targeting characteristic ions of this compound.

  • Quantification: Construct a calibration curve from the standard solutions and determine the concentration of this compound in the test samples.

Table of Chemical Stability Data for this compound in a Model O/W Cream

Time (Weeks)Storage ConditionThis compound Concentration (% of initial)
0-100%
425°C/60% RH98.5%
440°C/75% RH92.1%
825°C/60% RH97.2%
840°C/75% RH85.6%
1225°C/60% RH95.8%
1240°C/75% RH78.3%

Note: The above data is illustrative. Actual results will vary depending on the formulation. A study on the stability of Hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC) in petrolatum showed that after 9 days, the concentration fell by approximately 30% when stored at 35°C, and by 10% at 25°C.[8]

Microbiological Stability

This ensures the formulation is protected from microbial contamination during its shelf life.

Experimental Protocol: Preservative Efficacy Testing (Challenge Test)

  • Inoculation: Inoculate samples of the cosmetic formulation with a known concentration of a mixed culture of microorganisms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus brasiliensis).

  • Incubation: Incubate the inoculated samples at a specified temperature (e.g., 20-25°C).

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms by plate count.

  • Evaluation: Compare the microbial counts at each interval to the initial inoculum level to assess the effectiveness of the preservative system.

Diagrams

Experimental Workflow for Stability Testing

G cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_testing 3. Evaluation cluster_analysis 4. Data Analysis & Reporting prep Prepare 3 Batches of Formulation pack Package in Final & Inert Containers prep->pack storage_cond Store at Various Conditions (Real-time & Accelerated) pack->storage_cond phys_test Physical Testing (Appearance, pH, Viscosity) storage_cond->phys_test chem_test Chemical Testing (this compound Quantification via GC-MS) storage_cond->chem_test micro_test Microbiological Testing (Challenge Test) storage_cond->micro_test analysis Compare Data to Specifications phys_test->analysis chem_test->analysis micro_test->analysis report Generate Stability Report analysis->report

Caption: Workflow for cosmetic stability testing.

Potential Degradation Pathway of this compound

This compound contains both an aldehyde and a tertiary alcohol functional group. Aldehydes are known to be susceptible to oxidation to form carboxylic acids.[9] Photo-oxidative degradation of Lyral has been shown to increase its chemical reactivity.[9] Tertiary alcohols are generally resistant to oxidation under standard cosmetic conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[10]

G cluster_stress Stress Factors cluster_degradation Degradation Products This compound This compound (Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde) Oxidized_Product Carboxylic Acid Derivative This compound->Oxidized_Product Oxidation of Aldehyde Other_Products Other Degradants This compound->Other_Products Other Reactions Heat Heat Heat->Oxidized_Product Light Light (UV) Light->Oxidized_Product Oxygen Oxygen Oxygen->Oxidized_Product

Caption: Potential degradation pathway for this compound.

Conclusion

The stability testing of this compound in cosmetic formulations is a critical step in product development, particularly given its known potential for degradation and its regulatory status. The protocols outlined above provide a framework for a comprehensive stability assessment. Due to the ban on this compound in major markets, these methodologies are primarily for research and ensuring the safety of existing products in regions where it may still be permitted. For new product development, it is advisable to seek alternative fragrance ingredients with more favorable stability and safety profiles.

References

Application Notes and Protocols: Investigating Kovanol in Fragrance-Induced Respiratory Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on a hypothetical application of Kovanol as a modulator of fragrance-induced respiratory symptoms. As of the latest literature review, no direct studies have been published investigating the effects of this compound on respiratory symptoms. The proposed mechanisms and protocols are extrapolated from research on other fragrance compounds and Transient Receptor Potential Melastatin 8 (TRPM8) agonists.

Introduction

Fragrance-induced respiratory symptoms, including coughing, wheezing, and shortness of breath, are a growing concern, particularly for individuals with underlying respiratory conditions like asthma.[1][2][3][4] These symptoms are often triggered by volatile organic compounds (VOCs) present in scented products.[2][3] While the exact mechanisms are not fully understood, they are thought to involve sensory nerve activation and inflammatory pathways in the airways.[1]

This compound (a trade name for a substance chemically similar to Hydroxyisohexyl 3-cyclohexene carboxaldehyde) is a synthetic fragrance ingredient with a soft, floral, lily-like scent.[5] While primarily used for its olfactory properties, its potential to modulate sensory perception in the airways has not been explored. This document outlines a hypothetical framework for investigating this compound as a potential TRPM8 agonist for the study and potential mitigation of fragrance-induced respiratory symptoms. TRPM8 is a sensory receptor activated by cold and cooling agents like menthol (B31143), and its activation has been shown to influence the perception of dyspnea (shortness of breath).[6][7]

Hypothesized Mechanism of Action of this compound

It is hypothesized that this compound may act as a Transient Receptor Potential Melastatin 8 (TRPM8) agonist. Activation of TRPM8 channels on sensory neurons in the respiratory tract could potentially modulate the perception of airflow and reduce the sensation of irritation and breathlessness induced by other fragrance components. This proposed mechanism is based on studies of other TRPM8 agonists, such as menthol, which have been investigated for their effects on respiratory sensations.[6][8]

Signaling Pathway Diagram

Kovanol_TRPM8_Signaling_Pathway cluster_neuron Sensory Neuron This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds and Activates EpithelialCell Epithelial Cell Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens Channel Neuron_Depol Neuronal Depolarization Ca_Influx->Neuron_Depol Signal_CNS Signal to CNS Neuron_Depol->Signal_CNS Altered Sensation of Airflow

Caption: Hypothesized signaling pathway of this compound as a TRPM8 agonist in a sensory neuron of the airway.

Data Presentation

The following tables summarize quantitative data from studies on fragrance-induced respiratory symptoms and the effects of TRPM8 agonists. This data provides a baseline for designing and interpreting experiments with this compound.

Table 1: Prevalence of Fragrance-Induced Respiratory Symptoms in Different Populations

Population StudiedRespiratory SymptomPrevalence (%)Reference
General PopulationBreathing difficulties from air fresheners19.0%[1]
Asthmatic PatientsWheezing after perfume challenge20.7%[1]
General PopulationMucous membrane symptoms from fragranced products42.0%[9]
Eczema PatientsFragrance contact allergy (Fragrance Mix I)7.5-8.3%[10]
Eczema PatientsFragrance contact allergy (Fragrance Mix II)0.6-4.9%[11]

Table 2: Effects of TRPM8 Agonists on Respiratory Parameters

TRPM8 AgonistStudy PopulationParameter MeasuredOutcomeReference
MentholHealthy never-smokersPerception of dyspnea (Borg scale) during exerciseReduced perception of dyspnea[6]
AX-8Patients with chronic coughCough frequencyReduction in cough frequency[7]
MentholPatients with chronic coughSensation of coldEvoked a cooling sensation[8]

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of this compound on fragrance-induced respiratory symptoms are provided below.

Protocol 1: In Vitro Assessment of this compound as a TRPM8 Agonist

Objective: To determine if this compound can activate the TRPM8 channel in a cell-based assay.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human TRPM8.

  • Fura-2 AM (calcium indicator dye).

  • This compound solutions of varying concentrations.

  • Menthol (positive control).

  • Capsaicin (B1668287) (negative control for TRPM8, positive for TRPV1).

  • Cell culture medium and reagents.

  • Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

  • Culture HEK293-TRPM8 cells to 80-90% confluency in 96-well plates.

  • Load the cells with Fura-2 AM dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of this compound to the wells.

  • In separate wells, add menthol as a positive control and capsaicin as a negative control.

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

  • Analyze the data to determine the dose-response relationship of this compound on TRPM8 activation.

Experimental Workflow: In Vitro TRPM8 Activation Assay

In_Vitro_TRPM8_Activation_Workflow Start Start CultureCells Culture HEK293-TRPM8 Cells Start->CultureCells LoadDye Load Cells with Fura-2 AM CultureCells->LoadDye WashCells Wash Cells LoadDye->WashCells BaselineReading Establish Baseline Fluorescence WashCells->BaselineReading AddCompounds Add this compound, Menthol, or Capsaicin BaselineReading->AddCompounds MeasureFluorescence Measure Intracellular Calcium Change AddCompounds->MeasureFluorescence AnalyzeData Analyze Dose-Response MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vitro assessment of this compound's TRPM8 agonist activity.

Protocol 2: In Vivo Murine Model of Fragrance-Induced Airway Hyperreactivity

Objective: To evaluate the effect of this compound inhalation on fragrance-induced airway hyperreactivity in a mouse model.

Materials:

  • BALB/c mice.

  • A known fragrance allergen/irritant (e.g., cinnamal or isoeugenol).[1]

  • This compound.

  • Whole-body plethysmography system for measuring airway resistance.

  • Nebulizer for aerosolizing test substances.

  • Methacholine (B1211447) for inducing bronchoconstriction.

Procedure:

  • Sensitization Phase: Sensitize mice by dermal application of the fragrance allergen or via intraperitoneal injection with an adjuvant.

  • Challenge Phase: Expose sensitized mice to an aerosolized solution of the fragrance allergen to induce an inflammatory response.

  • Treatment Phase:

    • Divide the challenged mice into groups:

      • Control group (vehicle inhalation).

      • This compound group (inhalation of aerosolized this compound).

  • Airway Hyperreactivity Assessment:

    • Place each mouse in the whole-body plethysmograph.

    • Measure baseline enhanced pause (Penh), an indicator of airway resistance.

    • Expose the mice to increasing concentrations of nebulized methacholine.

    • Record the changes in Penh at each methacholine concentration.

  • Data Analysis: Compare the dose-response curves to methacholine between the control and this compound-treated groups to determine if this compound reduces airway hyperreactivity.

  • Bronchoalveolar Lavage (BAL): At the end of the study, perform BAL to collect fluid for cell counts (e.g., eosinophils, neutrophils) and cytokine analysis (e.g., IL-4, IL-5, IL-13) to assess airway inflammation.

Logical Relationship: In Vivo Experimental Design

In_Vivo_Experimental_Design Start Start Sensitization Sensitize Mice with Fragrance Allergen Start->Sensitization Challenge Challenge with Aerosolized Fragrance Allergen Sensitization->Challenge Grouping Divide into Control and This compound Treatment Groups Challenge->Grouping Treatment Administer Vehicle or this compound via Inhalation Grouping->Treatment AHR_Assessment Assess Airway Hyperreactivity (Plethysmography) Treatment->AHR_Assessment BAL Perform Bronchoalveolar Lavage (BAL) AHR_Assessment->BAL Analysis Analyze AHR Data, Cell Counts, and Cytokines BAL->Analysis Conclusion Draw Conclusions on this compound's In Vivo Efficacy Analysis->Conclusion

Caption: Logical flow of the in vivo experimental design to test this compound's effect on fragrance-induced airway hyperreactivity.

Conclusion

The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for the initial investigation of this compound in the context of fragrance-induced respiratory symptoms. By systematically evaluating its potential as a TRPM8 agonist through in vitro and in vivo models, researchers can begin to elucidate its pharmacological profile and potential therapeutic utility. These studies would be the first step in determining if this compound or similar compounds could be developed as novel agents for managing the respiratory effects of fragrance exposure. Further research, including human clinical trials, would be necessary to establish safety and efficacy in the target population.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Kovanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Kovanol in aqueous buffers.

Troubleshooting Guides

This section offers step-by-step guidance for resolving common issues encountered during experiments with this compound.

Issue 1: this compound precipitates out of solution when I add it to my aqueous assay buffer.

Q: What should I do when this compound, initially dissolved in an organic solvent like DMSO, precipitates upon dilution into my aqueous assay buffer?

A: Compound precipitation is a common problem for hydrophobic molecules like this compound and can lead to inaccurate and unreliable assay results. Here is a systematic approach to troubleshoot this issue:

  • Step 1: Visual Inspection and Confirmation. Before running your full assay, perform a small-scale test. Visually inspect the diluted this compound in your assay buffer for any signs of cloudiness, particulates, or precipitation. You can also centrifuge a small sample to see if a pellet forms.

  • Step 2: Optimize Your Dilution Protocol. The method of dilution can significantly impact solubility. Instead of a single large dilution, employ a serial dilution approach. Prepare a high-concentration stock solution in an appropriate organic solvent and then perform a series of dilutions into your final assay buffer. This gradual decrease in solvent polarity can help keep this compound in solution. When adding the this compound stock to the aqueous buffer, do so dropwise while vortexing or stirring to ensure rapid mixing.[1]

  • Step 3: Adjust the Final Organic Solvent Concentration. The final concentration of the organic solvent in your assay is critical. For many cell-based assays, the final concentration of Dimethyl sulfoxide (B87167) (DMSO) should be kept below 0.5% to avoid cellular toxicity.[1][2] However, some experimental systems may tolerate higher concentrations. Determine the highest non-toxic concentration of the organic solvent for your specific assay and try to dissolve this compound within that limit.

  • Step 4: Employ a Different Solubilization Method. If optimizing the dilution and solvent concentration is not sufficient, you may need to utilize a more advanced solubilization technique. Several options are available:

    • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be used.[3]

    • pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[2] While this compound's structure does not suggest significant ionizable groups, slight pH adjustments to the buffer might influence its hydration and should be tested empirically.

    • Surfactants: Non-ionic surfactants such as Tween® 20 or Pluronic® F-68 can be used to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[3][4]

Issue 2: I am observing high variability in my assay results with this compound.

Q: My experimental results with this compound are inconsistent between replicates and experiments. Could this be related to solubility?

A: Yes, poor solubility is a major cause of high variability in bioassays.[5] If this compound is not fully dissolved, the actual concentration in your assay will be inconsistent.

Troubleshooting Steps:

  • Confirm Solubility in Assay Buffer: Before initiating a full experiment, perform a solubility assessment of this compound in the final assay buffer at the desired concentration.

  • Review Stock Solution Practices: Improper handling of stock solutions can contribute to variability. Ensure your this compound stock solution is clear and free of precipitates before each use. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Ensure Homogeneity: After diluting this compound into the final assay buffer, ensure the solution is homogenous by adequate mixing before adding it to your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

The initial and most common approach is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of compounds and its miscibility with water.[2][6]

Q2: How do I prepare a stock solution of this compound?

  • Weighing: Accurately weigh a small amount of this compound powder.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Add the calculated volume of the appropriate organic solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex or sonicate the solution to ensure the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.[1]

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.

Q3: What are cyclodextrins and how can they help with this compound solubility?

Cyclodextrins are molecules made up of sugar units bound together in a ring. Their exterior is hydrophilic, making them water-soluble, while the interior is hydrophobic. Hydrophobic drugs like this compound can be encapsulated within the cyclodextrin's interior, forming an "inclusion complex." This complex is then soluble in water, increasing the overall solubility of the guest molecule.[3][4]

Q4: When should I consider using more advanced formulations like solid dispersions or particle size reduction?

For in vivo studies or late-stage drug development, more advanced formulation strategies might be necessary to improve the bioavailability of poorly soluble compounds like this compound.[7][8][9]

  • Solid Dispersions: In this technique, the drug is dispersed in a solid matrix, often a polymer like polyethylene glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP).[4] This can improve the dissolution rate and bioavailability.

  • Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[9][10][11] Techniques include micronization and nanosuspension.

Data Presentation

Table 1: Suggested Starting Solvents and Maximum Tolerated Concentrations in Cell-Based Assays

SolventTypical Starting Stock ConcentrationMaximum Recommended Final Assay ConcentrationNotes
DMSO10 - 50 mM< 0.5% (v/v)Widely used, but can be toxic to some cell lines at higher concentrations.[2]
Ethanol10 - 50 mM< 1% (v/v)Can be a suitable alternative to DMSO.
PEG 40010 - 30 mM< 1% (v/v)A less toxic co-solvent option.

Table 2: Comparison of this compound Solubilization Methods (Hypothetical Data)

MethodAchievable this compound Concentration in PBS (pH 7.4)AdvantagesDisadvantages
0.5% DMSO~ 5 µMSimple, widely used.Limited solubility enhancement.
1% Tween® 20~ 50 µMSignificant solubility improvement.Potential for cellular toxicity or assay interference.
10 mM HP-β-CD~ 100 µMHigh solubility enhancement, generally low toxicity.Can be more expensive, potential for interactions with other assay components.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Accurately weigh 2.1 mg of this compound (Molar Mass: 210.32 g/mol ).

  • Transfer the this compound to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of high-purity DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved, resulting in a 10 mM stock solution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot into smaller, single-use volumes and store at -20°C.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a 100 mM stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS).

  • Prepare a high-concentration stock of this compound in an appropriate organic solvent (e.g., 50 mM in DMSO).

  • In a separate tube, add the desired volume of the HP-β-CD stock solution.

  • While vortexing the HP-β-CD solution, slowly add a small volume of the this compound stock solution to achieve the final desired concentration.

  • Continue to vortex for 15-30 minutes at room temperature to allow for the formation of the inclusion complex.

  • Visually inspect the final solution for clarity. If necessary, the solution can be filtered through a 0.22 µm filter to remove any undissolved particles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization & Dilution cluster_assay Assay This compound Weigh this compound stock Prepare Concentrated Stock Solution This compound->stock solvent Select Organic Solvent (e.g., DMSO) solvent->stock dilution Dilute in Aqueous Buffer stock->dilution precipitate Precipitation? dilution->precipitate optimize Optimize Dilution (Serial Dilution, Mixing) precipitate->optimize Yes assay Perform Biological Assay precipitate->assay No optimize->dilution new_method Select New Method (Co-solvent, Surfactant, Cyclodextrin) optimize->new_method new_method->dilution results Analyze Results assay->results

Caption: Troubleshooting workflow for this compound precipitation in aqueous buffers.

cyclodextrin_mechanism cluster_0 Cyclodextrin (B1172386) Molecule cluster_1 Inclusion Complex Formation cd Hydrophilic Exterior core Hydrophobic Cavity complex Soluble this compound-Cyclodextrin Complex cd->complex This compound This compound (Hydrophobic) This compound->complex water Aqueous Buffer (Water) complex->water Soluble in

Caption: Mechanism of this compound solubilization by cyclodextrin inclusion.

References

Preventing degradation of Kovanol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Kovanol during sample preparation. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound, also known by its chemical name 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde and trade name Lyral, is a synthetic fragrance.[1][2] Its structure contains an aldehyde functional group, which is susceptible to oxidation, especially under suboptimal sample handling and storage conditions.[1][3][4] The primary degradation pathway involves the oxidation of the aldehyde to a carboxylic acid.

Q2: What are the primary factors that can cause this compound degradation during sample preparation?

A2: The main factors contributing to this compound degradation are:

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can convert the aldehyde group to a less active carboxylic acid.[1][3]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.

  • Light Exposure: UV radiation can provide the energy to initiate degradation reactions.[5]

  • Inappropriate pH: Extreme pH conditions can catalyze the degradation of aldehydes.

  • Matrix Effects: Complex sample matrices, such as those in cosmetic or biological samples, may contain components that promote degradation.[6]

Q3: How can I visually detect if my this compound sample has degraded?

A3: While significant degradation may not always result in a visible change, a yellowing or browning of a previously colorless or pale-yellow solution can indicate the formation of degradation products. However, the absence of a color change does not guarantee sample integrity. Analytical techniques such as chromatography are necessary for a definitive assessment.

Q4: Is the tertiary alcohol group in this compound also a point of instability?

A4: Tertiary alcohols are generally resistant to oxidation under standard laboratory conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it.[4][7][8] Therefore, the primary focus for preventing this compound degradation should be on protecting the aldehyde functional group.

Troubleshooting Guide: Low this compound Recovery

If you are experiencing lower than expected concentrations of this compound in your analytical results, consult the following troubleshooting guide.

Symptom Possible Cause Recommended Action
Consistently low recovery across all samples Systematic degradation during sample preparation. Review your entire sample preparation workflow. Implement measures to minimize exposure to oxygen, light, and high temperatures. Consider using an antioxidant.
Adsorption to container surfaces. Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes for sample collection and storage.[5]
Variable recovery between replicate samples Inconsistent sample handling and processing times. Standardize the duration of each step in your sample preparation protocol. Ensure all samples are treated identically.
Cross-contamination. Use fresh, clean pipette tips and glassware for each sample to avoid introducing contaminants that could accelerate degradation.
Low recovery in complex matrices (e.g., creams, lotions) Incomplete extraction from the sample matrix. Optimize your extraction protocol. Consider a more rigorous extraction method like solid-phase extraction (SPE) to effectively isolate this compound from interfering matrix components.[9][10]
Matrix-induced degradation. The sample matrix may contain components that actively degrade this compound. Immediate extraction into a stabilizing solvent system after sample collection is recommended.[6]

Experimental Protocols

Protocol 1: General Precautions for Handling this compound
  • Work in a Controlled Environment: Whenever possible, handle this compound solutions and samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Protect from Light: Use amber glass vials or wrap containers with aluminum foil to shield samples from light.[5]

  • Maintain Low Temperatures: Keep samples on ice or in a cooling block during processing. For storage, refer to the storage recommendations in the data table below.

  • Use Appropriate Labware: Employ silanized glassware or low-adsorption polypropylene tubes to prevent the analyte from adhering to surfaces.[5]

Protocol 2: Sample Preparation for this compound Analysis from a Cream Matrix using Liquid-Liquid Extraction (LLE)
  • Sample Collection: Accurately weigh 1 gram of the cream sample into a 15 mL polypropylene centrifuge tube.

  • Addition of Antioxidant: Add 10 µL of a 1 mg/mL solution of butylated hydroxytoluene (BHT) in methanol (B129727) to the sample.

  • Extraction:

    • Add 5 mL of ice-cold ethyl acetate (B1210297) to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.

  • Isolation of this compound:

    • Carefully transfer the upper ethyl acetate layer to a clean glass test tube using a Pasteur pipette.

    • Repeat the extraction step (3) with an additional 5 mL of ice-cold ethyl acetate.

    • Combine the ethyl acetate extracts.

  • Solvent Evaporation: Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase used for your analytical method (e.g., acetonitrile/water mixture) for subsequent analysis by HPLC or GC.

Quantitative Data Summary

The following table provides illustrative data on the stability of an aldehyde, structurally similar to this compound, under various storage conditions. This data is intended to serve as a guideline for proper sample handling and storage.

Storage Condition Temperature pH Light Exposure Time Analyte Recovery (%)
Optimal -80°C 6.0 Dark 30 days 98 ± 2
-20°C 6.0 Dark 30 days 95 ± 3
4°C 6.0 Dark 7 days 92 ± 4
Suboptimal Room Temperature (25°C) 7.0 Ambient Light 24 hours 75 ± 6
4°C 8.5 Dark 7 days 80 ± 5
4°C 4.0 Dark 7 days 85 ± 5
-20°C (with freeze-thaw cycles) 6.0 Dark 30 days (3 cycles) 88 ± 4

Note: This data is for illustrative purposes and actual stability may vary depending on the specific sample matrix and conditions.

Visualizations

Kovanol_Degradation_Pathway This compound This compound (Aldehyde) Degradation_Product Carboxylic Acid Derivative (Inactive) This compound->Degradation_Product Oxidation Oxidizing_Agents Oxidizing Agents (e.g., O2, Peroxides) Oxidizing_Agents->this compound Promotes Heat_Light Heat / Light Heat_Light->this compound Accelerates

Caption: this compound degradation pathway.

Sample_Prep_Workflow cluster_collection Sample Collection & Initial Stabilization cluster_extraction Extraction cluster_analysis Analysis Collect Collect Sample in Low-Adsorption Tube Add_Antioxidant Add Antioxidant (e.g., BHT) Collect->Add_Antioxidant LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Add_Antioxidant->LLE Proceed Immediately SPE Solid-Phase Extraction (for complex matrices) Add_Antioxidant->SPE Proceed Immediately Evaporate Evaporate Solvent LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC/GC Reconstitute->Analyze

Caption: Recommended sample preparation workflow.

Troubleshooting_Tree Start Low this compound Recovery? Consistent_Low Is recovery consistently low? Start->Consistent_Low Yes Variable_Recovery Is recovery variable? Start->Variable_Recovery No Complex_Matrix Working with a complex matrix? Consistent_Low->Complex_Matrix Yes Systematic_Degradation Potential systematic degradation. Review entire workflow. Implement protective measures. Consistent_Low->Systematic_Degradation No Inconsistent_Handling Inconsistent sample handling. Standardize all protocol steps. Variable_Recovery->Inconsistent_Handling Incomplete_Extraction Potential incomplete extraction. Optimize extraction method (e.g., SPE). Complex_Matrix->Incomplete_Extraction

Caption: Troubleshooting low this compound recovery.

References

Technical Support Center: Optimizing GC-MS Parameters for Sensitive Lyral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive analysis of Lyral (4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde).

Frequently Asked Questions (FAQs)

Q1: What is Lyral and why is its sensitive analysis important?

A1: Lyral is a synthetic fragrance ingredient commonly used in a wide range of consumer products to impart a floral, lily-of-the-valley scent.[1][2] Its analysis is crucial due to its classification as a fragrance allergen, which can cause contact dermatitis in sensitive individuals.[1][3] Regulatory bodies in various regions have restricted or banned its use in certain cosmetic products, necessitating sensitive and accurate analytical methods like GC-MS to ensure product safety and compliance with regulations.[3]

Q2: What is the recommended analytical technique for Lyral analysis?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for the identification and quantification of Lyral in complex matrices such as cosmetics. This method provides high sensitivity and selectivity, which is essential for detecting trace levels of Lyral and distinguishing it from other components in the sample.

Q3: What are the key considerations when selecting a GC column for Lyral analysis?

A3: For the analysis of fragrance allergens like Lyral, a non-polar or mid-polar stationary phase is generally recommended. A column with a standard internal diameter (e.g., 0.25 mm) and length (e.g., 30 m) typically offers a good balance between resolution, analysis time, and sample capacity. The principle of "like dissolves like" suggests that a stationary phase with a polarity similar to Lyral will yield better separation.

Q4: What are the characteristic mass fragments of Lyral in an EI-MS analysis?

A4: Understanding the mass spectrum of Lyral is essential for its accurate identification. The molecular weight of Lyral (C13H22O2) is approximately 210.31 g/mol .[1][4] While a full fragmentation pattern can be complex, key ions can be selected for identification and quantification, especially when using Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Q5: Does Lyral have isomers, and how does this affect the analysis?

A5: Yes, Lyral is a mixture of two isomers: (3- and 4-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde). During GC analysis, these isomers may appear as two distinct peaks in the chromatogram.[5][6] It is important to account for both isomers when developing a quantification method to ensure an accurate assessment of the total Lyral concentration.

Troubleshooting Guide

Q6: I am observing poor peak shape (tailing) for Lyral. What are the possible causes and solutions?

A6: Peak tailing can be caused by several factors. Here are some common causes and their solutions:

  • Active Sites in the Inlet or Column: Active sites, such as exposed silanol (B1196071) groups, can interact with the analyte, causing tailing.

    • Solution: Replace the liner with a fresh, deactivated one. If the problem persists, trim 10-20 cm from the front of the column.[2]

  • Column Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the column.

    • Solution: Trim a few centimeters from the column inlet. Regularly replacing the liner, especially when working with "dirty" samples, is also recommended.[2]

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to poor peak shape.

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet as per the manufacturer's instructions.[2]

  • Incompatible Solvent: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.

    • Solution: Select a solvent that is compatible with your GC column's stationary phase.

Q7: My sensitivity for Lyral is low. How can I improve it?

A7: Low sensitivity can be a significant issue when analyzing trace levels of Lyral. Consider the following:

  • Switch to Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range (Full Scan mode), SIM mode monitors only a few characteristic ions of Lyral. This significantly reduces background noise and can increase sensitivity by tens to hundreds of times.

  • Check for System Leaks: Air leaks in the carrier gas lines or at the injection port can degrade the column and reduce sensitivity.

    • Solution: Perform a thorough leak check of the entire system.

  • Optimize Injection Parameters: Using a splitless injection mode maximizes the transfer of the analyte onto the column, which is ideal for trace analysis.

  • Clean the Ion Source: A contaminated ion source in the mass spectrometer will lead to a general loss of signal.

    • Solution: Clean the ion source according to the manufacturer's guidelines.

  • Enhance Sample Preparation: Inefficient extraction of Lyral from the sample matrix will result in low concentrations being injected.

    • Solution: Optimize your sample preparation protocol, which may include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte.

Q8: I am observing co-elution of Lyral with another compound. What should I do?

A8: Co-elution can interfere with the accurate quantification of Lyral. Here are some strategies to address this:

  • Modify the GC Oven Temperature Program: Adjusting the temperature ramp rate can alter the retention times of compounds and may resolve the co-elution. A slower ramp rate generally improves separation.

  • Use a Different GC Column: If modifying the temperature program is ineffective, switching to a column with a different stationary phase chemistry can change the elution order and resolve the co-eluting peaks.

  • Utilize High-Resolution Mass Spectrometry: If available, high-resolution mass spectrometry can distinguish between compounds with very similar masses, even if they co-elute chromatographically.

  • Employ Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds.

Q9: I am seeing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?

A9: Ghost peaks are peaks that appear in your chromatogram where you don't expect them, often in blank runs. They are typically the result of contamination.

  • Contaminated Syringe: Residue from a previous injection can be carried over.

    • Solution: Implement a rigorous syringe cleaning procedure between injections.

  • Contaminated Inlet: Septum bleed or residue in the liner can be sources of ghost peaks.

    • Solution: Replace the septum and liner.

  • Carryover from a Concentrated Sample: A highly concentrated sample can leave residue in the injection port that elutes in subsequent runs.

    • Solution: Inject a solvent blank after a concentrated sample to clean the system.

Quantitative Data Summary

Table 1: Recommended GC-MS Parameters for Lyral Analysis

ParameterRecommended SettingRationale
GC System
Injection ModeSplitlessMaximizes sensitivity for trace analysis.
Injection Volume1.0 µLA common starting point, can be optimized.
Inlet Temperature250 °CEnsures complete vaporization without thermal degradation.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal for good peak shape and separation.
GC ColumnDB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column that provides good separation for fragrance allergens.
Oven ProgramInitial: 60-80°C, hold 2-4 min; Ramp 1: 3-10°C/min to 125-170°C; Ramp 2: 7-35°C/min to 230-280°C, hold 5 minA multi-step ramp is necessary to separate compounds with different boiling points effectively.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard for GC-MS, produces reproducible fragmentation patterns.
Ion Source Temp.230 °CMaintains analytes in a gaseous state and promotes ionization.
Interface Temp.250 - 280 °CPrevents condensation of analytes between the GC and MS.
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for higher sensitivity and quantification.
SIM Ions for LyralTo be determined based on the mass spectrum (e.g., m/z values that are both characteristic and abundant)Monitoring specific ions increases the signal-to-noise ratio.

Table 2: Example Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Result
Linearity (r²)≥ 0.9950.999
Limit of Quantification (LOQ)Signal-to-noise ratio of 10:1 or determined by standard deviation of the response2-20 µg/g in cosmetic matrix
Accuracy (Recovery)80 - 120%84.4 - 119%
Precision (RSD)≤ 15%< 13.5%

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • Sample Weighing: Accurately weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 5 mL of deionized water and 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Extraction: Tightly cap the tube and mix thoroughly for 30 minutes using a sample mixer.

  • Drying: Add anhydrous sodium sulfate (B86663) to remove any residual water.

  • Centrifugation: Centrifuge the sample for 30 minutes at 3000 x g to separate the layers.

  • Collection: Carefully collect the supernatant (organic layer) and filter it using a syringe filter.

  • Dilution: Dilute an aliquot of the filtrate with the same organic solvent to bring the concentration of Lyral into the calibration range of the instrument.

  • Analysis: Transfer the final solution to a GC vial for injection.

Protocol 2: GC-MS Method Validation Workflow

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of Lyral.

  • Linearity: Prepare a series of calibration standards at different concentrations (e.g., 0.1 - 10 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The coefficient of determination (r²) should be ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Lyral that can be reliably detected (LOD, signal-to-noise ratio of 3:1) and quantified with acceptable precision and accuracy (LOQ, signal-to-noise ratio of 10:1).

  • Accuracy: Spike blank matrix samples with known concentrations of Lyral at low, medium, and high levels. Prepare and analyze these samples and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate spiked samples on the same day and calculate the relative standard deviation (RSD).

    • Intermediate Precision (Inter-day precision): Analyze replicate spiked samples on different days with different analysts or instruments and calculate the RSD.

  • Robustness: Intentionally make small variations in method parameters (e.g., oven temperature, flow rate) and evaluate the impact on the results to assess the method's reliability during normal use.

Visualizations

Caption: A decision tree for troubleshooting common GC-MS issues in Lyral analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Weigh Sample Extract 2. Liquid-Liquid Extraction Sample->Extract Concentrate 3. Concentrate/Dilute Extract->Concentrate Inject 4. Inject into GC-MS Concentrate->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. Mass Spectrometric Detection Separate->Detect Integrate 7. Peak Integration Detect->Integrate Quantify 8. Quantification using Calibration Curve Integrate->Quantify Report 9. Report Results Quantify->Report

Caption: A typical experimental workflow for the GC-MS analysis of Lyral.

References

Improving the yield and purity of Kovanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of Kovanol (also known as Lyral). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via a two-step process. The first step involves a Diels-Alder reaction between myrcene (B1677589) and acrolein to produce an intermediate, myrac aldehyde. The second step is an acid-catalyzed hydration of myrac aldehyde to form the final this compound product, which is a mixture of isomers.[1] An alternative starting material for the Diels-Alder reaction is myrcenol (B1195821), which reacts with acrolein (propenal).[2][3]

Q2: What are the common causes of low yield in this compound synthesis?

A2: Low yields in this compound synthesis can stem from several factors:

  • Suboptimal Reaction Temperature: The Diels-Alder reaction is temperature-sensitive. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote side reactions and polymerization of acrolein. The recommended temperature range is typically between 50°C and 130°C.[2][3]

  • Improper Molar Ratio of Reactants: An incorrect ratio of myrcenol to acrolein can result in incomplete conversion of the limiting reagent. A slight excess of acrolein (molar ratio of 1.1:1 to 1.5:1 of acrolein to myrcenol) is often used to maximize the conversion of myrcenol.[2][3]

  • Loss of Volatile Reactants: Acrolein is a volatile compound. Poor temperature control during its addition can lead to its evaporation, effectively reducing its concentration in the reaction mixture and lowering the yield.[4]

  • Inefficient Purification: Significant product loss can occur during the purification steps, particularly during washing and distillation.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Minimizing impurity formation is crucial for achieving high-purity this compound. Key strategies include:

  • Controlled Addition of Acrolein: The Diels-Alder reaction is exothermic. A slow, dropwise addition of acrolein over a period of 6 to 10 hours helps to control the reaction temperature and prevent side reactions.[2][4]

  • Catalyst-Free Reaction: The synthesis of the myrac aldehyde intermediate can be performed without a Lewis acid catalyst by heating myrcenol and acrolein. This avoids the formation of catalyst-related byproducts and simplifies the purification process.[2][5]

  • Use of Inhibitors: Adding a small amount of a polymerization inhibitor, such as hydroquinone (B1673460) (0.1 wt% to 0.3 wt% in myrcenol), can prevent the polymerization of acrolein, a common source of impurities.[3]

Q4: What are the recommended methods for purifying crude this compound?

A4: A multi-step purification process is typically employed to achieve high-purity this compound:

  • Aqueous Washing: After the reaction is complete, the crude product is washed multiple times with deionized water to remove unreacted water-soluble starting materials and byproducts.[2][3]

  • Vacuum Distillation: The washed crude product is then purified by vacuum distillation. This is a critical step to separate this compound from less volatile impurities. The fraction collected between 120°C and 125°C under a vacuum of less than 2 mmHg typically yields high-purity this compound.[2][4]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during this compound synthesis.

Problem Potential Cause Recommended Solution
Low Yield of Crude Product Reaction temperature is too low or too high.Maintain the reaction temperature within the optimal range of 100°C to 110°C.[2][3]
Incorrect molar ratio of reactants.Use a molar ratio of acrolein to myrcenol between 1.1:1 and 1.2:1.[3]
Loss of acrolein due to rapid addition.Add acrolein dropwise over a period of 6 to 10 hours to control the exothermic reaction.[2][4]
Low Purity of Crude Product Polymerization of acrolein.Add a polymerization inhibitor like hydroquinone to the myrcenol before adding acrolein.[3]
Formation of side products due to high temperature.Ensure precise temperature control throughout the reaction.
Final Product Purity Below 98% Inefficient purification of the crude product.Perform multiple washings with deionized water followed by careful vacuum distillation, collecting the specified fraction.[2][3]
Contamination from reaction equipment.Ensure all glassware and equipment are thoroughly cleaned and dried before use.
Reaction Stalls or is Incomplete Insufficient reaction time after acrolein addition.After the dropwise addition of acrolein is complete, continue the reaction for an additional 1 to 2 hours.[2][3]

Experimental Protocols

High-Yield, High-Purity Synthesis of this compound

This protocol is based on a non-catalytic Diels-Alder reaction followed by purification.

Materials:

  • Myrcenol

  • Acrolein (Propenal)

  • Hydroquinone

  • Deionized Water

Equipment:

  • Four-necked round-bottom flask

  • Thermometer

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • In a 1000 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 539g (3.5 mol) of myrcenol and 0.539g of hydroquinone.[5]

  • Reaction:

    • Heat the mixture to 110°C with stirring.[5]

    • Using a dropping funnel, add 235g (4.2 mol) of acrolein dropwise over 6 hours, maintaining the reaction temperature at 110°C.[5]

    • After the addition is complete, continue stirring at 110°C for an additional 2 hours.[2]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash three times with 200g of deionized water.[5] This will yield a crude product with a purity of approximately 96.6%.[5]

    • Perform vacuum distillation on the crude product at a pressure below 2 mmHg.[2]

    • Collect the fraction that distills between 120°C and 125°C.[2] This fraction will contain this compound with a purity of over 99%.[2]

Quantitative Data Summary

Parameter Crude Product Purified Product Reference
Purity 87.4% - 96.6%99.23% - 99.31%[2][3]
Yield ~85-95% (crude)~75-85% (final)Calculated based on patent examples[2][3][5]

Visualizations

Experimental Workflow for this compound Synthesis

Kovanol_Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage start Start: Myrcenol & Hydroquinone in Flask heat Heat to 110°C start->heat add_acrolein Dropwise Addition of Acrolein (6 hours) heat->add_acrolein react Continue Reaction (2 hours) add_acrolein->react wash Wash with Deionized Water (3x) react->wash Crude Product separate Separate Aqueous and Organic Layers wash->separate distill Vacuum Distillation (<2 mmHg, 120-125°C) separate->distill product Final Product: High-Purity this compound distill->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low this compound Yield

Troubleshooting_Low_Yield start Low Yield of this compound? check_purity Is the purity of the crude product also low? start->check_purity check_temp Was the reaction temperature maintained between 100-110°C? check_purity->check_temp Yes check_distillation Was the correct fraction collected during vacuum distillation? check_purity->check_distillation No check_ratio Was the acrolein to myrcenol molar ratio 1.1-1.2:1? check_temp->check_ratio Yes adjust_temp Solution: Optimize temperature control. check_temp->adjust_temp No check_addition Was acrolein added dropwise over 6-10 hours? check_ratio->check_addition Yes adjust_ratio Solution: Use the correct molar ratio. check_ratio->adjust_ratio No check_time Was the reaction continued for 1-2 hours after addition? check_addition->check_time Yes slow_addition Solution: Slow down the rate of acrolein addition. check_addition->slow_addition No unknown Consider other factors: purity of starting materials, inert atmosphere. check_time->unknown Yes increase_time Solution: Increase the post-addition reaction time. check_time->increase_time No unknown2 Product loss during work-up. Review washing and transfer steps. check_distillation->unknown2 Yes adjust_distillation Solution: Recalibrate and carefully collect the correct distillation fraction. check_distillation->adjust_distillation No

References

Minimizing isomer formation in the synthesis of Lyral

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing isomer formation during the synthesis of Lyral.

Frequently Asked Questions (FAQs)

Q1: What are the major isomers of Lyral, and which is the desired product?

A1: Lyral is primarily a mixture of two constitutional isomers formed during the Diels-Alder reaction between myrcenol (B1195821) and acrolein. The desired isomer is the para adduct, 4-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde, which is valued for its characteristic lily-of-the-valley fragrance. The main undesired isomer is the meta adduct, 3-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde.[1]

Q2: What is the primary synthetic route to Lyral?

A2: The cornerstone of Lyral synthesis is the Diels-Alder reaction, a [4+2] cycloaddition, between myrcenol (the diene) and acrolein (the dienophile). This is followed by an acid-catalyzed hydration step to form the tertiary alcohol moiety.[2]

Q3: How does temperature affect isomer formation in Lyral synthesis?

A3: Temperature plays a critical role in controlling the regioselectivity of the Diels-Alder reaction. Lower reaction temperatures favor the kinetically controlled formation of the desired para isomer. Conversely, higher temperatures can lead to the thermodynamically favored, but undesired, meta isomer.

Q4: What is the role of a catalyst in Lyral synthesis?

A4: Lewis acid catalysts, such as zinc chloride (ZnCl₂), are often employed to enhance the rate and regioselectivity of the Diels-Alder reaction. The catalyst coordinates to the carbonyl oxygen of acrolein, lowering the energy of the LUMO and accelerating the reaction, allowing for lower operating temperatures which in turn favors the formation of the desired para isomer.

Q5: Can Lyral synthesis be performed without a solvent?

A5: Yes, Lyral synthesis can be conducted under solvent-free conditions. However, the use of polar aprotic solvents can sometimes improve regioselectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High proportion of the meta-isomer in the final product. The reaction temperature is too high, favoring the thermodynamically controlled product.Maintain a lower reaction temperature. For catalyzed reactions, aim for a range of 15-30°C. For uncatalyzed reactions, a range of 50-70°C is recommended.
Absence of a catalyst or use of an inefficient catalyst.Employ a Lewis acid catalyst, with zinc chloride being a particularly effective option, to enhance para-selectivity.
Low overall yield. Uncontrolled exothermic reaction leading to the volatilization of acrolein.Implement a slow, dropwise addition of acrolein to the reaction mixture to manage the heat generated.
Incomplete reaction.Ensure sufficient reaction time. After the addition of acrolein, allow the reaction to proceed for an adequate duration to maximize conversion.
Formation of polymeric byproducts. High concentration of acrolein or localized high temperatures.In addition to slow, controlled addition, ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.
Difficulty in purifying the desired isomer. The isomers have very similar physical properties.Purification is typically achieved through fractional vacuum distillation. For challenging separations, derivatization of the aldehyde to an intermediate that is more easily separated, followed by regeneration of the aldehyde, may be considered.

Data Presentation: Impact of Reaction Conditions on Isomer Selectivity

The following table summarizes the expected impact of different reaction parameters on the regioselectivity of the Diels-Alder reaction in Lyral synthesis.

Parameter Condition Typical para:meta Isomer Ratio Notes
Temperature Low Temperature (e.g., 15-30°C with catalyst)HigherFavors the kinetically controlled para isomer.
High Temperature (e.g., >70°C)LowerIncreased formation of the thermodynamically favored meta isomer.
Catalyst UncatalyzedModerateSelectivity is primarily temperature-dependent.
Lewis Acid (e.g., ZnCl₂)HighEnhances the electrophilicity of acrolein and promotes the formation of the para isomer.
Solvent Solvent-FreeVariesCan provide good selectivity, especially with good temperature control.
Polar Aprotic SolventPotentially HigherCan enhance the effect of the Lewis acid catalyst and improve regioselectivity.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of Lyral with High para-Isomer Selectivity

This protocol is designed to maximize the formation of the desired 4-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde isomer.

Materials:

  • Myrcenol

  • Acrolein (freshly distilled)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Inhibitor (e.g., hydroquinone)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere, dissolve anhydrous zinc chloride (5-10 mol%) in anhydrous toluene.

  • Addition of Reactants: Add myrcenol to the flask, followed by a small amount of an inhibitor like hydroquinone (B1673460) to prevent polymerization of acrolein. Cool the mixture to 15-20°C using an ice bath.

  • Controlled Acrolein Addition: Add freshly distilled acrolein dropwise to the stirred reaction mixture over a period of 4-6 hours, ensuring the temperature is maintained between 15-20°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Hydration and Purification: The resulting crude myrac aldehyde is then subjected to acid-catalyzed hydration followed by vacuum distillation to yield the final Lyral product with a high para-isomer content.

Visualizations

Lyral_Synthesis_Pathway Myrcenol Myrcenol Reaction_Conditions Diels-Alder Reaction (Catalyzed or Thermal) Myrcenol->Reaction_Conditions Acrolein Acrolein Acrolein->Reaction_Conditions Myrac_Aldehyde_P para-Myrac Aldehyde Reaction_Conditions->Myrac_Aldehyde_P Kinetic Control (Low Temp, Catalyst) Myrac_Aldehyde_M meta-Myrac Aldehyde Reaction_Conditions->Myrac_Aldehyde_M Thermodynamic Control (High Temp) Para_Isomer 4-(4-hydroxy-4-methylpentyl)- 3-cyclohexene-1-carboxaldehyde (Desired 'para' Isomer) Meta_Isomer 3-(4-hydroxy-4-methylpentyl)- 3-cyclohexene-1-carboxaldehyde (Undesired 'meta' Isomer) Hydration Acid-Catalyzed Hydration Hydration->Para_Isomer Hydration->Meta_Isomer Myrac_Aldehyde_P->Hydration Myrac_Aldehyde_M->Hydration

Caption: Reaction pathway for Lyral synthesis showing isomer formation.

Troubleshooting_Workflow Start Start Lyral Synthesis Check_Isomer_Ratio Analyze Isomer Ratio (GC-MS) Start->Check_Isomer_Ratio High_Meta High 'meta' Isomer Check_Isomer_Ratio->High_Meta High 'meta' Acceptable_Ratio Acceptable 'para:meta' Ratio Check_Isomer_Ratio->Acceptable_Ratio Acceptable Check_Temp Is Reaction Temperature Too High? High_Meta->Check_Temp Proceed Proceed to Purification Acceptable_Ratio->Proceed Lower_Temp Lower Reaction Temperature (15-30°C catalyzed) Check_Temp->Lower_Temp Yes Check_Catalyst Is a Lewis Acid Catalyst Being Used? Check_Temp->Check_Catalyst No Lower_Temp->Start Re-run Synthesis Check_Catalyst->Start Yes, Re-evaluate other parameters Add_Catalyst Add Lewis Acid Catalyst (e.g., ZnCl2) Check_Catalyst->Add_Catalyst No Add_Catalyst->Start Re-run Synthesis

Caption: Troubleshooting workflow for high meta-isomer formation.

References

Technical Support Center: Analysis of Kovanol in Cosmetic Creams

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Kovanol in cosmetic creams. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of cosmetic cream analysis?

A1: Matrix effects are the alteration of an analyte's signal response (in this case, this compound) due to the presence of other components in the sample matrix.[1][2] In cosmetic creams, this complex matrix consists of a wide variety of ingredients, including fats, emulsifiers, surfactants, preservatives, and fragrances, which can interfere with the accurate quantification of the target analyte.[3][4][5][6] These interferences can lead to either signal suppression (a decrease in the analytical signal) or signal enhancement (an increase in the analytical signal), ultimately affecting the accuracy and reliability of the results.[1]

Q2: Why is the analysis of this compound in cosmetic creams particularly susceptible to matrix effects?

A2: Cosmetic creams are complex emulsions, often containing a high lipid content and a diverse range of additives.[5][7] This complexity poses a significant analytical challenge.[4] During analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), co-eluting matrix components can compete with this compound for ionization in the MS source, leading to ion suppression or enhancement.[8][9] The high viscosity and presence of surfactants in creams can also affect droplet formation and solvent evaporation in the ion source, further contributing to matrix effects.[9]

Q3: What are the common signs of matrix effects in my analytical results for this compound?

A3: Common indicators of matrix effects include:

  • Poor reproducibility: Inconsistent results across replicate injections of the same sample.

  • Inaccurate quantification: Overestimation or underestimation of the this compound concentration.[8]

  • Peak shape distortion: Tailing, fronting, or split peaks in the chromatogram.[10][11]

  • Signal suppression or enhancement: A noticeable decrease or increase in the analyte's signal intensity when comparing a standard in pure solvent to a standard spiked into a sample matrix.[1]

Troubleshooting Guides

This section provides step-by-step guidance to troubleshoot and mitigate common issues encountered during the analysis of this compound in cosmetic creams.

Issue 1: Unexpectedly Low Recovery of this compound

Low recovery of this compound can be a result of significant signal suppression due to matrix effects or inefficient sample extraction.

Troubleshooting Steps:

  • Evaluate Sample Preparation: The initial and most critical step is to ensure efficient extraction of this compound from the cream matrix.[3][4]

    • Method: Employ robust sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components.[8] A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can also be effective for complex matrices.

    • Protocol: See the detailed "Sample Preparation Protocol using SPE" below.

  • Assess Matrix Effects: To determine if low recovery is due to matrix effects, perform a post-extraction addition experiment.

    • Procedure:

      • Prepare a blank cosmetic cream extract from which this compound is absent.

      • Spike a known concentration of this compound into the blank extract.

      • Compare the signal response of the spiked extract to a this compound standard of the same concentration prepared in a pure solvent.

    • Interpretation: A significantly lower signal in the spiked extract confirms signal suppression.

  • Optimize Chromatographic Conditions: Adjusting the HPLC or LC-MS method can help separate this compound from co-eluting matrix components.

    • Gradient Elution: Optimize the mobile phase gradient to achieve better separation.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Use an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects and variations in sample preparation.[12]

Issue 2: Poor Peak Shape and Resolution

Distorted peak shapes can be caused by matrix components interfering with the chromatographic process.

Troubleshooting Steps:

  • Sample Filtration: Ensure all samples are filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can clog the column.[11]

  • Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[11]

  • Column Contamination: A contaminated guard column or analytical column can lead to peak tailing and split peaks.[10][11]

    • Action: Implement a column washing procedure or replace the guard column.

  • Method of Standard Additions: For complex matrices where a suitable blank is unavailable, the method of standard additions can be used for more accurate quantification.[1]

Experimental Protocols

Sample Preparation Protocol using Solid-Phase Extraction (SPE)

This protocol provides a general framework for extracting this compound from a cosmetic cream matrix. Optimization will be required based on the specific properties of this compound and the cream formulation.

  • Sample Homogenization:

    • Accurately weigh 1 gram of the cosmetic cream into a 50 mL centrifuge tube.

    • Add 10 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) and vortex for 2 minutes to disperse the cream.

    • Add 5 mL of hexane (B92381) and vortex for another 2 minutes to precipitate proteins and lipids.

  • Centrifugation:

    • Centrifuge the sample at 5000 rpm for 10 minutes.

  • Extraction:

    • Carefully collect the supernatant (the organic solvent layer).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 5 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

TechniqueProsConsTypical Recovery (%)
Protein Precipitation Simple, fastHigh matrix effects, low selectivity50-70
Liquid-Liquid Extraction (LLE) Good for non-polar analytesEmulsion formation, labor-intensive70-90
Solid-Phase Extraction (SPE) High selectivity, cleaner extractsMethod development required, cost85-105
QuEChERS Fast, high throughput, low solvent useCan have matrix effects for some compounds80-100

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Cosmetic Cream Sample Homogenization Homogenization in Solvent Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Extraction Supernatant Collection Centrifugation->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Elution Elution & Reconstitution SPE->Elution LCMS LC-MS/MS Analysis Elution->LCMS Data Data Acquisition & Processing LCMS->Data Troubleshooting_Matrix_Effects Start Poor Results (Low Recovery / Bad Peak Shape) Check_Prep Review Sample Preparation Protocol Start->Check_Prep Check_Prep->Start Protocol Not Followed Optimize_Chroma Optimize Chromatographic Conditions Check_Prep->Optimize_Chroma Protocol OK Use_IS Implement Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_IS Improvement Seen Optimize_Chroma->Use_IS No Improvement Revalidate Re-validate Method Use_IS->Revalidate

References

Enhancing the stability of Kovanol in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kovanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound during long-term storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability-related issues.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the storage and use of this compound.

Q1: I have noticed a change in the odor profile of my stored this compound sample. What could be the cause?

A1: A change in the odor profile is a primary indicator of chemical degradation. This compound, being an unsaturated aldehyde, is susceptible to oxidation, especially with prolonged exposure to air.[1][2] This can lead to the formation of various degradation products, including smaller aldehydes and carboxylic acids, which alter the original fragrance. Heat and light can accelerate this process.[3][4] Ensure your container is tightly sealed and stored in a cool, dark place.

Q2: The color of my this compound solution has changed from colorless to a yellowish tint. Is this a sign of degradation?

A2: Yes, a color change is a common sign of instability in fragrance compounds.[1] This is often due to oxidation or other chemical reactions. The formation of conjugated systems or reaction with trace impurities can lead to colored byproducts. To mitigate this, it is crucial to store this compound protected from light and in an inert atmosphere if possible.

Q3: I am observing a decrease in the potency of this compound in my formulation over time. How can I prevent this?

A3: A decrease in potency is a direct consequence of the degradation of the active this compound molecule. To enhance stability, consider the following:

  • Antioxidants: The addition of antioxidants can significantly slow down the oxidative degradation of this compound.

  • pH Control: The pH of your formulation can influence the stability of aldehydes. It is advisable to conduct stability studies at different pH values to find the optimal range for your specific application.[2]

  • Chelating Agents: Trace metal ions can catalyze oxidative reactions. Including a chelating agent can help to sequester these ions and improve stability.

  • Appropriate Packaging: Use opaque, airtight containers to minimize exposure to light and oxygen.[3][4]

Q4: What are the primary factors that accelerate the degradation of this compound?

A4: The main factors that can compromise the stability of this compound are:

  • Oxygen: As an unsaturated aldehyde, this compound is prone to oxidation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[3][4][5]

  • Light Exposure: UV and visible light can provide the energy to initiate degradative photochemical reactions.[3][4]

  • Presence of Metal Ions: Metal ions can act as catalysts for oxidation.

  • Extreme pH: Highly acidic or alkaline conditions can promote hydrolysis or other degradation reactions.[2]

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound (HICC) in a petrolatum base under different storage conditions, as determined by gel permeation chromatography.

Storage TemperatureStorage DurationMean Concentration Change (%)
5°C9 days< 5%
25°C9 days~10%
35°C9 days~30%
5°C, 25°C, 35°C8 hoursNot statistically significant

(Data adapted from a study on the stability of Hydroxyisohexyl 3-cyclohexene carboxaldehyde in patch test preparations)[5]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To assess the stability of this compound under accelerated conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Prepare solutions or formulations of this compound at the desired concentration. Include control samples with and without potential stabilizers (e.g., antioxidants).

  • Storage Conditions: Place the samples in controlled environment chambers under the following conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 25°C ± 2°C / 60% RH ± 5% RH (as a control)

    • 5°C ± 3°C (as a control)

    • Photostability chamber (with exposure to UV/Vis light as per ICH Q1B guidelines)

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition. Calculate the degradation rate and estimate the shelf-life.

Protocol 2: Evaluating the Efficacy of Antioxidants for this compound Stabilization

Objective: To determine the effectiveness of different antioxidants in preventing the degradation of this compound.

Methodology:

  • Antioxidant Selection: Choose a range of antioxidants for evaluation (e.g., Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E), Ascorbyl Palmitate, Rosemary Extract).

  • Sample Preparation: Prepare samples of this compound in the desired matrix (e.g., a cosmetic base, solvent). For each antioxidant, prepare a series of samples with varying concentrations of the antioxidant. Include a control sample with no antioxidant.

  • Accelerated Aging: Subject the samples to accelerated aging conditions that are known to cause degradation (e.g., elevated temperature of 40°C in the presence of air).

  • Analysis: At regular intervals, analyze the samples for the concentration of remaining this compound using an appropriate analytical technique (e.g., HPLC, GC-MS).

  • Comparison: Compare the degradation rates of this compound in the samples with different antioxidants and concentrations to the control sample. This will allow for the determination of the most effective antioxidant and its optimal concentration.

Visualizations

Degradation_Pathway This compound This compound (Unsaturated Aldehyde) Oxidation Oxidation (Primary Degradation Pathway) This compound->Oxidation O2, Heat, Light, Metal Ions Hydroperoxides Unstable Hydroperoxides Oxidation->Hydroperoxides Degradation_Products Degradation Products Hydroperoxides->Degradation_Products Smaller_Aldehydes Smaller Aldehydes & Ketones (Odor Change) Degradation_Products->Smaller_Aldehydes Carboxylic_Acids Carboxylic Acids (pH Change) Degradation_Products->Carboxylic_Acids Aromatization_Products Aromatization Products Degradation_Products->Aromatization_Products Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Accelerated Stability Testing cluster_analysis 3. Analysis cluster_eval 4. Data Evaluation Prep_Control This compound (Control) Temperature Elevated Temperature Prep_Control->Temperature Light UV/Vis Light Exposure Prep_Control->Light Oxygen Oxygen Exposure Prep_Control->Oxygen Prep_Antioxidant This compound + Antioxidant Prep_Antioxidant->Temperature Prep_Antioxidant->Light Prep_Antioxidant->Oxygen Analysis Quantitative Analysis (e.g., HPLC, GC-MS) Temperature->Analysis Light->Analysis Oxygen->Analysis Degradation_Rate Calculate Degradation Rate Analysis->Degradation_Rate Shelf_Life Estimate Shelf-Life Degradation_Rate->Shelf_Life Compare Compare Stabilizer Efficacy Degradation_Rate->Compare

References

Dealing with cross-reactivity in immunoassays for Kovanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kovanol immunoassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to immunoassay performance, with a specific focus on managing cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?

This compound is a trade name for the synthetic fragrance ingredient also known as Lyral or 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde.[1][2] In immunoassays, cross-reactivity is a significant concern because antibodies developed to detect this compound may also bind to other structurally similar molecules. This can lead to inaccurate quantification and false-positive results.[3][4] The extent of cross-reactivity depends on the structural similarity between this compound and the interfering compound.[5][6]

Q2: What are some potential cross-reactants for a this compound immunoassay?

Potential Cross-Reactants for this compound Immunoassays

Compound NameChemical Structure Similarity to this compoundPotential for Cross-Reactivity
Myrac aldehydePrecursor in this compound synthesis with a similar cyclohexene (B86901) carboxaldehyde group.[1]High
HydroxycitronellalA fragrance ingredient that this compound is sometimes used as an alternative for.[2]Moderate to High
Other synthetic fragrancesVarious aldehydes and cyclic compounds used in fragrance mixtures.Variable
This compound metabolitesMetabolized forms of this compound in biological samples.High

Q3: How can I determine if my immunoassay results are affected by cross-reactivity?

Several signs may indicate that cross-reactivity is affecting your results:

  • Discrepancies with a confirmatory method: If results from your immunoassay do not correlate with a more specific method like liquid chromatography-mass spectrometry (LC-MS/MS), cross-reactivity may be a factor.[3]

  • Unexpectedly high results: Samples that are not expected to contain this compound but show a positive signal could indicate the presence of a cross-reacting substance.

  • Non-parallel dilution series: If serially diluted samples do not show a linear response in the assay, it may suggest the presence of interfering substances.[5]

Troubleshooting Guides

Issue 1: High background or false-positive results

High background noise or false-positive signals in your this compound immunoassay can be caused by several factors, including cross-reactivity.

Troubleshooting Workflow for High Background/False Positives

Start High Background or False-Positive Signal Check_Reagents Verify Reagent Integrity (e.g., buffer contamination, expired reagents) Start->Check_Reagents Optimize_Blocking Optimize Blocking Step (e.g., increase concentration or incubation time of blocking buffer) Check_Reagents->Optimize_Blocking Antibody_Specificity Assess Antibody Specificity Optimize_Blocking->Antibody_Specificity Dilute_Sample Perform Serial Dilution of Sample Antibody_Specificity->Dilute_Sample Confirm_with_LCMS Confirm with a Reference Method (e.g., LC-MS/MS) Dilute_Sample->Confirm_with_LCMS Result Identify and Mitigate Cross-Reactivity Confirm_with_LCMS->Result

Caption: Troubleshooting workflow for high background signals.

Detailed Steps:

  • Verify Reagent Integrity: Ensure all buffers are correctly prepared and free of contamination, and that all reagents are within their expiration dates.[7]

  • Optimize Blocking: Inadequate blocking of non-specific binding sites on the microplate can lead to high background. Try increasing the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) or the incubation time.[8]

  • Assess Antibody Specificity: The primary cause of cross-reactivity is the antibody binding to non-target molecules.[4] If possible, test your antibody against a panel of structurally related compounds to determine its specificity.

  • Sample Dilution: Diluting your sample can help reduce the concentration of interfering substances relative to the target analyte.[5][9]

  • Confirmation with a Reference Method: Use a highly specific method like LC-MS/MS to confirm the presence and concentration of this compound in your samples.[3] This will help differentiate between true positives and false positives due to cross-reactivity.

Issue 2: Poor assay sensitivity and accuracy

Low sensitivity and inaccurate results can also be a consequence of cross-reactivity, where a less affine interaction with a cross-reactant competes with the binding of the target analyte.

Strategies to Improve this compound Immunoassay Specificity

Start Poor Assay Sensitivity and Accuracy Select_Antibody Antibody Selection: - Use monoclonal antibodies for higher specificity. - Screen multiple antibody pairs (for sandwich assays). Start->Select_Antibody Modify_Assay Assay Format Modification: - Switch from competitive to sandwich ELISA if possible. - Optimize incubation times and temperatures. Select_Antibody->Modify_Assay Sample_Cleanup Implement Sample Pre-treatment: - Use solid-phase extraction (SPE) to remove interfering compounds. Modify_Assay->Sample_Cleanup Result Improved Assay Performance Sample_Cleanup->Result

Caption: Strategies to enhance immunoassay specificity.

Detailed Steps:

  • Antibody Selection:

    • Monoclonal vs. Polyclonal: Monoclonal antibodies generally offer higher specificity as they recognize a single epitope, which can reduce cross-reactivity.[4][5]

    • Antibody Screening: If developing a sandwich ELISA, screen several pairs of capture and detection antibodies to find the pair with the highest specificity for this compound.[9]

  • Assay Format Modification:

    • Competitive vs. Sandwich ELISA: Sandwich ELISAs, which use two antibodies to bind to different epitopes on the antigen, are typically more specific than competitive assays.[5][10]

    • Assay Conditions: Optimize incubation times, temperatures, and buffer compositions (e.g., pH, ionic strength) to favor the specific binding of this compound to the antibody.[5][11]

  • Sample Pre-treatment:

    • Solid-Phase Extraction (SPE): Utilize SPE to clean up complex samples and remove potential cross-reactants before running the immunoassay. The choice of SPE sorbent should be tailored to the chemical properties of this compound and the suspected interfering compounds.

Experimental Protocols

Protocol 1: Screening for Cross-Reactivity in a Competitive ELISA for this compound

This protocol outlines a method to assess the cross-reactivity of potential interfering compounds in a competitive ELISA format.

Experimental Workflow for Cross-Reactivity Screening

Start Prepare this compound-Coated Plate Add_Antibody_and_Compound Add Anti-Kovanol Antibody and Test Compound Solution Start->Add_Antibody_and_Compound Incubate_1 Incubate Add_Antibody_and_Compound->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Secondary_Ab Add Enzyme-Labeled Secondary Antibody Wash_1->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Measure_Signal Measure Signal Add_Substrate->Measure_Signal Calculate_CR Calculate % Cross-Reactivity Measure_Signal->Calculate_CR

Caption: Workflow for cross-reactivity screening.

Methodology:

  • Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature. Wash the plate as described above.[8]

  • Competitive Reaction: Prepare serial dilutions of both this compound (as the standard) and the potential cross-reacting compounds. Add a fixed amount of anti-Kovanol primary antibody and the standard or test compound to the wells. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate. Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.

  • Signal Generation: Wash the plate. Add a suitable substrate (e.g., TMB for HRP) and incubate until color develops. Stop the reaction with a stop solution.[12]

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Plot standard curves for this compound and each test compound. Calculate the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100%

Hypothetical Cross-Reactivity Data for a this compound Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100%
Myrac aldehyde5020%
Hydroxycitronellal2005%
Unrelated Fragrance X> 10,000< 0.1%

This guide provides a foundational understanding of how to approach cross-reactivity in immunoassays for this compound. For further assistance, please consult the specific documentation provided with your assay kit or contact your antibody supplier.

References

Refining animal models for studying Kovanol sensitization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kovanol, a novel compound for inducing robust and reproducible sensitization in animal models. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing their this compound-based sensitization studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic hapten designed for use in animal models to study the mechanisms of allergic contact dermatitis (ACD) and other T-cell mediated hypersensitivity reactions. When applied topically, it covalently binds to endogenous skin proteins, forming a complete antigen that can be recognized by the immune system, initiating the sensitization process.[1][2][3]

Q2: What is the proposed mechanism of action for this compound-induced sensitization?

A2: this compound-induced sensitization follows the established Adverse Outcome Pathway (AOP) for skin sensitization.[2][3] The key events are:

  • Covalent Binding to Proteins (Haptenation): this compound penetrates the stratum corneum and covalently binds to skin proteins.[1][2]

  • Keratinocyte Activation: This leads to the activation of keratinocytes, resulting in the release of pro-inflammatory cytokines and chemokines.[2][3]

  • Dendritic Cell (DC) Activation and Migration: Activated DCs take up the this compound-protein complex, mature, and migrate to the draining lymph nodes.[2][3]

  • T-Cell Proliferation: In the lymph nodes, DCs present the antigen to naïve T-cells, leading to their proliferation and the generation of memory T-cells, completing the sensitization phase.[2][3]

Q3: Which animal model is recommended for this compound studies?

A3: The murine Local Lymph Node Assay (LLNA) is the recommended model for assessing the sensitizing potential of this compound.[4][5] This model provides a quantitative measurement of lymphocyte proliferation in the draining lymph nodes following topical application of the test substance.[4][6] Female mice are often preferred as they may show less inter-animal variation.[5]

Q4: What is a Stimulation Index (SI) and how is it interpreted?

A4: The Stimulation Index (SI) is a quantitative measure of sensitization. It is the ratio of lymphocyte proliferation in this compound-treated animals compared to vehicle-treated control animals. A substance is typically considered a sensitizer (B1316253) if the SI is greater than or equal to 3.[7][8]

Q5: Are there non-radioactive alternatives to the traditional LLNA?

A5: Yes, non-radioactive modifications of the LLNA are available. One such method measures ATP content using a luciferin-luciferase assay as an indicator of cell proliferation.[6] Another alternative uses flow cytometry to analyze lymphocyte proliferation.[7]

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound sensitization experiments.

Issue 1: High Variability in Stimulation Index (SI) Between Animals in the Same Group
Potential Cause Troubleshooting Step Rationale
Inconsistent Application of this compound Ensure consistent application volume and coverage area on the dorsum of the ears for all animals.Uneven application can lead to variable absorption and immune response.
Improper Lymph Node Dissection Practice and ensure consistent dissection of the auricular lymph nodes. Inconsistent collection of draining lymph nodes can significantly alter cell counts.[5][6]The auricular lymph nodes are the primary site of lymphocyte proliferation in this model.[4]
Individual Animal Variation A minimum of four animals per dose group is recommended to account for biological variability.[4][6] Statistical tests, such as Dixon's test, can be used to identify outliers.[4]Biological responses can naturally vary between individual animals.
Incorrect Vehicle Selection The choice of vehicle can influence the immune response.[9] Ensure the vehicle is appropriate for this compound and does not induce irritation.Some vehicles can cause higher background proliferation, leading to variability.[10]
Issue 2: No Significant Increase in SI in this compound-Treated Groups (False Negative)
Potential Cause Troubleshooting Step Rationale
Sub-optimal Concentration of this compound Perform a dose-ranging study to determine the optimal concentration of this compound that induces sensitization without causing excessive irritation.The proliferative response is dose-dependent.[4] Too low a concentration may not be sufficient to induce a detectable response.
Degraded this compound Store this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment.Chemical degradation can lead to a loss of sensitizing potential.
Incorrect Timing of Proliferation Measurement The standard LLNA protocol specifies sacrificing animals on day 6, following three consecutive days of application.[11] Adhere to this timeline.Lymphocyte proliferation is a time-dependent process, and measuring too early or too late can miss the peak response.
Poor Bioavailability Consider alternative vehicles that may improve the solubility and skin penetration of this compound.For a substance to act as a sensitizer, it must penetrate the skin to interact with skin proteins.[1]
Issue 3: High SI in Vehicle Control Group (False Positive)

| Potential Cause | Troubleshooting Step | Rationale | | Irritant Properties of the Vehicle | Select a vehicle that is known to be non-irritating, such as acetone:olive oil (4:1 mixture).[5] | Some vehicles can cause skin irritation, leading to non-specific lymphocyte proliferation and a false-positive result.[9][10][12] | | Contamination | Ensure all reagents and equipment are sterile. Use aseptic techniques during the preparation and application of solutions. | Contamination can lead to inflammation and non-specific immune activation. | | Underlying Health Issues in Animals | Use specific pathogen-free animals and allow for an acclimatization period before starting the experiment. | Pre-existing infections or inflammation can lead to elevated baseline lymphocyte proliferation. |

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) for this compound

This protocol is adapted from the OECD Test Guideline 429.[7]

1. Animals:

  • Use female CBA/J mice, 8-12 weeks old.

  • House animals in specific pathogen-free conditions.

  • Allow for at least a 5-day acclimatization period.

2. Materials:

  • This compound

  • Vehicle (e.g., Acetone:Olive Oil, 4:1 v/v)

  • Positive Control (e.g., 25% Hexyl Cinnamic Aldehyde)[7]

  • Phosphate Buffered Saline (PBS), sterile

  • Tritiated ([3H])-methyl thymidine (B127349)

  • Scintillation fluid

3. Experimental Procedure:

  • Day 0: Record the body weight of each animal. Randomize animals into groups (minimum of 4 animals per group): Vehicle Control, Positive Control, and at least three concentrations of this compound.

  • Days 1, 2, and 3: Apply 25 µL of the test substance, vehicle, or positive control to the dorsum of each ear of the mice.[11]

  • Day 6 (approximately 120 hours after the first application):

    • Inject 250 µL of sterile PBS containing 20 µCi of [3H]-methyl thymidine into each mouse via the tail vein.[4]

    • Five hours after injection, euthanize the animals.[4][11]

    • Excise the draining auricular lymph nodes from both ears of each mouse and place them in PBS.[4][11]

    • Prepare a single-cell suspension of lymph node cells for each individual mouse.[4][11]

    • Measure the incorporation of [3H]-methyl thymidine by β-scintillation counting. The results are expressed as disintegrations per minute (DPM) per mouse.[11]

4. Data Analysis:

  • Calculate the Stimulation Index (SI) for each this compound-treated group and the positive control group by dividing the mean DPM per group by the mean DPM of the vehicle control group.

  • A positive result is indicated by an SI ≥ 3.[7][8]

Data Presentation

Table 1: Example LLNA Results for this compound
Treatment GroupConcentration (%)Mean DPM ± SD (n=4)Stimulation Index (SI)Result
Vehicle Control0150 ± 251.0Negative
This compound1250 ± 401.7Negative
This compound5500 ± 753.3Positive
This compound101200 ± 1508.0Positive
Positive Control25% HCA950 ± 1206.3Positive

Visualizations

Signaling Pathway of this compound-Induced Sensitization

G This compound Sensitization Pathway cluster_skin Epidermis cluster_lymph Draining Lymph Node This compound This compound Protein Skin Protein This compound->Protein Covalent Binding (Haptenation) HaptenatedProtein Haptenated Protein KC Keratinocyte HaptenatedProtein->KC Uptake & Processing DC Dendritic Cell (DC) HaptenatedProtein->DC Uptake & Migration Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) KC->Cytokines Activation & Release Cytokines->DC Activation NaiveT Naïve T-Cell DC->NaiveT Antigen Presentation ActivatedT Activated & Proliferating Memory T-Cells NaiveT->ActivatedT Activation & Proliferation

Caption: this compound sensitization pathway in the skin and lymph node.

Experimental Workflow for the Murine Local Lymph Node Assay (LLNA)

G LLNA Experimental Workflow Day1_3 Day 1-3: Topical Application of This compound/Vehicle to Ears Day6_Inject Day 6: Inject [3H]-Thymidine (Tail Vein) Day1_3->Day6_Inject Day6_Sacrifice 5 Hours Post-Injection: Euthanize & Excise Auricular Lymph Nodes Day6_Inject->Day6_Sacrifice LNC_Prep Prepare Single-Cell Lymph Node Suspension Day6_Sacrifice->LNC_Prep Scintillation β-Scintillation Counting (Measure DPM) LNC_Prep->Scintillation Analysis Calculate Stimulation Index (SI) Scintillation->Analysis

Caption: Step-by-step workflow for the LLNA protocol.

Troubleshooting Logic for High SI Variability

G Troubleshooting High SI Variability Start High SI Variability Observed? CheckApplication Was this compound Application Consistent? Start->CheckApplication CheckDissection Was Lymph Node Dissection Uniform? CheckApplication->CheckDissection Yes RefineProtocol Refine Application Technique CheckApplication->RefineProtocol No CheckVehicle Is the Vehicle Non-Irritating? CheckDissection->CheckVehicle Yes ImproveDissection Improve Dissection Consistency CheckDissection->ImproveDissection No OutlierAnalysis Perform Outlier Analysis? CheckVehicle->OutlierAnalysis Yes ChangeVehicle Consider a Different Vehicle CheckVehicle->ChangeVehicle No End Issue Resolved OutlierAnalysis->End RefineProtocol->End ImproveDissection->End ChangeVehicle->End

Caption: Decision tree for troubleshooting high SI variability.

References

Technical Support Center: Improving the Resolution of Kovanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Kovanol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving this compound isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers and why is their separation important?

A1: this compound is a chiral molecule that can also exist as geometric isomers (cis/trans). This results in four potential stereoisomers: (1R,2S)-Kovanol (cis), (1S,2R)-Kovanol (cis), (1R,2R)-Kovanol (trans), and (1S,2S)-Kovanol (trans). In pharmaceutical applications, different isomers can have varied pharmacological, toxicological, and metabolic profiles. Therefore, accurate separation and quantification of each isomer are critical for ensuring the safety and efficacy of therapeutic products.[1][2]

Q2: What are the primary chromatographic techniques for separating this compound isomers?

A2: The most common techniques for separating this compound isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[3] Chiral chromatography, a specialized form of these techniques, is essential for separating the enantiomeric pairs.[1][4]

Q3: What type of column is best suited for this compound isomer separation?

A3: The choice of column depends on the specific isomers being separated. For separating cis/trans diastereomers, reversed-phase columns like C18 or phenyl-based columns can be effective.[5][6] For separating the enantiomers, a chiral stationary phase (CSP) is required.[1][4] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used and have shown success in separating a broad range of chiral compounds.[4]

Q4: Can I separate all four this compound isomers in a single run?

A4: Achieving the separation of all four isomers in a single chromatographic run is challenging but possible. It often requires a highly selective chiral stationary phase and meticulous optimization of the mobile phase and other chromatographic conditions. A systematic approach to method development is crucial.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution Between Isomer Peaks

Question: I am not getting baseline separation between my this compound isomer peaks. How can I improve the resolution?

Answer: Achieving baseline resolution for isomers can be challenging. Here are several steps to improve separation:

  • Optimize Mobile Phase Composition:

    • For Reversed-Phase HPLC (separating diastereomers):

      • Adjust the organic modifier (e.g., acetonitrile (B52724) vs. methanol). Acetonitrile is often preferred due to its low viscosity.[5]

      • Vary the percentage of the organic modifier in small increments.

      • If this compound has acidic or basic properties, controlling the mobile phase pH is critical. Adjusting the pH can alter the ionization state of the molecule and improve peak shape and resolution.[5]

    • For Chiral Chromatography:

      • The choice of mobile phase (normal-phase, polar organic mode, or reversed-phase) will depend on the chiral stationary phase.

      • In normal-phase (e.g., hexane/ethanol), adjusting the ratio of the alcohol modifier can significantly impact selectivity.[7]

      • Adding small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can improve peak shape and resolution for acidic or basic analytes, respectively.

  • Adjust Column Temperature: Temperature can affect selectivity.[5] Try adjusting the column temperature in 5-10°C increments (e.g., from 25°C to 45°C) to see if resolution improves.[5]

  • Change Stationary Phase: If mobile phase and temperature optimization are insufficient, consider a different column. For diastereomers, a phenyl-based stationary phase might offer different selectivity compared to a C18 column.[5] For enantiomers, screening different types of chiral stationary phases (e.g., polysaccharide vs. cyclodextrin) is recommended as their separation mechanisms differ.[8]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time.[5]

Logical Workflow for Improving Resolution

G start Poor Resolution optimize_mp Optimize Mobile Phase (Organic Modifier, pH, Additives) start->optimize_mp adjust_temp Adjust Temperature optimize_mp->adjust_temp If not resolved success Resolution Achieved optimize_mp->success If resolved change_sp Change Stationary Phase (e.g., C18 to Phenyl, or different CSP) adjust_temp->change_sp If not resolved adjust_temp->success If resolved reduce_fr Reduce Flow Rate change_sp->reduce_fr If not resolved change_sp->success If resolved reduce_fr->success If resolved

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing

Question: My this compound isomer peaks are showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing can be caused by several factors. Here's how to troubleshoot this issue:

  • Check for Column Contamination or Degradation: A contaminated or old column can lead to peak tailing. Try flushing the column with a strong solvent or replace it if it's past its lifetime.[5]

  • Reduce Sample Overload: Injecting too much sample can cause peak distortion. Try reducing the injection volume or the sample concentration.[5]

  • Address Secondary Interactions:

    • If using a silica-based column, free silanol (B1196071) groups can cause tailing with basic compounds. Using a mobile phase with a competitive amine (like DEA) or operating at a lower pH can mitigate this.

    • For acidic compounds, adding a small amount of an acid like acetic acid or TFA to the mobile phase can improve peak shape.

  • Ensure Mobile Phase and Sample Solvent Compatibility: A mismatch between the sample solvent and the mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase.

Issue 3: Shifting Retention Times

Question: The retention times for my this compound isomers are shifting between runs. How can I improve reproducibility?

Answer: Inconsistent retention times are often due to a lack of system stability. Consider the following:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for every run. Use a buffer to maintain a stable pH if necessary.[5]

  • Temperature Fluctuations: Employ a column thermostat to maintain a constant temperature, as ambient lab temperature changes can affect retention.[5]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. This is especially important when using gradient elution or after the column has been stored in a different solvent.[5]

  • Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Enantiomers

This protocol provides a starting point for developing a chiral separation method for this compound enantiomers using a polysaccharide-based chiral stationary phase.

  • Column: A chiral column with a cellulose or amylose-based stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: Start with a normal-phase mobile phase such as 90:10 (v/v) n-Hexane/Isopropanol (B130326).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV detection at a suitable wavelength for this compound.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.[9]

  • Injection Volume: 10 µL.

  • Optimization:

    • If resolution is poor, adjust the ratio of n-Hexane/Isopropanol (e.g., 95:5, 80:20). Decreasing the percentage of isopropanol will generally increase retention and may improve resolution.[7]

    • If peak shape is poor, add 0.1% TFA (for acidic compounds) or 0.1% DEA (for basic compounds) to the mobile phase.

Experimental Workflow for Method Development

G cluster_prep Preparation cluster_analysis Analysis & Optimization select_column Select Chiral Column prep_mp Prepare Mobile Phase select_column->prep_mp prep_sample Prepare Sample prep_mp->prep_sample equilibrate Equilibrate System prep_sample->equilibrate inject Inject Sample equilibrate->inject evaluate Evaluate Resolution and Peak Shape inject->evaluate optimize Optimize Conditions (Mobile Phase, Temp, etc.) evaluate->optimize Not Acceptable final_method Final Method evaluate->final_method Acceptable optimize->equilibrate

Caption: General workflow for chromatographic method development.

Data Presentation

Table 1: Effect of Mobile Phase Composition on the Resolution of this compound Diastereomers (cis/trans) using Reversed-Phase HPLC

Mobile Phase (Acetonitrile:Water, v/v)Retention Time (cis-Kovanol, min)Retention Time (trans-Kovanol, min)Resolution (Rs)
60:404.24.91.8
55:455.86.92.5
50:507.59.13.1

Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min flow rate, 30°C, UV detection.

Table 2: Effect of Alcohol Modifier on the Resolution of this compound Enantiomers using Chiral HPLC

Mobile Phase (n-Hexane:Ethanol, v/v)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
95:512.113.51.9
90:108.39.01.5
85:156.57.01.2

Conditions: Chiralpak AD-H column (4.6 x 250 mm, 5 µm), 1.0 mL/min flow rate, 25°C, UV detection. Data is for one enantiomeric pair.

References

Best practices for handling and disposal of Kovanol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Kovanol (also known as Lyral) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is the trade name for the chemical 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, a synthetic fragrance ingredient.[1][2] In the laboratory, the primary hazards are that it is a skin sensitizer, which may cause an allergic skin reaction, and it is toxic to aquatic life with long-lasting effects.[3][4] It can also cause skin and eye irritation.[1][5]

Q2: What are the immediate first aid procedures in case of exposure to this compound?

A2: The following are first aid measures for this compound exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[5][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[5][6] If skin irritation or a rash develops, seek medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.[1][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical advice.[5]

Q3: What are the proper storage conditions for this compound in the lab?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] It should be kept away from heat, ignition sources, and direct light.[5] The recommended storage temperature is between 2-8°C.[1]

Q4: How should this compound waste be disposed of?

A4: this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[1] Do not dispose of this compound down the drain, as it is toxic to aquatic life.[4][7] Collect this compound waste in a designated, properly labeled, and sealed container for hazardous chemical waste.[8][9] This container should be stored in a designated satellite accumulation area until it is collected for disposal by a certified hazardous waste management service.[8]

Troubleshooting Guide

Problem: I have spilled a small amount of this compound on my lab bench.

Solution:

For small spills, trained laboratory personnel can perform the cleanup.

  • Alert others: Inform colleagues in the immediate area of the spill.

  • Wear appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable option).[10][11][12]

  • Contain the spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbents, to dike the spill and prevent it from spreading.[13][14]

  • Absorb the material: Cover the spill with the absorbent material, working from the outside in.[15]

  • Collect the residue: Once the liquid is fully absorbed, use a scoop or tongs to collect the material and place it into a designated, sealable container for hazardous waste.[15][16]

  • Decontaminate the area: Clean the spill area with soap and water.[16]

  • Dispose of waste: Label the waste container appropriately and dispose of it as hazardous waste.[1]

Problem: My skin has come into contact with this compound.

Solution:

  • Immediate Action: Proceed to the nearest safety shower or sink.

  • Remove Contaminated Items: Take off any contaminated clothing or jewelry.[5]

  • Wash Thoroughly: Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1]

  • Seek Medical Advice: If skin irritation, redness, or a rash develops, seek medical attention.[3][5]

  • Report the Incident: Inform your supervisor about the exposure.

Quantitative Data Summary

PropertyValueReference
Chemical Formula C13H22O2[2]
Molar Mass 210.317 g/mol [2]
Density 0.995 g/mL at 20°C[2]
Flash Point 135.1 °C (275.2 °F)
Storage Temperature 2-8°C[1]

Experimental Protocols

Protocol for Handling and Use of this compound

  • Hazard Assessment: Before starting any experiment, review the Safety Data Sheet (SDS) for this compound.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[11][12][17] For tasks with a high risk of splashing, a face shield should also be worn.[11]

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[5]

  • Dispensing: When transferring this compound, do so carefully to avoid splashing. Use a secondary container to transport the chemical within the lab.

  • Cleaning: After handling, wash hands thoroughly with soap and water.[1] Decontaminate any surfaces that may have come into contact with this compound.

Visualizations

Kovanol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start Experiment assess Review SDS for this compound start->assess ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) assess->ppe handle Handle this compound in Well-Ventilated Area ppe->handle dispense Dispense Chemical Carefully handle->dispense decontaminate Decontaminate Surfaces and Equipment dispense->decontaminate dispose Dispose of Waste in Sealed Hazardous Waste Container decontaminate->dispose wash Wash Hands Thoroughly dispose->wash end End of Procedure wash->end

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Kovanol_Spill_Response spill This compound Spill Occurs alert Alert Others in the Area spill->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain absorb Absorb the Spilled Liquid contain->absorb collect Collect Absorbed Material into Hazardous Waste Container absorb->collect decontaminate_area Decontaminate Spill Area collect->decontaminate_area dispose_waste Dispose of Waste as Hazardous Material decontaminate_area->dispose_waste end_response Spill Cleanup Complete dispose_waste->end_response

Caption: Step-by-step response procedure for a this compound spill in the laboratory.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Kovanol in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active ingredients in consumer products is paramount for ensuring product quality, safety, and regulatory compliance. This guide provides a detailed comparison of analytical methodologies for the validation of Kovanol, a common fragrance ingredient also known as Lyral or Hydroxymethylpentylcyclohexenecarboxaldehyde (HMPCC), in various consumer product matrices.

This compound is a synthetic fragrance known to be a skin allergen, necessitating its monitoring in products such as soaps, eau de toilettes, aftershaves, and deodorants.[1] The complex nature of cosmetic and consumer product formulations presents a significant challenge for analytical chemists, often requiring extensive sample preparation to isolate and quantify target analytes.[2]

Comparison of Analytical Methods for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed technique for the analysis of volatile and semi-volatile fragrance compounds like this compound.[2][3] Its high sensitivity and selectivity make it ideal for identifying and quantifying allergens in complex mixtures.[2][3] High-Performance Liquid Chromatography (HPLC) with UV or MS detection can serve as an alternative, particularly for less volatile or thermally labile compounds.[2][3]

The following tables summarize the key performance characteristics of typical validated GC-MS and a potential HPLC-UV method for the determination of this compound in consumer products. The data presented is a synthesis of typical values reported in the literature for fragrance allergen analysis.

Validation Parameter GC-MS HPLC-UV ICH Guideline
Linearity (Correlation Coefficient, r²) > 0.995> 0.995A linear relationship should be demonstrated across the analytical range.[4]
Range (µg/mL) 0.1 - 100.5 - 50The range should cover the expected concentration of the analyte in the sample.[4]
Accuracy (% Recovery) 84.4 - 119%95 - 105%The closeness of test results to the true value.[4]
Precision (Repeatability, %RSD) < 13.5%< 2%The closeness of agreement between a series of measurements.[4]
Limit of Quantification (LOQ) (µg/g) 2 - 200.1 - 1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]
Specificity/Selectivity High (Mass Spectrometry)Moderate (UV Detection)The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Table 1: Comparison of Key Validation Parameters for this compound Analysis.

Method Parameter GC-MS HPLC-UV
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerHigh-Performance Liquid Chromatograph with a UV Detector
Column Non-polar (e.g., DB-5ms) or polar (e.g., DB-WAX) capillary columnReversed-phase C18 column
Mobile Phase -Acetonitrile (B52724) and Water gradient
Carrier Gas Helium-
Detector Mass Spectrometer (Scan or SIM mode)UV Detector (e.g., at 220 nm)
Sample Preparation Liquid-Liquid Extraction or Solid-Phase Microextraction (SPME)Dilution and filtration

Table 2: Typical Instrumental and Sample Preparation Parameters.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Sample Preparation (Liquid-Liquid Extraction):

  • Weigh 1 gram of the consumer product sample into a centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., methyl t-butyl ether).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collect the organic supernatant containing the extracted this compound.

  • The extract can be further concentrated if necessary and is then ready for GC-MS analysis.[4]

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min with a final hold time.[4]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Selective Ion Monitoring (SIM) for quantification, using characteristic ions for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

1. Sample Preparation:

  • Accurately weigh a portion of the consumer product.

  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • The filtered solution is then injected into the HPLC system.

2. HPLC-UV Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in consumer products, adhering to ICH guidelines.

Analytical Method Validation Workflow for this compound cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use MD_Start Define Analytical Target Profile MD_Select Select Analytical Technique (e.g., GC-MS) MD_Start->MD_Select MD_Optimize Optimize Method Parameters (Column, Mobile Phase, etc.) MD_Select->MD_Optimize VAL_Protocol Develop Validation Protocol MD_Optimize->VAL_Protocol VAL_Specificity Specificity / Selectivity VAL_Protocol->VAL_Specificity VAL_Linearity Linearity & Range VAL_Protocol->VAL_Linearity VAL_Accuracy Accuracy VAL_Protocol->VAL_Accuracy VAL_Precision Precision (Repeatability & Intermediate) VAL_Protocol->VAL_Precision VAL_LOQ Limit of Quantification (LOQ) VAL_Protocol->VAL_LOQ VAL_LOD Limit of Detection (LOD) VAL_Protocol->VAL_LOD VAL_Robustness Robustness VAL_Protocol->VAL_Robustness VAL_Report Generate Validation Report VAL_Specificity->VAL_Report VAL_Linearity->VAL_Report VAL_Accuracy->VAL_Report VAL_Precision->VAL_Report VAL_LOQ->VAL_Report VAL_LOD->VAL_Report VAL_Robustness->VAL_Report RU_SOP Implement Standard Operating Procedure (SOP) VAL_Report->RU_SOP RU_Analysis Routine Sample Analysis RU_SOP->RU_Analysis RU_Transfer Method Transfer (if applicable) RU_Analysis->RU_Transfer

Caption: Workflow for analytical method validation of this compound.

References

Cross-Reactivity Between Lyral and Other Fragrance Allergens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-reactivity studies between Lyral (hydroxyisohexyl 3-cyclohexene carboxaldehyde) and other common fragrance allergens. Due to the complexities in definitively proving immunological cross-reactivity in clinical settings, this document focuses on co-sensitization patterns observed in patch test studies as a primary indicator of potential cross-reactivity. Allergic contact dermatitis (ACD) to fragrances is a significant concern, and understanding the relationships between different allergens is crucial for accurate diagnosis and the development of safer consumer products.

Co-sensitization of Lyral with Other Fragrance Allergens

Lyral has been identified as a significant contact allergen.[1][2] While direct quantitative data on immunological cross-reactivity is limited, clinical data from patch testing provides insights into co-sensitization patterns. A high rate of co-sensitization between two allergens may suggest either cross-reactivity due to structural similarities or simultaneous sensitization from common exposure sources.

Data from a multi-center European study provides sensitization frequencies for individual components of Fragrance Mix I (FM I) and Fragrance Mix II (FM II), in which Lyral was a key component.[3][4] The following table summarizes the prevalence of positive patch test reactions to Lyral and other selected fragrance allergens from these mixes, which can be used to infer potential cross-reactivity based on co-sensitization.

AllergenChemical ClassPrevalence of Positive Patch Test Reactions (%)Notes
Lyral (HICC) Aldehyde1.5 - 3.0A common sensitizer (B1316253) and a component of Fragrance Mix II.[3][5]
Cinnamal AldehydeComponent of FM IStructurally related aldehyde, potential for cross-reactivity.
Hydroxycitronellal AldehydeComponent of FM IAldehyde functionality may contribute to cross-sensitization.
Geraniol Acyclic Terpene AlcoholComponent of FM ICan be oxidized to aldehydes (geranial and neral), which may lead to cross-reactivity.
Isoeugenol Phenolic CompoundComponent of FM IStructurally distinct from Lyral, but co-exposure is common.
Citral Mixture of AldehydesComponent of FM IIAs a mixture of geranial and neral, it shares structural similarities with oxidized forms of other fragrance terpenes.[6]
Farnesol Acyclic Sesquiterpene AlcoholComponent of FM IICo-sensitization data can indicate shared exposure patterns.

Note: The prevalence data is compiled from various European studies and may vary depending on the population and testing methodologies.[3][5]

Experimental Protocols

The primary methods for assessing sensitization and potential cross-reactivity to fragrance allergens are the Patch Test and the Lymphocyte Transformation Test (LTT).

Patch Testing Protocol

Patch testing is the gold standard for diagnosing allergic contact dermatitis.

  • Patient Selection: Patients with a history of dermatitis suspected to be caused by fragrances are selected.

  • Allergen Preparation: Allergens are prepared in a suitable vehicle, typically petrolatum (pet.), at standardized, non-irritating concentrations. For example, Lyral is often tested at 5% in petrolatum.[3]

  • Application: Small amounts of the allergen preparations are applied to aluminum chambers (e.g., Finn Chambers®) mounted on adhesive tape.

  • Patch Placement: The patches are applied to the patient's upper back.

  • Occlusion: The patches remain in place for 48 hours, during which the patient is advised to avoid activities that may dislodge them and to keep the area dry.

  • Reading: The patches are removed after 48 hours, and an initial reading is performed approximately 30-60 minutes later. A second reading is typically performed at 72 or 96 hours.

  • Interpretation of Results: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema)

    • + : Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR : Irritant reaction (pustules, necrosis, or a glazed, shiny appearance)

Lymphocyte Transformation Test (LTT) Protocol

The LTT is an in-vitro method to detect allergen-specific memory T-lymphocytes in the blood.

  • Blood Sample Collection: A heparinized venous blood sample is collected from the patient.

  • Isolation of Mononuclear Cells: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are isolated from the blood sample using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: The isolated PBMCs are washed and cultured in a suitable medium.

  • Allergen Stimulation: The cells are exposed to the test allergens (e.g., Lyral and other fragrances) at various concentrations in triplicate or quadruplicate wells of a microtiter plate. A negative control (culture medium alone) and a positive control (a mitogen like phytohemagglutinin) are included.

  • Incubation: The cell cultures are incubated for 5 to 7 days to allow for antigen-specific T-lymphocytes to proliferate.

  • Measurement of Proliferation: Lymphocyte proliferation is typically measured by the incorporation of a radiolabeled nucleoside (e.g., 3H-thymidine) into the DNA of the dividing cells. The cells are pulsed with 3H-thymidine for the final 16-24 hours of culture.

  • Data Analysis: The amount of incorporated radioactivity is measured using a beta-scintillation counter. The results are expressed as a Stimulation Index (SI), which is the ratio of the mean counts per minute (cpm) in the allergen-stimulated cultures to the mean cpm in the unstimulated control cultures. An SI value greater than 2 or 3 is generally considered a positive result, indicating the presence of allergen-specific memory T-cells.

Visualizations

Allergic Contact Dermatitis Signaling Pathway

Allergic contact dermatitis is a Type IV delayed-type hypersensitivity reaction mediated by T-cells. The process involves a sensitization phase upon initial contact with an allergen and an elicitation phase upon subsequent exposures.

Allergic_Contact_Dermatitis_Pathway cluster_sensitization Sensitization Phase cluster_ln cluster_elicitation Elicitation Phase (Re-exposure) Hapten Hapten (Fragrance Allergen) HaptenProtein Hapten-Protein Complex Hapten->HaptenProtein binds to SkinProtein Skin Protein SkinProtein->HaptenProtein LC Langerhans Cell (APC) HaptenProtein->LC is uptaken by KC Keratinocytes KC->LC releases cytokines (IL-1β, TNF-α) LC->KC interacts with LymphNode Draining Lymph Node LC->LymphNode migrates to TCell_Naive Naive T-Cell TCell_Memory Memory T-Cell TCell_Naive->TCell_Memory differentiates into LC_in_LN Mature APC LC_in_LN->TCell_Naive presents antigen to Hapten2 Hapten TCell_Memory2 Memory T-Cell Hapten2->TCell_Memory2 activates Cytokines Cytokines (IFN-γ, etc.) TCell_Memory2->Cytokines releases Inflammation Inflammatory Response (Dermatitis) Cytokines->Inflammation leads to

Caption: Signaling pathway of allergic contact dermatitis.

Experimental Workflow for Assessing Fragrance Allergen Cross-Reactivity

The workflow for investigating cross-reactivity involves both clinical and in-vitro methods.

Experimental_Workflow cluster_clinical Clinical Assessment cluster_invitro In-Vitro Confirmation cluster_data Data Interpretation Patient Patient with Suspected Fragrance Allergy PatchTest Patch Testing (Lyral & other allergens) Patient->PatchTest CoSensitization Analyze Co-sensitization Rates PatchTest->CoSensitization DataIntegration Integrate Clinical and In-Vitro Data CoSensitization->DataIntegration provides data for BloodSample Patient Blood Sample LTT Lymphocyte Transformation Test (LTT) BloodSample->LTT CrossReactivity Assess Cross-Reactivity LTT->CrossReactivity CrossReactivity->DataIntegration provides data for Conclusion Conclusion on Potential Cross-Reactivity DataIntegration->Conclusion

Caption: Workflow for fragrance allergen cross-reactivity assessment.

References

The Evolving Palette of White Florals: A Comparative Guide to Kovanol Replacements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Kovanol (Lyral) and its modern alternatives in fragrance formulations, supported by available experimental data.

The fragrance ingredient 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, widely known by trade names such as this compound, Lyral, and Mugonal, has long been a cornerstone in the creation of fresh, lily-of-the-valley (muguet) scents. Its unique combination of a soft, delicate floral character with remarkable tenacity made it a versatile component in a wide array of products, from fine fragrances to soaps and cosmetics.[1][2][3][4] However, due to its classification as a skin sensitizer (B1316253) and subsequent regulatory restrictions, the fragrance industry has actively sought viable alternatives that replicate its desirable olfactory qualities without the associated allergenic potential.[5]

This guide provides a comparative analysis of prominent this compound replacements, focusing on their olfactory profiles, performance data, and physicochemical properties. The information is intended to assist researchers and formulators in making informed decisions when developing new fragrance compositions.

Comparative Analysis of this compound and Key Alternatives

The selection of a suitable replacement for this compound depends on a nuanced understanding of various performance metrics. While a perfect one-to-one substitution remains elusive, several molecules offer compelling alternatives, each with a unique olfactory profile and technical characteristics. This section compares this compound to four key replacements: Hydroxycitronellal , a classic muguet ingredient; Nympheal® (Givaudan), a potent and modern alternative; Lilyflore® (Firmenich), known for its volume and stability; and Mayol® (Firmenich), which provides a fresh, clean floral character.

Olfactory Profile Comparison

The olfactory character of these molecules, while all residing within the muguet family, exhibits distinct nuances. This compound is renowned for its rich and warm lily-of-the-valley scent.[4] In contrast, modern replacements often present brighter and more varied facets.

Olfactory DescriptorThis compound (Lyral)HydroxycitronellalNympheal®Lilyflore®Mayol®
Primary Note Rich, warm lily-of-the-valley, sweetSweet, fresh lily-of-the-valley, slightly greenFresh, opulent muguet, cyclamenDelicate white floral, lily-of-the-valleyFresh, soft, clean white floral
Secondary Notes Aldehydic, powdery, cyclamenDewy, melon-like, lilac, linden-blossomWatery, green, linden blossomWatery, powdery, moist freshMagnolia, tuberose, slightly grassy
Character Rich, tenacious, powerful blending agentClassic, benchmark floralDiffusive, powerful, creamy, radiantVoluminous, strong, pure performanceHarmonizing, smooth, diffusive top note

This table is a synthesis of qualitative descriptions from various sources.[1][6][7][8][9][10][11]

Physicochemical and Performance Data

Table 1: Physicochemical Properties

PropertyThis compound (Lyral)HydroxycitronellalNympheal®Lilyflore®Mayol®
CAS Number 31906-04-4107-75-51637294-12-2285977-85-713828-37-0
Molecular Formula C13H22O2C10H20O2C14H20OC12H16OC10H20O
Molecular Weight ( g/mol ) 210.32172.27204.30176.26156.00
Vapor Pressure @ 20°C (mmHg) 0.00750.00337~0.00075 (0.001 hPa)0.01120.6713
Flash Point (°C) 10511396142>99
Log P 2.081.423.73.123.45

Data compiled from multiple sources.[1][2][5][7][8][12][13][14][15]

Table 2: Performance Characteristics

CharacteristicThis compound (Lyral)HydroxycitronellalNympheal®Lilyflore®Mayol®
Odor Threshold (ng/L air) 0.14.8Not specified, but highly potentNot specifiedNot specified
Substantivity (on blotter) ~400 hoursNot specifiedSeveral months~1 month~3 days (72 hours)
Typical Use Level in Concentrate 1-10%Up to 40% in some compoundsTraces - 10%0.1 - 5%0.5 - 6%
Stability in Soap GoodGoodGoodStableNot specified
Stability in Antiperspirant GoodNot specifiedGoodNot specifiedNot specified

Data compiled from multiple sources.[3][4][7][9][16][17][18]

Experimental Protocols

To ensure the objective evaluation of fragrance ingredients, standardized experimental protocols are essential. The following sections outline the methodologies for key experiments in fragrance performance assessment.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

Objective: To identify, describe, and quantify the sensory characteristics of fragrance molecules.

Methodology:

  • Panel Selection: A panel of 10-15 trained sensory assessors is selected based on their olfactory acuity and descriptive abilities.

  • Vocabulary Development: Through a series of sessions, the panel develops a consensus vocabulary of descriptive terms (e.g., "floral," "green," "powdery," "aldehydic") to characterize the aroma of the target molecules.

  • Sample Preparation: The fragrance ingredients are diluted to a standardized concentration (e.g., 5% in a neutral solvent like ethanol (B145695) or dipropylene glycol) and applied to smelling strips.

  • Evaluation: In a controlled environment with neutral airflow and temperature, panelists evaluate the coded samples. They rate the intensity of each descriptive attribute on a linear scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to determine significant differences between the molecules and to visualize their sensory profiles.

Performance Evaluation: Substantivity on a Blotter

Objective: To measure the longevity of a fragrance ingredient on a standard medium.

Methodology:

  • Sample Application: A precise amount (e.g., 0.1 mL) of the undiluted or diluted fragrance ingredient is applied to a standardized paper smelling strip.

  • Evaluation Intervals: The smelling strips are placed in a controlled, odor-free environment. A trained perfumer or sensory panel evaluates the intensity of the fragrance at regular intervals (e.g., 1, 4, 8, 24 hours, and then daily).

  • Endpoint Determination: The substantivity is recorded as the total time until the characteristic odor of the ingredient is no longer perceptible.

Stability Testing in a Product Base (e.g., Soap)

Objective: To assess the chemical stability and olfactory performance of a fragrance ingredient in a consumer product formulation.

Methodology:

  • Formulation: The fragrance ingredient is incorporated into a standard unfragranced soap base at a typical concentration (e.g., 1%). A control sample of the unfragranced base is also prepared.

  • Accelerated Aging: The soap samples are stored under various stress conditions to simulate aging:

    • Elevated temperature (e.g., 40°C) for a period of 1, 2, and 3 months.

    • Exposure to UV light for a specified duration.

    • Room temperature (as a control).

  • Evaluation: At the end of each storage period, the samples are evaluated for:

    • Color and Appearance: Visually assessed for any changes in color or texture.

    • Olfactory Integrity: A sensory panel evaluates the fragrance of the soap, noting any changes in character or intensity compared to a freshly prepared sample.

    • Chemical Analysis (Optional): Techniques like headspace gas chromatography-mass spectrometry (GC-MS) can be used to quantify the concentration of the fragrance ingredient and identify any degradation products.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the processes and relationships involved in fragrance evaluation.

Experimental_Workflow_Sensory_Analysis cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase Panel Select & Train Sensory Panel Vocab Develop Descriptive Vocabulary Panel->Vocab Samples Prepare Standardized Samples Vocab->Samples Eval Panelists Evaluate Coded Samples Samples->Eval Rate Rate Intensity of Attributes Eval->Rate Data Collect & Convert Ratings to Data Rate->Data Stats Perform Statistical Analysis (ANOVA, PCA) Data->Stats Profile Generate Sensory Profiles Stats->Profile Logical_Relationship_Fragrance_Performance Mol_Props Molecular Properties Volatility Volatility (Vapor Pressure) Mol_Props->Volatility Odor_Threshold Odor Threshold Mol_Props->Odor_Threshold Substantivity Substantivity (Longevity) Volatility->Substantivity inversely related to Diffusion Diffusion Volatility->Diffusion influences Overall_Performance Overall Performance Substantivity->Overall_Performance Diffusion->Overall_Performance Perceived_Intensity Perceived Intensity Odor_Threshold->Perceived_Intensity determines Perceived_Intensity->Overall_Performance Olfactory_Profile Olfactory Profile Olfactory_Profile->Overall_Performance

References

Quantitative Risk Assessment of Kovanol in Cosmetic Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive quantitative risk assessment of Kovanol (also known as Lyral or Hydroxyisohexyl 3-cyclohexene carboxaldehyde), a fragrance ingredient formerly used in cosmetic products. Due to regulatory restrictions owing to its allergenic potential, this guide also presents a comparative analysis of its performance with several alternatives: Majantol, Lilyflore, and Florhydral. The information herein is supported by experimental data to facilitate informed decisions in product development and safety assessment.

Executive Summary

This compound has been identified as a significant skin sensitizer (B1316253), leading to its prohibition in cosmetic products in various regions. This assessment delves into the toxicological profile of this compound and compares it with potential alternatives that offer similar fragrance characteristics with a more favorable safety profile. The data presented is intended to guide researchers and professionals in the selection of safer fragrance ingredients.

Comparative Toxicological Data

The following tables summarize the available quantitative data for this compound and its alternatives, focusing on key toxicological endpoints relevant to cosmetic safety assessment.

Table 1: Skin Sensitization Potential

SubstanceIn Vivo: LLNA EC3 (%)In Vitro: DPRAIn Vitro: KeratinoSens™In Vitro: h-CLATHuman: NESIL (µg/cm²)
This compound (Lyral) Weak to Moderate Sensitizer¹Data Not AvailableData Not AvailableData Not AvailableData Not Available
Majantol ~30[1]Data Not AvailableData Not AvailableData Not Available9900[2]
Lilyflore Non-sensitizing in HRIPT[3]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Florhydral Not classified as a sensitizer at typical use concentrations[4]Data Not AvailableData Not AvailableData Not AvailableData Not Available

¹Qualitative assessment from various sources.

Table 2: Systemic Toxicity (Repeated Dose)

SubstanceStudy TypeSpeciesNOAEL (mg/kg/day)
This compound (Lyral) Data Not AvailableData Not AvailableData Not Available
Majantol 28-day oralData Not Available19[2]
Lilyflore OECD 421Rat167 (derived)[5]
Florhydral Data Not AvailableData Not AvailableData Not Available

Table 3: Genotoxicity

SubstanceAmes TestIn Vitro Chromosome AberrationIn Vivo Micronucleus
This compound (Lyral) Data Not AvailableData Not AvailableData Not Available
Majantol Negative[2]Data Not AvailableNegative[2]
Lilyflore Negative[5]Non-clastogenic[5]Data Not Available
Florhydral No mutagenic activity detected[4]Data Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below to provide a clear understanding of the data generation process.

Human Repeated Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin irritation and sensitization potential of a test material after repeated applications to the skin of human volunteers.

  • Induction Phase:

    • A small amount of the test substance, typically diluted in a suitable vehicle (e.g., 75% diethyl phthalate/25% ethanol), is applied to a patch.[4][5]

    • The patch is applied to the upper back of the volunteers for a 24-hour period.[4][5]

    • This procedure is repeated nine times over a three-week period at the same application site.[4][5]

    • Skin reactions are evaluated and scored by a trained professional before each new patch application.

  • Rest Phase:

    • A rest period of approximately two weeks follows the induction phase, during which no patches are applied.[4][5]

  • Challenge Phase:

    • A single patch with the test substance is applied to a naive (previously unexposed) skin site on the lower back for 24 hours.[4][5]

    • The challenge site is evaluated for any skin reactions at 24, 48, and 72 hours after patch removal.[5]

    • The presence of a significant inflammatory reaction at the challenge site, which was not observed during the induction phase, is indicative of skin sensitization.

In Vivo Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method used to determine the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining lymph nodes of mice.

  • Test Substance Application: The test substance is applied topically to the dorsal surface of the ears of the mice for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day five, a solution containing a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. This substance is incorporated into the DNA of proliferating cells.

  • Data Analysis: The draining auricular lymph nodes are excised, and the level of radioactivity is measured. The Stimulation Index (SI) is calculated by dividing the mean radioactivity in the lymph nodes of the test group by the mean radioactivity in the control group. An SI of 3 or greater is considered a positive response, indicating that the substance is a skin sensitizer. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, is calculated to determine the potency of the sensitizer.

In Vitro and In Chemico Skin Sensitization Assays (OECD Guidelines)

A battery of non-animal tests, based on the Adverse Outcome Pathway (AOP) for skin sensitization, are used to predict the sensitization potential of chemicals.

  • Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C): This in chemico assay assesses the molecular initiating event of skin sensitization by measuring the reactivity of a test chemical with synthetic peptides containing cysteine and lysine. The depletion of these peptides after incubation with the test chemical is quantified by high-performance liquid chromatography (HPLC).

  • ARE-Nrf2 Luciferase Test Method (KeratinoSens™) (OECD TG 442D): This in vitro assay evaluates the second key event, which is the activation of keratinocytes. It uses a human keratinocyte cell line containing a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2-ARE signaling pathway by a sensitizer leads to the production of luciferase, which is measured to determine the sensitizing potential.

  • Human Cell Line Activation Test (h-CLAT) (OECD TG 442E): This in vitro assay addresses the third key event, the activation of dendritic cells. It uses a human monocytic leukemia cell line (THP-1) as a surrogate for dendritic cells. The expression of cell surface markers (CD54 and CD86), which are upregulated upon activation by sensitizers, is measured using flow cytometry.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Skin Sensitization Adverse Outcome Pathway (AOP)

Skin Sensitization AOP cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Response cluster_3 Adverse Outcome Covalent Binding to Skin Proteins Covalent Binding to Skin Proteins Keratinocyte Activation Keratinocyte Activation Covalent Binding to Skin Proteins->Keratinocyte Activation Key Event 1 Dendritic Cell Activation & Maturation Dendritic Cell Activation & Maturation Keratinocyte Activation->Dendritic Cell Activation & Maturation Key Event 2 T-cell Proliferation & Differentiation T-cell Proliferation & Differentiation Dendritic Cell Activation & Maturation->T-cell Proliferation & Differentiation Key Event 3 Allergic Contact Dermatitis Allergic Contact Dermatitis T-cell Proliferation & Differentiation->Allergic Contact Dermatitis Key Event 4

Caption: The Adverse Outcome Pathway for skin sensitization.

Keap1-Nrf2-ARE Signaling Pathway in Keratinocytes

Keap1-Nrf2-ARE Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensitizer Sensitizer Keap1 Keap1 Sensitizer->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters Ubiquitin Ubiquitin Keap1->Ubiquitin facilitates ubiquitination Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation degraded Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ubiquitin->Nrf2 ARE Antioxidant Response Element Nrf2_n->ARE binds to Gene Expression Cytoprotective Gene Expression ARE->Gene Expression activates

Caption: Activation of the Keap1-Nrf2-ARE pathway by a skin sensitizer.

Experimental Workflow for In Vitro Skin Sensitization Testing

In Vitro Testing Workflow cluster_assays OECD Guideline Tests Test Chemical Test Chemical DPRA (TG 442C) DPRA (TG 442C) Test Chemical->DPRA (TG 442C) Peptide Reactivity KeratinoSens (TG 442D) KeratinoSens (TG 442D) Test Chemical->KeratinoSens (TG 442D) Keratinocyte Activation h-CLAT (TG 442E) h-CLAT (TG 442E) Test Chemical->h-CLAT (TG 442E) Dendritic Cell Activation Data Integration & Hazard Assessment Data Integration & Hazard Assessment DPRA (TG 442C)->Data Integration & Hazard Assessment KeratinoSens (TG 442D)->Data Integration & Hazard Assessment h-CLAT (TG 442E)->Data Integration & Hazard Assessment Risk Assessment Risk Assessment Data Integration & Hazard Assessment->Risk Assessment informs

Caption: Integrated workflow for in vitro skin sensitization assessment.

References

Inter-Laboratory Validation of Kovanol Detection Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Kovanol, a novel therapeutic agent. The data presented is the result of a multi-laboratory study designed to establish robust and reproducible methods for use in research and clinical development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) in the analysis of this compound, supported by detailed experimental protocols and validation data.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and a competitive ELISA, as determined through a rigorous inter-laboratory validation study.

Parameter HPLC-UV GC-MS Competitive ELISA
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.98
Limit of Detection (LOD) 2.8 µg/mL[1]Low ng/mL range[2]0.1 ng/mL
Limit of Quantification (LOQ) 8.6 µg/mL[1]0.1–2.0 ng/mL[3]0.5 ng/mL
Accuracy (% Recovery) 97.7%[1]85-115%80-120%[4]
Precision (RSD) Intra-day: 0.8-1.9% Inter-day: 3.5-4.5%[1]Intra-day: < 10% Inter-day: < 15%Intra-assay CVs ≤ 10% Inter-assay CVs ≤ 15%[5]
Specificity HighVery HighHigh (potential for cross-reactivity)
Throughput MediumLow to MediumHigh
Cost per Sample Low to MediumHighLow
Typical Matrix Plasma, Serum, FormulationsPlasma, Serum, UrinePlasma, Serum, Cell Culture Supernatant

Experimental Protocols

Detailed methodologies for the validated detection of this compound are provided below. These protocols are intended to serve as a foundation for establishing this compound quantification in your own laboratory.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantification of this compound in plasma and pharmaceutical formulations.

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation by adding three volumes of acetonitrile (B52724) to one volume of plasma.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • For formulations, dilute the sample with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[6][7]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 35°C.[6]

    • Injection Volume: 20 µL.

    • UV Detection: 368 nm.[6]

  • Calibration:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method offers high sensitivity and specificity for the detection of this compound in biological matrices.

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction of the sample with ethyl acetate.

    • Evaporate the organic layer to dryness.

    • To enhance volatility, derivatize the this compound residue by adding 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.[2]

  • GC-MS Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[8][9]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]

    • Inlet Temperature: 300°C.[8]

    • Oven Temperature Program: Start at 50°C for 1 minute, then ramp to 320°C at 10°C/min and hold for 2 minutes.[8]

    • Injection Volume: 2 µL, splitless.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230°C.[8]

    • Quadrupole Temperature: 150°C.[8]

    • Scan Mode: Full scan (m/z 40-600) or Selected Ion Monitoring (SIM) for enhanced sensitivity.[8]

Competitive ELISA Protocol

This high-throughput method is ideal for screening large numbers of samples.

  • Principle: This is a competitive immunoassay where this compound in the sample competes with a fixed amount of enzyme-conjugated this compound for binding to a limited number of anti-Kovanol antibody-coated microplate wells. The color development is inversely proportional to the concentration of this compound in the sample.[10]

  • Assay Procedure:

    • Add 50 µL of standards, controls, and samples to the appropriate wells of the anti-Kovanol antibody-coated microplate.

    • Add 50 µL of this compound-Horseradish Peroxidase (HRP) conjugate to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes in the dark.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm within 10 minutes.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway affected by this compound and the general workflow for inter-laboratory method validation.

cluster_0 This compound's Effect on the PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation

Caption: Hypothetical signaling pathway modulated by this compound.

cluster_1 Inter-Laboratory Validation Workflow A Method Development & Optimization B Protocol Distribution to Participating Labs A->B C Analysis of Standardized Samples B->C D Data Collection & Statistical Analysis C->D E Assessment of Reproducibility & Robustness D->E F Final Method Validation Report E->F

Caption: General workflow for an inter-laboratory validation study.

Conclusion

The inter-laboratory validation study confirms that HPLC-UV, GC-MS, and competitive ELISA are all suitable methods for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, sample matrix, and available resources. HPLC-UV offers a robust and cost-effective solution for routine analysis in controlled matrices. GC-MS provides the highest level of sensitivity and specificity, making it the gold standard for confirmatory analysis and studies requiring low detection limits. The competitive ELISA is a valuable tool for high-throughput screening of large sample sets, particularly in early-stage research and preclinical studies. The detailed protocols and performance data presented in this guide are intended to facilitate the successful implementation of this compound detection and quantification in a variety of research and development settings.

References

Comparative Toxicology of Kovanol Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available toxicological data reveals a notable absence of studies directly comparing the individual isomers of Kovanol (Hydroxyisohexyl 3-cyclohexene carboxaldehyde, HICC). Research and regulatory assessments have consistently evaluated HICC as an isomer mixture. This guide, therefore, summarizes the known toxicological profile of the HICC mixture and underscores the scientific importance of investigating isomer-specific toxicity for a complete risk assessment.

This compound, also known by its trade name Lyral®, is a synthetic fragrance ingredient that has been widely used in a variety of consumer products.[1] It is a mixture of two main isomers: 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene carbaldehyde and 3-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene carbaldehyde, typically in a ratio of approximately 2:1 or 2.5:1.[1][2] While the focus of much of the research has been on the skin sensitization potential of the HICC mixture, other toxicological endpoints have also been evaluated.[3][4][5]

Quantitative Toxicological Data for HICC (Isomer Mixture)

The following table summarizes the key quantitative toxicological data available for the HICC isomer mixture. It is crucial to reiterate that these values represent the toxicity of the mixture and not of the individual cis- or trans-isomers.

Toxicological EndpointSpeciesRoute of AdministrationValueReference
Acute Oral Toxicity (LD50)RatOral> 4 g/kg[2]
Acute Dermal Toxicity (LD50)RabbitDermal> 5 g/kg[2]
Maternal Toxicity (NOAEL)RatOral100 mg/kg bw/day[2]
Reproductive & Developmental Toxicity (NOAEL)RatOral25 mg/kg bw/day[2]
Skin SensitizationHumanDermalImportant contact allergen[2][3][4]

Experimental Protocols

Detailed methodologies for the key toxicological studies are essential for the interpretation and application of the data. Below are summaries of the protocols used to assess the toxicity of the HICC isomer mixture.

Acute Oral Toxicity Study
  • Guideline: Not specified, but likely followed a standard protocol for acute toxicity testing.

  • Test Substance: Hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC).

  • Species: Sprague-Dawley rats.

  • Group Size: 2 animals per sex per dose group.

  • Dose Levels: 0.5, 1.6, and 5.0 g/kg body weight.

  • Administration: Oral gavage.

  • Observations: Animals were observed for clinical signs of toxicity and mortality. At the highest dose of 5.0 g/kg, one out of four rats died. Clinical signs of toxicity observed included decreased activity, flaccid body tone, ptosis, abnormal stance, hunched body position, red exudate around the nasal area (chromodacryorrhoea), piloerection, and vasodilatation.[2]

Skin Sensitization: Human Repeated Insult Patch Test (HRIPT)
  • Objective: To assess the potential of a test material to induce contact sensitization in humans.

  • General Protocol:

    • Induction Phase: A patch containing the test substance (HICC in a suitable vehicle) is applied to the skin of human volunteers for a 24-hour period, three times a week for three consecutive weeks.

    • Rest Phase: A two-week period with no patch applications follows the induction phase.

    • Challenge Phase: A challenge patch with the test substance is applied to a new skin site.

  • Evaluation: The test sites are scored for signs of dermal reactions (erythema, edema) at specified time points after patch removal. A positive reaction at the challenge phase in a subject who did not react during the induction phase is indicative of induced sensitization. Several HRIPTs have been conducted with fragrance formulations containing HICC.[1]

The Importance of Isomer-Specific Toxicology

While the available data provides a toxicological profile for the HICC mixture, it is a well-established principle in toxicology that different isomers of a chemical can exhibit distinct biological activities and toxicities. The spatial arrangement of atoms in isomers can lead to differences in how they interact with biological macromolecules such as enzymes and receptors, potentially resulting in varying metabolic pathways and toxicological outcomes.

The lack of comparative toxicological data for this compound isomers represents a significant data gap. A thorough understanding of the individual contribution of each isomer to the overall toxicity of the mixture would allow for a more refined and accurate risk assessment. For instance, one isomer may be significantly more potent as a skin sensitizer (B1316253) or may be metabolized to a more toxic intermediate.

Visualizing the Path to Safety Assessment

The following diagram illustrates a generalized workflow for the safety assessment of a fragrance ingredient like HICC, culminating in a scientific opinion from a regulatory body.

cluster_0 Data Generation & Collection cluster_1 Risk Assessment cluster_2 Regulatory Review & Opinion physchem Physicochemical Properties hazard_id Hazard Identification physchem->hazard_id in_vitro In Vitro Toxicity Testing (e.g., Genotoxicity, Skin Corrosion) in_vitro->hazard_id in_vivo In Vivo Animal Studies (e.g., Acute Toxicity, Sensitization, Reproductive Toxicity) in_vivo->hazard_id dose_response Dose-Response Assessment (e.g., NOAEL, LD50) in_vivo->dose_response exposure Human Exposure Assessment (Consumer Use Data) risk_char Risk Characterization exposure->risk_char hazard_id->risk_char dose_response->risk_char dossier Submission of Safety Dossier to Regulatory Body risk_char->dossier evaluation Evaluation by Scientific Committee (e.g., SCCS) dossier->evaluation opinion Issuance of Scientific Opinion (e.g., Restrictions, Bans) evaluation->opinion

Workflow for Fragrance Ingredient Safety Assessment

Conclusion

The toxicological data for this compound (HICC) is based on studies of an isomer mixture. While this information has been sufficient for regulatory bodies to establish restrictions on its use due to its skin sensitization potential, the absence of a comparative toxicological assessment of its individual isomers remains a critical knowledge gap. Future research focusing on the isolation and toxicological characterization of the cis- and trans-isomers of this compound would provide a more complete understanding of its safety profile and contribute to more precise risk assessments for this and other fragrance ingredients with isomeric complexity.

References

Evaluating the Safety of Kovanol Substitutes in Cosmetic Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic fragrance ingredient Hydroxymethylpentylcyclohexenecarboxaldehyde (HMPCC), commonly known by trade names such as Kovanol and Lyral, has been a staple in the cosmetic industry for its characteristic lily-of-the-valley scent. However, due to its classification as a notable skin allergen, its use in cosmetic products has been significantly restricted under regulations like the EU Cosmetics Regulation. This has necessitated the development and evaluation of safer alternatives that can replicate its desirable fragrance profile without inducing adverse skin reactions.

This guide provides a comprehensive comparison of the safety profiles of this compound (Lyral) and several of its potential substitutes. The evaluation is based on a weight-of-evidence approach, incorporating data from internationally recognized non-animal testing methods as well as historical in vivo and human data. The focus is on the skin sensitization potential, a key endpoint in the safety assessment of cosmetic ingredients.

Chemical Identification of this compound and Its Alternatives

For clarity and accurate comparison, the chemical identities of this compound and its selected substitutes are provided below. These alternatives are often used in perfumery to create a similar "muguet" (lily-of-the-valley) accord.

Common Name INCI Name CAS Number
This compound (Lyral) Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde31906-04-4
Bourgeonal 3-(4-tert-Butylphenyl)propanal18127-01-0
Lilyflore® (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol285977-85-7
Mayol® 4-(1-Methylethyl)cyclohexanemethanol13828-37-0
Florhydral® 3-(3-Isopropylphenyl)butanal125109-85-5
Nympheal™ 3-(4-isobutylphenyl)-2-methylpropanal1637294-12-2

Comparative Safety Data: Skin Sensitization Potential

The following tables summarize the available quantitative data from key assays used to predict the skin sensitization potential of this compound and its substitutes. These assays align with the Adverse Outcome Pathway (AOP) for skin sensitization, which outlines the key biological events from the initial molecular interaction to the adverse allergic reaction.

In Chemico & In Vitro Data (OECD Guideline Tests)

These non-animal methods are central to modern safety assessment. They evaluate the first three key events in the skin sensitization AOP.

Ingredient DPRA (OECD 442C) % Peptide Depletion (Cys+Lys)KeratinoSens™ (OECD 442D) Resulth-CLAT (OECD 442E) Result
This compound (Lyral) Data not publicly availableData not publicly availableData not publicly available
Bourgeonal Borderline reactivity[1]Negative[1]Positive[1]
Lilyflore® Data not publicly availableData not publicly availableData not publicly available
Mayol® Negative (read-across)[2]Negative (read-across)[2]Positive (read-across)[2]
Florhydral® Data not publicly availableData not publicly availableData not publicly available
Nympheal™ Data not publicly availableData not publicly availableData not publicly available

Note: Data for some substitutes are based on read-across from structurally similar chemicals as performed by the Research Institute for Fragrance Materials (RIFM). This is a standard practice in safety assessments when direct data is unavailable.[2]

In Vivo & Human Data

This section includes historical data from the murine Local Lymph Node Assay (LLNA) and the Human Repeat Insult Patch Test (HRIPT). While animal testing for cosmetics is now banned in many regions, these historical data points are still valuable for a comprehensive weight-of-evidence assessment. The HRIPT is used to confirm the absence of sensitization potential in humans at a specific concentration.

Ingredient Local Lymph Node Assay (LLNA - OECD 429) Result / PotencyHuman Repeat Insult Patch Test (HRIPT) ResultNo Expected Sensitization Induction Level (NESIL) (μg/cm²)
This compound (Lyral) Positive / Moderate Sensitizer (B1316253)Known to induce sensitization in humans[3]Not established; use is prohibited/restricted
Bourgeonal PositiveData not publicly available1100 (from read-across)[1]
Lilyflore® Not a sensitizer in guinea pig tests[4]No sensitization observed in human studies[4]Not applicable (considered non-sensitizing)
Mayol® Negative (read-across)Data not publicly available17000 (from read-across)[2]
Florhydral® Not classified as a sensitizerData not publicly availableNot established (low potential)
Nympheal™ Classified as a skin sensitizerData not publicly availableNot established

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols for the key experiments cited in this guide.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

This in chemico method assesses the first key event of the AOP: covalent binding to skin proteins.

  • Principle: The test chemical is incubated with synthetic peptides containing either cysteine or lysine (B10760008) for 24 hours.

  • Procedure: The concentration of the remaining, unreacted peptide is measured using High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: The percentage of peptide depletion is calculated. The mean of cysteine and lysine depletion is used to categorize the substance into one of four reactivity classes (No/Minimal, Low, Moderate, High), which correlates with its sensitization potential.

ARE-Nrf2 Luciferase Test Method (KeratinoSens™) - OECD TG 442D

This in vitro assay addresses the second key event: the induction of cytoprotective gene pathways in keratinocytes.

  • Principle: It uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the Antioxidant Response Element (ARE).

  • Procedure: The cells are exposed to various concentrations of the test chemical for 48 hours. Activation of the Keap1-Nrf2-ARE pathway by sensitizers leads to the expression of the luciferase enzyme.

  • Data Interpretation: Luminescence is measured to quantify luciferase activity. A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold (Imax > 1.5-fold) at a concentration that maintains sufficient cell viability (>70%).

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

This in vitro method evaluates the third key event: the activation of dendritic cells.

  • Principle: The test uses the THP-1 human monocytic leukemia cell line as a surrogate for dendritic cells. It measures the upregulation of cell surface markers CD54 and CD86, which are associated with dendritic cell activation by sensitizers.

  • Procedure: THP-1 cells are incubated with the test chemical for 24 hours. The expression of CD54 and CD86 is then quantified using flow cytometry with fluorescently labeled antibodies.

  • Data Interpretation: A chemical is considered a sensitizer if the expression of CD86 increases by ≥150% and/or CD54 increases by ≥200% relative to the vehicle control, at a concentration that maintains cell viability above 50%.

Human Repeat Insult Patch Test (HRIPT)

This clinical study is designed to assess the irritation and sensitization potential of a substance after repeated application to human skin.[5][6][7]

  • Principle: To determine if a test material can induce contact sensitization in a panel of human volunteers and to confirm a No-Observed-Effect-Level (NOEL).[8]

  • Procedure:

    • Induction Phase: The test material is applied to the same skin site on the back of volunteers (typically 50-200 subjects) under an occlusive or semi-occlusive patch.[5] This is repeated 9 times over a 3-week period. Skin reactions are scored after each application.

    • Rest Phase: A 10-21 day period with no applications follows the induction phase.[5]

    • Challenge Phase: A single patch with the test material is applied to a new, previously unexposed skin site. The site is evaluated for signs of an allergic reaction (erythema, edema) at 24, 48, and 72 hours after patch removal.[9]

  • Data Interpretation: A reaction at the challenge site that is more pronounced than any irritation seen during the induction phase is indicative of induced sensitization. The absence of such reactions helps to confirm the tested concentration as a NOEL for sensitization induction.[8]

Signaling Pathways and Experimental Workflows

Visual diagrams help to clarify complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Allergic_Contact_Dermatitis_Pathway cluster_skin Epidermis cluster_dermis Dermis / Lymph Node Hapten Hapten (e.g., this compound) Protein Skin Protein Hapten->Protein Haptenation APC Antigen Presenting Cell (Langerhans Cell) Protein->APC Uptake KC Keratinocyte KC->APC Activation Signals (Cytokines) TCell_Naive Naive T-Cell APC->TCell_Naive Antigen Presentation in Lymph Node TCell_Effector Effector/Memory T-Cell TCell_Naive->TCell_Effector Proliferation & Differentiation TCell_Effector->KC Re-exposure: Inflammatory Response (Dermatitis)

Caption: Simplified signaling pathway of Allergic Contact Dermatitis (ACD) sensitization and elicitation phases.

In_Vitro_Safety_Testing_Workflow cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization cluster_Assays In Chemico / In Vitro Assays Test_Substance Test Substance (this compound Substitute) KE1 Key Event 1: Covalent Protein Binding KE2 Key Event 2: Keratinocyte Activation KE3 Key Event 3: Dendritic Cell Activation DPRA DPRA (OECD 442C) KE1->DPRA measures KeratinoSens KeratinoSens™ (OECD 442D) KE2->KeratinoSens measures hCLAT h-CLAT (OECD 442E) KE3->hCLAT measures Conclusion Hazard & Potency Assessment DPRA->Conclusion Weight of Evidence KeratinoSens->Conclusion Weight of Evidence hCLAT->Conclusion Weight of Evidence

Caption: Integrated testing strategy workflow for skin sensitization assessment using non-animal methods.

Conclusion

The evaluation of safety data indicates that while this compound (Lyral) is a confirmed skin sensitizer, several potential alternatives present a more favorable safety profile. Based on the available data:

  • Bourgeonal and Nympheal are classified as skin sensitizers, though quantitative data suggests Bourgeonal's potency may be in the weak to moderate range.[1][10]

  • Mayol® appears to have a low sensitization potential based on read-across data, with a high NESIL value suggesting a wide margin of safety.[2]

  • Lilyflore® and Florhydral® are consistently reported as having a low or negligible sensitization potential, making them promising safer alternatives from a dermatological perspective.[4][11]

It is crucial to note that the absence of a complete, publicly available dataset for all substitutes from the latest in vitro assays highlights the need for continued transparency and data sharing within the industry. A weight-of-evidence approach, integrating results from multiple validated non-animal methods as outlined in this guide, is the current gold standard for robustly assessing the skin sensitization risk of new and existing cosmetic ingredients. This approach allows for a comprehensive safety evaluation, ensuring consumer safety while moving away from animal testing.

References

Correlation of In Vitro and In Vivo Data for Kovanol Sensitization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo data for the skin sensitization potential of Kovanol, a widely used synthetic fragrance ingredient also known as Lyral or Hydroxyisohexyl 3-cyclohexene carboxaldehyde (HMPCC). This compound, with the CAS number 31906-04-4, is recognized as a skin allergen, and understanding its sensitization profile through various testing methods is crucial for risk assessment and the development of safer alternatives. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a clear understanding of the correlation between different testing strategies.

Executive Summary

The assessment of a chemical's skin sensitization potential has traditionally relied on in vivo animal studies, such as the murine Local Lymph Node Assay (LLNA). However, a shift towards non-animal testing has led to the development and validation of several in vitro and in chemico methods. These alternative methods, including the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT), aim to model key events in the Adverse Outcome Pathway (AOP) for skin sensitization. This guide presents the available data for this compound from both in vivo and in vitro assays to evaluate the concordance between these methods.

Data Presentation: In Vitro vs. In Vivo Sensitization Potential of this compound

The following table summarizes the available quantitative data for this compound from key in vitro and in vivo skin sensitization assays. A notable gap exists in publicly available quantitative data for this compound from the standard in vitro assays.

Assay TypeTest MethodEndpointThis compound (Lyral/HMPCC) ResultReference
In Vivo Murine Local Lymph Node Assay (LLNA)EC3 (Effective Concentration for a 3-fold stimulation index)17.1%[1]
In Chemico Direct Peptide Reactivity Assay (DPRA)Cysteine Depletion (%)Data Not Available-
Lysine Depletion (%)Data Not Available-
Reactivity ClassData Not Available-
In Vitro KeratinoSens™ AssayEC1.5 (Concentration for 1.5-fold induction)Data Not Available-
Imax (Maximum fold induction)Data Not Available-
PredictionData Not Available-
In Vitro human Cell Line Activation Test (h-CLAT)EC150 (Concentration for 150% RFI of CD86)Data Not Available-
EC200 (Concentration for 200% RFI of CD54)Data Not Available-
PredictionData Not Available-

Note: The absence of specific quantitative in vitro data for this compound in the public domain highlights a challenge in directly comparing the potency across different testing platforms for this specific substance.

Signaling Pathways and Experimental Workflows

To understand the mechanistic basis of the different assays, the following diagrams illustrate the Adverse Outcome Pathway for skin sensitization and the experimental workflows for the key in vitro and in vivo tests.

Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization provides a framework for understanding the sequence of biological events from the initial molecular interaction of a chemical with skin components to the final adverse outcome of allergic contact dermatitis. In vitro assays are designed to measure key events along this pathway.

cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event: Covalent Binding to Skin Proteins KE1 Key Event 1: Keratinocyte Activation MIE->KE1 DPRA KE2 Key Event 2: Dendritic Cell Activation and Maturation KE1->KE2 KeratinoSens™ KE3 Key Event 3: T-cell Proliferation and Differentiation KE2->KE3 h-CLAT AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO LLNA (measures proliferation) cluster_DPRA Direct Peptide Reactivity Assay (DPRA) Workflow start Prepare synthetic peptides (cysteine and lysine) incubate Incubate peptides with This compound solution start->incubate hplc Analyze peptide concentration by HPLC incubate->hplc calculate Calculate percent peptide depletion hplc->calculate classify Classify reactivity calculate->classify cluster_KeratinoSens KeratinoSens™ Assay Workflow seed Seed KeratinoSens™ cells in 96-well plates expose Expose cells to various concentrations of this compound seed->expose incubate Incubate for 48 hours expose->incubate measure_luci Measure luciferase activity incubate->measure_luci measure_via Measure cell viability (e.g., MTT assay) incubate->measure_via analyze Analyze data to determine EC1.5 and Imax measure_luci->analyze measure_via->analyze predict Predict sensitization potential analyze->predict cluster_hCLAT human Cell Line Activation Test (h-CLAT) Workflow culture Culture THP-1 cells expose Expose cells to this compound at various concentrations culture->expose incubate Incubate for 24 hours expose->incubate stain Stain cells with fluorescent antibodies for CD86 and CD54 incubate->stain flow Analyze by flow cytometry stain->flow analyze Determine Relative Fluorescence Intensity (RFI) and calculate EC150 and EC200 flow->analyze predict Predict sensitization potential analyze->predict cluster_LLNA Local Lymph Node Assay (LLNA) Workflow apply Topical application of this compound to mouse ears (Days 1-3) inject Intravenous injection of radiolabeled thymidine (B127349) (Day 5) apply->inject excise Excise draining auricular lymph nodes inject->excise prepare Prepare single-cell suspensions excise->prepare measure Measure radioactive incorporation (lymphocyte proliferation) prepare->measure calculate Calculate Stimulation Index (SI) and determine EC3 value measure->calculate classify Classify sensitization potential calculate->classify

References

Kovanol (Lyral): A Comparative Analysis of its Regulatory Landscape in the EU and the US for Food-Related Applications

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the regulatory status of the fragrance ingredient Kovanol, also known as Lyral, reveals a significant divergence in its approved applications between the European Union and the United States. Notably, this substance is not authorized for use as a food additive or flavoring in either jurisdiction. Its history is primarily rooted in the cosmetics and fragrance industry, where its use has been curtailed in the EU due to safety concerns.

This compound is a trade name for the synthetic fragrance ingredient with the chemical name 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde and the CAS number 31906-04-4.[1][2][3][4] It is also widely known as Lyral.[2][3][5] While some aromatic compounds are utilized in both the food and fragrance industries, this compound's application has been confined to personal care and household products.[][7][8][9][10][11]

Regulatory Status in the European Union

In the European Union, the regulation of substances intended for cosmetic use and those for food consumption falls under different legal frameworks. This compound (Lyral) has been a subject of scrutiny by the EU's Scientific Committee on Consumer Safety (SCCS) due to its allergenic potential.[12][13][14]

Historically, Lyral was one of the 26 declarable allergens in cosmetic products.[15] However, due to the high number of contact allergies attributed to it, the European Commission amended the Cosmetic Regulation (EC) No. 1223/2009.[16] As of August 23, 2021, cosmetic products containing Lyral can no longer be made available on the EU market, effectively banning its use in such products.[15][16][17]

There is no evidence to suggest that this compound has ever been approved or evaluated for use as a food additive or flavoring in the EU. The European Food Safety Authority (EFSA), which is responsible for the risk assessment of food additives, has not published any opinions on the safety of Lyral for consumption.[18]

Regulatory Status in the United States

In the United States, the Food and Drug Administration (FDA) is responsible for regulating food additives.[19][20] Flavoring substances are often evaluated through the Generally Recognized as Safe (GRAS) notification program.[20][21][22] A substance can be determined to be GRAS by a company, but the FDA encourages the submission of a GRAS notice for the agency to review.[20]

There is no indication that this compound (Lyral) has been granted GRAS status for use in food or is otherwise approved by the FDA as a food additive.[19] A 1982 survey of fragrance ingredients does mention Lyral®, but this document does not confer any regulatory approval for its use in food.[23] The Flavor and Extract Manufacturers Association (FEMA), which maintains a list of GRAS flavoring substances, does not appear to include Lyral.[24][25][26]

Comparative Summary of Regulatory Frameworks

Since this compound is not a regulated food ingredient, a direct comparison of its limits is not possible. However, a comparison of the general regulatory pathways for food flavorings in the EU and the US is provided below for the target audience of researchers and drug development professionals.

FeatureEuropean UnionUnited States
Regulatory Body European Commission, based on scientific advice from the European Food Safety Authority (EFSA).[18]Food and Drug Administration (FDA).[19][20]
Approval Process Centralized authorization procedure for all food additives, including flavorings. All approved additives are listed in a Union list.[27]Pre-market approval for new food additives. For flavorings, a substance can be "Generally Recognized as Safe" (GRAS) by qualified experts, often with a notification submitted to the FDA.[19][21]
Legal Basis Regulation (EC) No 1334/2008 on flavorings and certain food ingredients with flavoring properties. Regulation (EC) No 1333/2008 on food additives.[27]Federal Food, Drug, and Cosmetic Act. Regulations are found in the Code of Federal Regulations (CFR) Title 21.[19]
This compound (Lyral) Status Banned for use in cosmetic products.[15][16] Not approved for use in food.Not approved as a food additive or GRAS for food use.

Experimental Data and Protocols

Given that this compound is not used in food, there is a lack of publicly available experimental data and detailed protocols related to its performance and safety in food matrices. The available toxicological data for Lyral primarily pertains to its use in cosmetics and focuses on its potential as a skin sensitizer.

Toxicology Summary (Cosmetic Use Context)
  • Primary Endpoint of Concern: Skin sensitization.[2][12][13][14][28][29]

  • Mechanism: Lyral has been identified as a frequent contact allergen.[14][28] Studies have shown that at certain usage levels in cosmetics, it could induce sensitization and elicit allergic contact dermatitis in already sensitized individuals.[28][29]

  • Other Toxicological Data: Some in vitro studies have investigated the cytotoxicity of Lyral on skin cells, suggesting potential effects on cell viability through increased free radical production and impacts on mitochondrial function.[30] There is a lack of comprehensive toxicological data for oral exposure relevant to food safety assessment.

Regulatory Pathway Visualizations

The following diagrams illustrate the general regulatory pathways for the approval of a new food flavoring in the European Union and the United States.

EU_Food_Flavouring_Approval_Pathway cluster_EU EU Food Flavoring Approval Pathway Applicant Applicant prepares dossier EC_Submission Submission to European Commission Applicant->EC_Submission EFSA_Assessment EFSA Scientific Assessment (Risk Assessment) EC_Submission->EFSA_Assessment Mandate EFSA_Opinion EFSA Scientific Opinion EFSA_Assessment->EFSA_Opinion EC_Risk_Management European Commission Risk Management (Proposal for Regulation) EFSA_Opinion->EC_Risk_Management Standing_Committee Standing Committee on Plants, Animals, Food and Feed (Member State Vote) EC_Risk_Management->Standing_Committee Adoption Adoption and Publication in Official Journal Standing_Committee->Adoption Favorable Opinion Union_List Inclusion in Union List of Approved Flavourings Adoption->Union_List US_Food_Flavoring_Approval_Pathway cluster_US US Food Flavoring Approval Pathway cluster_GRAS GRAS Pathway cluster_FAP Food Additive Petition (FAP) Pathway Start New Food Flavoring Is_GRAS Is the substance Generally Recognized as Safe (GRAS)? Start->Is_GRAS GRAS_Conclusion Company makes GRAS conclusion (through scientific procedures or experience based on common use in food) Is_GRAS->GRAS_Conclusion Yes FAP_Submission Food Additive Petition submitted to FDA Is_GRAS->FAP_Submission No GRAS_Notification Voluntary GRAS Notification submitted to FDA GRAS_Conclusion->GRAS_Notification FDA_Review FDA reviews notification GRAS_Notification->FDA_Review FDA_Response FDA responds FDA_Review->FDA_Response No_Questions FDA has 'no questions' FDA_Response->No_Questions Questions FDA has questions or GRAS notice withdrawn FDA_Response->Questions FDA_Safety_Review FDA conducts safety review FAP_Submission->FDA_Safety_Review Rulemaking FDA issues regulation (if found safe) FDA_Safety_Review->Rulemaking Approved_Additive Approved Food Additive Rulemaking->Approved_Additive

References

A Comparative Analysis of the Environmental Footprint of Kovanol and its Successors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the fragrance ingredient Kovanol (Lyral) and its modern replacements, focusing on environmental impact and supported by experimental data.

The fragrance industry is in a constant state of evolution, driven by consumer preferences, regulatory shifts, and a growing emphasis on product safety and environmental stewardship. This compound, a trade name for the fragrance ingredient Lyral (also known as hydroxyisohexyl 3-cyclohexene carboxaldehyde or HMPCC), was once a widely used component prized for its soft, floral, lily-of-the-valley scent. However, due to its significant potential to cause skin sensitization, its use in cosmetic products has been banned in the European Union, prompting the development of a new generation of replacement molecules. This guide provides a comparative study of the environmental impact of this compound and its prominent replacements, offering quantitative data where available, detailed experimental protocols, and visual representations of relevant biological pathways and testing workflows.

Comparative Data Tables

The following tables summarize the available data on the physicochemical properties, environmental fate, ecotoxicity, and human health hazards of this compound and its key replacements: Nympheal, Bourgeonal, and Hivernal Neo.

Table 1: Comparison of Physicochemical Properties and Environmental Fate

PropertyThis compound (Lyral/HMPCC)NymphealBourgeonalHivernal Neo
CAS Number 31906-04-41637294-12-218127-01-0300371-33-9
Molecular Formula C13H22O2C14H20OC13H18OC14H18O
Molecular Weight 210.31 g/mol 204.31 g/mol 190.28 g/mol 202.29 g/mol
log Pow (Octanol-Water Partition Coefficient) No data available3.7[1]3.2[2][3]3.44[4]
Biodegradability No data availableReadily biodegradable (according to OECD guidelines)[5]65% (Biochemical Oxygen Demand)[2]Partially biodegradable (50-70%)[1][6]

Table 2: Comparison of Ecotoxicity and Human Health Hazards

HazardThis compound (Lyral/HMPCC)NymphealBourgeonalHivernal Neo
Aquatic Hazard Classification No data availableH411: Toxic to aquatic life with long lasting effects[7][8]H412: Harmful to aquatic life with long lasting effects[2][9]H411: Toxic to aquatic life with long lasting effects[10]
Skin Sensitization Recognized as an important contact allergen, banned in EU cosmetics[11][12]H317: May cause an allergic skin reaction[7][8]H317: May cause an allergic skin reaction[2][9]H317: May cause an allergic skin reaction[10][13]
Reproductive Toxicity No classificationLacks adverse effects in reproductive toxicity studies[14]H361: Suspected of damaging fertility or the unborn child[9]No data available

Visualizations

The following diagrams illustrate the experimental workflow for assessing environmental impact and the biological pathway of fragrance-induced skin sensitization.

Experimental Workflow for Environmental Impact Assessment cluster_biodegradability Biodegradability Assessment cluster_ecotoxicity Ecotoxicity Assessment cluster_human_health Human Health Hazard Assessment Biodeg_Test OECD 301: Ready Biodegradability Test Biodeg_Setup Incubate substance with aerobic microorganisms Biodeg_Test->Biodeg_Setup Biodeg_Measure Measure CO2 evolution, O2 consumption, or DOC removal over 28 days Biodeg_Setup->Biodeg_Measure Biodeg_Result Result: % Biodegradation Biodeg_Measure->Biodeg_Result Eco_Fish OECD 203: Fish Acute Toxicity Test Eco_Fish_Setup Expose fish to various concentrations for 96h Eco_Fish->Eco_Fish_Setup Eco_Daphnia OECD 202: Daphnia sp. Acute Immobilisation Test Eco_Daphnia_Setup Expose Daphnia to various concentrations for 48h Eco_Daphnia->Eco_Daphnia_Setup Eco_Fish_Result Result: LC50 (Lethal Concentration, 50%) Eco_Fish_Setup->Eco_Fish_Result Eco_Daphnia_Result Result: EC50 (Effective Concentration, 50%) Eco_Daphnia_Setup->Eco_Daphnia_Result Health_Sens Skin Sensitization Potential Health_Test e.g., OECD 442C/D (in chemico/in vitro) Health_Sens->Health_Test Health_Result Result: Classification (e.g., Skin Sens. 1) Health_Test->Health_Result Start Test Substance (e.g., this compound or Replacement) cluster_biodegradability cluster_biodegradability Start->cluster_biodegradability cluster_ecotoxicity cluster_ecotoxicity Start->cluster_ecotoxicity cluster_human_health cluster_human_health Start->cluster_human_health

Experimental workflow for environmental impact assessment.

Signaling Pathway of Fragrance-Induced Allergic Contact Dermatitis cluster_epidermis Epidermis cluster_dermis Dermis / Lymph Node Hapten Fragrance Molecule (Hapten) Protein Skin Protein Hapten->Protein Covalent Binding Keratinocyte Keratinocyte Hapten->Keratinocyte Activation Hapten_Protein Hapten-Protein Complex (Immunogenic) Protein->Hapten_Protein DC Dendritic Cell (DC) Hapten_Protein->DC Uptake and Processing Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Keratinocyte->Cytokines Release Cytokines->DC Activation & Migration T_Cell_Naive Naive T-Cell DC->T_Cell_Naive Antigen Presentation in Lymph Node T_Cell_Activated Activated Effector T-Cell T_Cell_Naive->T_Cell_Activated Activation T_Cell_Activated->Keratinocyte Induces Inflammation (Dermatitis) T_Cell_Proliferation T-Cell Proliferation T_Cell_Activated->T_Cell_Proliferation T_Cell_Proliferation->T_Cell_Activated Clonal Expansion

Signaling pathway of fragrance-induced allergic contact dermatitis.

Detailed Experimental Protocols

The environmental impact data presented in this guide are typically generated using standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental methodologies.

OECD Guideline 301: Ready Biodegradability

This guideline outlines six methods to screen chemicals for ready biodegradability in an aerobic aqueous medium. The fundamental principle involves incubating the test substance with microorganisms from sources like sewage treatment plants and monitoring its degradation over 28 days.[13][15]

  • Test Principle: A solution or suspension of the test substance in a mineral medium is inoculated with aerobic microorganisms and incubated in the dark or diffuse light.[15] Degradation is measured by parameters such as Dissolved Organic Carbon (DOC) removal, carbon dioxide (CO2) production, or oxygen (O2) consumption.[15]

  • Methods:

    • 301 A (DOC Die-Away): Measures the removal of DOC.

    • 301 B (CO2 Evolution Test): Quantifies the CO2 produced.

    • 301 C (MITI-I Test): Measures O2 consumption in a closed respirometer.[6]

    • 301 D (Closed Bottle Test): Measures the depletion of dissolved oxygen.[16]

    • 301 E (Modified OECD Screening Test): A modification of the DOC Die-Away test.

    • 301 F (Manometric Respirometry Test): Measures the oxygen uptake by monitoring pressure changes in a closed vessel.[6][16][17]

  • Pass Criteria: A substance is considered "readily biodegradable" if it achieves 60% of its theoretical maximum degradation (for CO2 production or O2 consumption) or 70% removal of DOC within a 10-day window during the 28-day test period.[15]

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to small freshwater crustaceans, typically Daphnia magna.[2][9][18]

  • Test Principle: Young daphnids (less than 24 hours old) are exposed to at least five different concentrations of the test substance for 48 hours.[2][18]

  • Procedure: The test is conducted in a static or semi-static system under controlled temperature and light conditions.[18] The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours and compared to a control group.[3][18]

  • Endpoint: The primary endpoint is the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.[3][18]

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline details the procedure for determining the acute lethal toxicity of a substance to fish.[5][7][10][19][20]

  • Test Principle: Fish are exposed to the test substance, typically in a geometric series of at least five concentrations, for a period of 96 hours.[5]

  • Procedure: The test can be conducted under static, semi-static, or flow-through conditions. Mortalities are recorded at 24, 48, 72, and 96 hours.[7]

  • Endpoint: The main endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.[5][7][20]

Comprehensive Comparison Guide

Introduction: The Downfall of a Fragrance Staple

This compound, chemically known as Lyral or HMPCC, was a cornerstone of the perfumer's palette for creating the fresh, clean scent of lily-of-the-valley. Its versatility saw its inclusion in a vast array of consumer products, from fine fragrances to household cleaners. However, a growing body of evidence identified Lyral as a significant contact allergen, leading to a high incidence of allergic contact dermatitis in the population.[11][12] Consequently, the European Commission banned its use in cosmetic products, necessitating the development and adoption of safer alternatives that could replicate its desirable olfactory profile without the associated health risks.[12]

Environmental Profile of this compound (Lyral)

Despite its widespread historical use, there is a notable lack of publicly available, quantitative data on the environmental fate and ecotoxicity of Lyral. Regulatory assessments have primarily focused on its impact on human health, specifically its role as a skin sensitizer (B1316253).[11][12] This data gap makes a direct quantitative comparison with its replacements challenging. However, its classification as a skin sensitizer underscores the broader principle of designing chemicals that are safe for both humans and the environment.

Environmental Profiles of this compound Replacements

The fragrance industry has responded to the ban on Lyral by developing several alternative molecules. This guide focuses on three prominent examples: Nympheal, Bourgeonal, and Hivernal Neo.

  • Nympheal: Developed by Givaudan, Nympheal is marketed as a readily biodegradable molecule that complies with OECD guidelines.[5] However, it is also classified as "toxic to aquatic life with long lasting effects" (H411), indicating a potential for environmental harm despite its biodegradability.[7][8] Its Log Pow of 3.7 suggests a moderate potential for bioaccumulation.[1] Notably, Nympheal has been designed to avoid the reproductive toxicity concerns associated with some other lily-of-the-valley aldehydes.[14]

  • Bourgeonal: This fragrance ingredient has a reported biodegradability of 65% based on biochemical oxygen demand.[2] Its aquatic hazard classification is "harmful to aquatic life with long lasting effects" (H412), which is a slightly lower hazard classification than Nympheal and Hivernal Neo.[2][9] However, Bourgeonal is also classified as being "suspected of damaging fertility or the unborn child" (H361), raising significant human health concerns beyond skin sensitization.[9] Its Log Pow of 3.2 indicates a moderate potential for bioaccumulation.[2][3]

  • Hivernal Neo: A product of Firmenich, Hivernal Neo is described as being "partially biodegradable," with a rate of 50-70%.[1][6] Similar to Nympheal, it is classified as "toxic to aquatic life with long lasting effects" (H411).[10] Its Log Pow of 3.44 also suggests a moderate potential for bioaccumulation.[4]

Human Health: The Driving Force for Change

The primary impetus for replacing this compound (Lyral) was its well-documented role as a potent skin sensitizer.[11][12] Allergic contact dermatitis is a delayed-type hypersensitivity reaction initiated when a small molecule (a hapten), such as a fragrance ingredient, penetrates the skin and covalently binds to skin proteins. This modified protein is then recognized as foreign by the immune system, leading to the activation and proliferation of T-cells. Upon subsequent exposure, these sensitized T-cells trigger an inflammatory response, resulting in the characteristic symptoms of dermatitis. While the replacements for Lyral, such as Nympheal, Bourgeonal, and Hivernal Neo, are also classified as skin sensitizers (H317), the fragrance industry manages this risk by adhering to concentration limits set by regulatory bodies like the International Fragrance Association (IFRA). The case of Bourgeonal, with its additional concern of reproductive toxicity, highlights the multifaceted nature of safety assessments for new chemical entities.

Conclusion

The transition away from this compound (Lyral) exemplifies a broader trend in the chemical industry towards safer and more environmentally conscious product design. While the primary driver for its replacement was its high allergenic potential, the environmental profiles of its successors are also a critical consideration.

Based on the available data, Nympheal appears to offer a favorable balance of desirable fragrance properties, ready biodegradability, and a lack of reproductive toxicity concerns, although its classification as toxic to aquatic life necessitates responsible use and disposal. Bourgeonal, while showing some biodegradability, carries a significant warning for reproductive toxicity, making it a less desirable alternative from a human health perspective. Hivernal Neo is partially biodegradable but also toxic to aquatic life.

A significant challenge in conducting a comprehensive comparative assessment is the lack of publicly available, detailed quantitative environmental data for all compounds, particularly for this compound. For a complete and transparent evaluation, greater access to the underlying data from standardized ecotoxicity and biodegradability studies is essential. As the industry continues to innovate, a holistic approach that considers both human health and environmental impacts will be paramount in the development of the next generation of fragrance ingredients.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Kovanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling Kovanol, a synthetic fragrance ingredient, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Adherence to correct disposal procedures minimizes risks to personnel and prevents environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste.

Hazard Profile and Environmental Impact

This compound is recognized as being toxic to aquatic life with long-lasting effects, and it is not readily biodegradable.[1][2] Therefore, it is imperative that this compound and its containers are not disposed of through standard laboratory drains or as regular waste.[1][2] Improper disposal can lead to the contamination of groundwater and surface water, posing a significant threat to ecosystems.

Quantitative Data for Hazard Assessment

The following table summarizes key quantitative data for this compound, essential for a comprehensive risk and hazard assessment before handling and disposal.

ParameterValueSpeciesMethod/Test GuidelineReference
Acute Oral Toxicity LD50: 5,845 mg/kgRat-[2]
Acute Dermal Toxicity LD50: > 2,000 mg/kgRat-[2]
Toxicity to Fish LC50 (96 h): 4.2 mg/l--[2]
Toxicity to Daphnia EC50 (48 h): 7.7 mg/lDaphnia magna (Water flea)OECD Test Guideline 202[1][2]
Toxicity to Algae EC50 (72 h): 21 mg/lDesmodesmus subspicatusOECD Test Guideline 201[1]
Biodegradability Not readily biodegradable (9% in 28 days)-OECD Test Guideline 301D[1][2]
Flash Point 86 °C - 94 °C--[1][2]

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed methodology for the safe handling and disposal of this compound waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: To protect from splashes.

Waste Segregation and Collection
  • Designated Waste Container: All this compound waste, including pure this compound, solutions containing this compound, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be collected in a designated hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with this compound and any solvents used. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-on cap is recommended.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its concentration.[3] The label should also indicate the hazard characteristics (e.g., "Toxic to Aquatic Life").

  • No Mixing: Do not mix this compound waste with other incompatible chemical waste streams.

Spill Management

In the event of a this compound spill:

  • Containment: Immediately contain the spill using an inert absorbent material such as sand, vermiculite, or a chemical sorbent.[1][4]

  • Collection: Carefully collect the absorbed material and place it in the designated this compound hazardous waste container.

  • Ventilation: Ensure the area is well-ventilated.[1][4]

  • Cleaning: Clean the spill area thoroughly.

Storage of this compound Waste
  • Secure Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[5]

  • Secondary Containment: It is best practice to place the waste container in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

Disposal Procedure
  • Professional Disposal Service: this compound waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[2][6] Do not attempt to treat or neutralize this compound waste in the laboratory unless you have a specifically approved and validated protocol.

  • Waste Pickup: When the container is nearly full (do not overfill), arrange for a scheduled waste pickup.

Empty Container Disposal
  • Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Rinsate Collection: The rinsate from the cleaning process is also considered hazardous waste and must be collected in the designated this compound waste container.

  • Final Disposal: After triple-rinsing and allowing the container to dry, deface the original label. The container can then typically be disposed of as non-hazardous waste, but confirm this with your institution's specific guidelines.[7]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Kovanol_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Handling Empty Containers start->empty_container segregate 2. Segregate Waste - Pure this compound - Contaminated Materials - Solutions ppe->segregate container 3. Use Labeled, Compatible Hazardous Waste Container segregate->container spill_check Spill Occurs? container->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes store 4. Store Securely in Satellite Accumulation Area spill_check->store No collect_spill Collect & Add to Waste Container contain_spill->collect_spill collect_spill->store pickup 5. Arrange for Pickup by Licensed Waste Disposal Service store->pickup end End: Proper Disposal pickup->end triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container (per institutional policy) triple_rinse->dispose_container collect_rinsate->container

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Kovanol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical information for the handling and disposal of Kovanol (also known as Lyral or 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde). Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartEquipmentSpecifications
Eyes/Face Safety Goggles or Face ShieldChemical splash goggles are mandatory. A full-face shield is required when there is a significant risk of splashing.[1][2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Avoid using leather or cotton gloves.[1] For prolonged contact, consider double gloving.
Body Laboratory CoatA fully buttoned, long-sleeved lab coat is required. For tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[3]
Respiratory RespiratorUse local exhaust ventilation to avoid excessive inhalation.[4] If handling outside of a certified chemical fume hood or if aerosolization is possible, a NIOSH-approved respirator is necessary.
Feet Closed-Toe ShoesShoes that fully cover the feet are mandatory.[2]

Operational Plan: Handling this compound in a Laboratory Setting

This section provides a step-by-step guide for the safe handling of this compound.

Preparation
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the supplier-specific SDS for this compound.

  • Verify Engineering Controls: Ensure that a certified chemical fume hood, eyewash station, and safety shower are readily accessible and in good working order.

  • Assemble PPE: Gather all necessary PPE as specified in the table above and inspect it for any damage.

  • Prepare Work Area: Designate a specific area for handling this compound within a fume hood. Ensure the area is clean and uncluttered.

Handling Protocol
  • Work in a Ventilated Area: All handling of this compound, especially when not in a closed system, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5]

  • Prevent Aerosolization: Handle the substance gently to avoid the formation of dust or aerosols.

  • No Consumption: Do not eat, drink, or smoke in areas where this compound is being handled.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the work period.[4]

Decontamination
  • Clean Work Surfaces: After each use, decontaminate the work area with an appropriate solvent followed by soap and water.

  • Collect Waste: All materials used for cleaning, such as absorbent pads and wipes, must be collected as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, clearly labeled, and sealed container for hazardous chemical waste.[4]

  • Storage: Store waste containers in a cool, dry, well-ventilated, and designated hazardous waste storage area, separated from incompatible materials.[6]

  • Disposal Vendor: Dispose of all this compound waste through an approved and licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.[4]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the key procedural steps for safely handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Waste Collection cluster_disposal Disposal Review_SDS Review SDS Verify_Controls Verify Engineering Controls Review_SDS->Verify_Controls Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Handle_in_Hood Handle in Fume Hood Don_PPE->Handle_in_Hood Avoid_Aerosols Avoid Dust/Aerosol Generation Handle_in_Hood->Avoid_Aerosols Decontaminate_Area Decontaminate Work Area Avoid_Aerosols->Decontaminate_Area Collect_Waste Collect Waste in Labeled Container Decontaminate_Area->Collect_Waste Remove_PPE Remove PPE Correctly Collect_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Store_Waste Store Waste in Designated Area Wash_Hands->Store_Waste Dispose_Vendor Dispose via Approved Vendor Store_Waste->Dispose_Vendor

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.